6-Chloro-7-deazapurine-beta-D-riboside
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDOTZWMOKUCD-KCGFPETGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Chloro-7-deazapurine-β-D-riboside: A Technical Guide to its Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-7-deazapurine-β-D-riboside is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. Its structural similarity to endogenous purine nucleosides allows it to interact with key cellular enzymes, leading to a range of biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside, focusing on its role as an adenosine kinase inhibitor. Furthermore, this document elucidates its broader therapeutic potential as an anticancer, antiviral, and antifungal agent, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of 7-Deazapurine Nucleosides
Nature has long utilized nucleoside analogs as tools for cellular regulation and chemical defense. Building upon this, medicinal chemists have developed synthetic nucleoside analogs as powerful therapeutic agents. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a particularly privileged structure in the design of bioactive molecules.[1] The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom confers unique properties, including increased metabolic stability and the potential for further chemical modification.[1] 6-Chloro-7-deazapurine-β-D-riboside is a prominent member of this class, exhibiting a multifaceted pharmacological profile.
Core Mechanism of Action: Inhibition of Adenosine Kinase
The primary and most well-characterized mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside is the inhibition of adenosine kinase (ADK).[2] ADK is a crucial enzyme in the purine salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). By regulating the intracellular concentration of adenosine, ADK plays a pivotal role in maintaining cellular energy homeostasis and modulating adenosine receptor signaling.
The Adenosine Kinase Pathway and Its Regulation
Adenosine is a potent signaling molecule that exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, including neurotransmission, inflammation, and cardiovascular function. The intracellular concentration of adenosine is tightly controlled by the opposing activities of ADK and 5'-nucleotidases. Under normal physiological conditions, ADK efficiently converts adenosine to AMP, keeping intracellular and, consequently, extracellular adenosine levels low.
Competitive Inhibition of Adenosine Kinase
6-Chloro-7-deazapurine-β-D-riboside acts as a competitive inhibitor of ADK. Its structural resemblance to the natural substrate, adenosine, allows it to bind to the active site of the enzyme, thereby preventing the phosphorylation of endogenous adenosine. This inhibition leads to an accumulation of intracellular adenosine, which is then transported out of the cell via equilibrative nucleoside transporters (ENTs). The resulting increase in extracellular adenosine concentration enhances the activation of adenosine receptors, leading to a range of downstream physiological effects.
References
6-Chloro-7-deazapurine-beta-D-riboside biological activity
An In-depth Technical Guide to the Biological Activity of 6-Chloro-7-deazapurine-β-D-riboside
Abstract
6-Chloro-7-deazapurine-β-D-riboside is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class. The substitution of the N7 atom of the purine ring with a carbon atom confers unique chemical and biological properties, making the 7-deazapurine scaffold a "privileged" structure in medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted biological activities of 6-Chloro-7-deazapurine-β-D-riboside, detailing its mechanisms of action, summarizing its therapeutic potential across different fields, and exploring its critical role as a versatile intermediate in the synthesis of novel therapeutic agents. We will delve into its function as an enzyme inhibitor, its activity spectrum from antifungal to antimycobacterial, and its utility as a stable probe for biochemical research.
Molecular Profile and Structural Significance
6-Chloro-7-deazapurine-β-D-riboside, also known as 6-Deamino-6-chlorotubercidin, is structurally analogous to natural purine ribonucleosides.[1] Its defining features are the C-N substitution at position 7 of the purine core and a chlorine atom at position 6. The 7-deaza modification enhances the chemical stability of the molecule, particularly the N-glycosidic bond, by making it resistant to enzymatic cleavage by phosphorylases.[1][2] This stability makes it an excellent tool for studying kinase enzymes.[2] The 6-chloro substituent serves as a reactive handle, making the compound a valuable precursor for synthesizing a wide array of derivatives with diverse biological functions.[3]
| Property | Value |
| CAS Number | 16754-80-6[4][5] |
| Molecular Formula | C₁₁H₁₂ClN₃O₄[4][5][6] |
| Molecular Weight | 285.68 g/mol [4] |
| Synonyms | 4-Chloro-7-(D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine, 6-Deamino-6-chlorotubercidin, NSC 101161[1] |
| Class | Nucleoside Analog, Pyrrolo[2,3-d]pyrimidine |
Core Mechanism of Action: Enzyme Inhibition
The primary and most well-characterized mechanism of action for 6-Chloro-7-deazapurine-β-D-riboside and its derivatives is the inhibition of key enzymes involved in purine metabolism.
Inhibition of Adenosine Kinase (ADK)
Adenosine kinase (ADK) is a crucial enzyme in the purine salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). This pathway is vital for cellular energy homeostasis and nucleic acid synthesis. 6-Chloro-7-deazapurine-β-D-riboside has been identified as an inhibitor of ADK.[4]
Notably, research on related 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides has shown that this class of compounds can be potent and highly selective inhibitors of Mycobacterium tuberculosis ADK over the human ortholog.[7] This selectivity is a cornerstone of modern antimicrobial drug development, aiming to maximize efficacy against the pathogen while minimizing host toxicity. While the parent compound's specific selectivity profile is part of ongoing research, its inhibitory action establishes a clear mechanistic pathway. The discrepancy often observed between potent enzymatic inhibition and moderate whole-cell activity against mycobacteria may be attributed to poor uptake through the complex bacterial cell wall or the pathogen's use of parallel biosynthetic pathways.[7]
Experimental Workflow: In Vitro Adenosine Kinase (ADK) Inhibition Assay
This protocol describes a standard spectrophotometric assay to determine the inhibitory potential of 6-Chloro-7-deazapurine-β-D-riboside against ADK. The assay couples the production of ADP from the ADK reaction to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).
Caption: Workflow for an in vitro ADK inhibition assay.
Interference with Nucleic Acid Synthesis
As a nucleoside analog, 6-Chloro-7-deazapurine-β-D-riboside has the potential to interfere with nucleic acid synthesis.[1] This mechanism is fundamental to the activity of many antiviral and anticancer drugs.
The proposed pathway involves:
-
Cellular Uptake: The compound is transported into the cell.
-
Anabolic Phosphorylation: Intracellular kinases sequentially phosphorylate the riboside to its monophosphate, diphosphate, and ultimately triphosphate form.
-
Inhibition or Incorporation: The resulting triphosphate analog can act as a competitive inhibitor of DNA or RNA polymerases or be incorporated into growing nucleic acid chains, leading to chain termination or the synthesis of dysfunctional genetic material.
The 7-deaza modification enhances the stability of the analog, potentially increasing its intracellular half-life and allowing for greater accumulation of the active triphosphate form.[1]
Caption: Intracellular activation and mechanism of action.
Spectrum of Biological Activities
6-Chloro-7-deazapurine-β-D-riboside has demonstrated a range of biological effects, underscoring its potential as a lead compound or a versatile synthetic starting point.
Antifungal Activity
The compound exhibits notable antifungal properties, particularly against plant pathogenic fungi.[8][9] This activity suggests a mechanism of action that targets essential fungal pathways, which may include purine metabolism or nucleic acid synthesis, similar to its effects in other organisms.
| Target Organism | Reported Activity (Concentration) |
| Cochliobolus miyabeanus | Active at 20 ppm[8] |
| Pyricularia oryzae | Active at 20 ppm[8] |
| Colletotrichum lagenarium | Active at 20 ppm[8] |
| Phytophthora infestans | Active at 20 ppm[8] |
Antiviral and Anticancer Potential
While direct, potent antiviral or anticancer activity for 6-Chloro-7-deazapurine-β-D-riboside is not extensively documented, its core structure is foundational to numerous potent agents in these fields.[10][11] The 7-deazapurine scaffold is present in several nucleoside analogs that have advanced to clinical trials for treating viruses like Hepatitis C (HCV).[11] Its primary role in this context is as a key synthetic intermediate.[3][12] The 6-chloro position is readily displaced by various nucleophiles, and the 7-position can be modified via cross-coupling reactions, allowing for the creation of large libraries of novel compounds for screening.
Caption: Role as a versatile synthetic intermediate.
Antiparasitic Research
Kinetoplastid parasites, the causative agents of diseases like leishmaniasis and Chagas disease, lack the ability to synthesize purines de novo and are therefore highly dependent on salvaging them from their host.[13] This dependency makes the purine salvage pathway an attractive drug target. Studies on 7-modified 6-methyl tubercidin derivatives, which share the same core scaffold, have identified compounds with broad-spectrum activity against Trypanosoma and Leishmania species.[13] This highlights the potential of the 6-chloro-7-deazapurine scaffold as a starting point for developing novel antiparasitic agents.
Conclusion and Future Directions
6-Chloro-7-deazapurine-β-D-riboside is a molecule of significant interest, acting as both a biologically active compound and a cornerstone for synthetic chemistry. Its established mechanisms, including the inhibition of adenosine kinase and interference with nucleic acid synthesis, provide a solid foundation for its observed antifungal and antimycobacterial effects.
The true power of this compound, however, lies in its versatility as a synthetic intermediate. The ability to readily modify both the purine-like base and the ribose sugar has enabled the development of advanced nucleoside analogs with potent and specific activities across virology, oncology, and parasitology.
Future research should focus on:
-
Improving Cellular Permeability: Designing prodrug strategies to enhance uptake, particularly for applications like antimycobacterial therapy.
-
Structure-Activity Relationship (SAR) Studies: Systematically exploring substitutions at the C6 and C7 positions to optimize potency and selectivity for specific enzyme or receptor targets.
-
Exploring New Targets: Leveraging the 7-deazapurine scaffold to design ligands for other important biological targets, such as STING agonists for immunotherapy or modulators of G protein-coupled receptors.[14][15]
References
- 1. CAS 16754-80-6: 6-Chloro-7-deazapurine-b-D-riboside [cymitquimica.com]
- 2. shop.hongene.com [shop.hongene.com]
- 3. 6-Chloro-7-deazapurine-b-D-riboside [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. akonscientific.com [akonscientific.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 6-Chloro-7-deazapurine-β-D-riboside | Maxim Biomedical, Inc. [mbidiagnostic.com]
- 10. 6-Chloro-7-deazapurine-β-D-riboside | Pyrimidines | Ambeed.com [ambeed.com]
- 11. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 6-Chloro-7-deazapurine-β-D-riboside: A Technical Guide for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-7-deazapurine-β-D-riboside is a pivotal nucleoside analog that serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds, including antiviral and anticancer agents. Its unique structure, which features a chlorine atom at the 6-position and a nitrogen-to-carbon substitution at the 7-position of the purine ring, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic pathway to 6-Chloro-7-deazapurine-β-D-riboside, with a focus on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving high yield and purity.
Introduction
The quest for novel therapeutic agents has led to a profound interest in the synthesis of modified nucleosides that can act as inhibitors of key cellular enzymes or interfere with viral replication. 6-Chloro-7-deazapurine-β-D-riboside has emerged as a significant building block in this endeavor. The 7-deaza modification, where the N-7 atom of the purine ring is replaced by a carbon atom, enhances the stability of the molecule and alters its interaction with target enzymes. The chlorine atom at the 6-position provides a reactive handle for the introduction of various functional groups through nucleophilic substitution, enabling the generation of diverse compound libraries for drug screening. This guide will delineate a robust and reproducible synthetic route to this important intermediate, empowering researchers to accelerate their drug discovery programs.
Overall Synthetic Strategy
The synthesis of 6-Chloro-7-deazapurine-β-D-riboside is a multi-step process that can be logically divided into three key stages: the preparation of the nucleobase, the synthesis of the protected ribose moiety, and the crucial glycosylation reaction to couple these two components, followed by deprotection.
Figure 1: Overall workflow for the synthesis of 6-Chloro-7-deazapurine-β-D-riboside.
Stage 1: Synthesis of the Nucleobase: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of the 7-deazapurine core, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a critical first step. A common and effective method involves the chlorination of its precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Causality Behind Experimental Choices
The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for converting hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction proceeds through the formation of a phosphoryl intermediate, which is then displaced by a chloride ion. The choice of a high boiling point solvent like toluene is often preferred for this reaction to allow for the necessary heating to drive the reaction to completion. The workup procedure is critical, as the product is sensitive to hydrolysis and can revert to the starting material in the presence of water. Therefore, quenching the reaction mixture on ice and neutralizing with a base like sodium bicarbonate is essential to preserve the chlorinated product.
Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in toluene.
-
Addition of Reagents: Add phosphorus oxychloride (POCl₃, 3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine can be further purified by column chromatography on silica gel or by recrystallization.[1][2][3][4][5][6]
Stage 2: Synthesis of the Protected Ribose: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
The ribose unit must be appropriately protected to ensure the desired stereoselectivity and regioselectivity during the glycosylation reaction. The use of benzoyl groups for the hydroxyls at the 2, 3, and 5 positions and an acetyl group at the anomeric 1-position is a well-established strategy.
Causality Behind Experimental Choices
The synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose involves a three-step process: methylation, benzoylation, and acetylation. The benzoyl groups are chosen for their stability under a range of reaction conditions and their ability to be removed under mild basic conditions. The 2-O-benzoyl group plays a crucial role in directing the stereochemistry of the glycosylation reaction to favor the formation of the desired β-anomer through neighboring group participation.
Experimental Protocol: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Methylation: Dissolve D-ribose in methanol containing a catalytic amount of acid (e.g., HCl or H₂SO₄) and stir at room temperature.
-
Benzoylation: After formation of the methyl ribofuranoside, add pyridine or another suitable base, followed by the slow addition of benzoyl chloride at a low temperature (e.g., 0 °C).
-
Acetylation: The resulting methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside is then treated with acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) to replace the anomeric methyl group with an acetyl group.
-
Purification: The final product is purified by recrystallization.[7][8][9][10][11]
Stage 3: The Core Reaction: Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a powerful method for the formation of the N-glycosidic bond between a silylated nucleobase and a protected sugar. This reaction is catalyzed by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Figure 2: Simplified mechanism of the Vorbrüggen glycosylation.
Causality Behind Experimental Choices
The silylation of the nucleobase with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) increases its solubility in organic solvents and enhances its nucleophilicity. The Lewis acid, TMSOTf, activates the protected ribose by facilitating the departure of the anomeric acetyl group, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. The neighboring 2-O-benzoyl group participates in the reaction, shielding the α-face of the ribose ring and directing the incoming nucleobase to attack from the β-face, thus ensuring the formation of the desired β-anomer. The choice of an aprotic solvent like acetonitrile or 1,2-dichloroethane is crucial to prevent side reactions.
Experimental Protocol: Glycosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Silylation of the Nucleobase: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA, 1.2 eq) and stir the mixture at room temperature until the solution becomes clear.
-
Glycosylation: To the solution of the silylated nucleobase, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq). Cool the mixture to 0 °C and then add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours, monitoring the progress by TLC.
-
Workup: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude protected nucleoside is then purified by silica gel column chromatography.
Stage 4: Deprotection to Yield the Final Product
The final step in the synthesis is the removal of the benzoyl protecting groups from the ribose moiety. The Zemplén deacylation, which employs a catalytic amount of sodium methoxide in methanol, is a highly efficient and mild method for this transformation.
Causality Behind Experimental Choices
The Zemplén deacylation is a transesterification reaction where the methoxide ion acts as a nucleophile to cleave the benzoate esters, releasing the free hydroxyl groups and forming methyl benzoate as a byproduct. The reaction is typically fast and clean, and the byproducts are easily removed during workup.
Experimental Protocol: Deprotection of the Benzoylated Nucleoside
-
Reaction Setup: Dissolve the purified protected nucleoside in anhydrous methanol under an inert atmosphere.
-
Addition of Catalyst: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within a few hours.
-
Neutralization: Once the starting material is consumed, neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W-X8) or by the addition of a weak acid like acetic acid.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude 6-Chloro-7-deazapurine-β-D-riboside is then purified by silica gel column chromatography or recrystallization to afford the final product as a solid.[12][13][14]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (HPLC) | Optical Rotation [α]D |
| 6-Chloro-7-deazapurine-β-D-riboside | C₁₁H₁₂ClN₃O₄ | 285.69 | White to off-white solid | >98% | -51.07° (c=1, MeOH)[15] |
Table 1: Physicochemical properties of 6-Chloro-7-deazapurine-β-D-riboside.[15][16][17][18]
Conclusion
The synthesis of 6-Chloro-7-deazapurine-β-D-riboside is a well-established process that relies on a series of robust and reproducible chemical transformations. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable intermediate in high yield and purity. This guide provides a detailed and scientifically grounded framework for the synthesis, from the preparation of the starting materials to the final deprotection step. The insights into the causality behind the experimental choices are intended to empower researchers to troubleshoot and optimize the synthesis for their specific needs, thereby facilitating the discovery and development of new and innovative therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 6. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 7. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 8. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 9. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Nucleosides 9: Design and synthesis of new 8-nitro and 8-amino xanthine nucleosides of expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. chemscene.com [chemscene.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. arctomsci.com [arctomsci.com]
An In-Depth Technical Guide to the Antifungal Potential of 6-Chloro-7-deazapurine-β-D-riboside
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Nucleoside analogs, particularly those belonging to the 7-deazapurine class, represent a promising area of research due to their ability to interfere with essential metabolic pathways in pathogenic organisms. This technical guide provides a comprehensive overview of the antifungal properties of 6-Chloro-7-deazapurine-β-D-riboside, a synthetic nucleoside with demonstrated bioactivity. While current data primarily highlights its efficacy against phytopathogenic fungi, its structural similarity to known adenosine kinase inhibitors suggests a broader potential as an antifungal agent. This document will delve into the known chemical and biological characteristics of 6-Chloro-7-deazapurine-β-D-riboside, its hypothesized mechanism of action, and detailed protocols for its further evaluation as a potential therapeutic for clinically relevant fungal infections.
Introduction: The Promise of 7-Deazapurine Nucleosides in Antifungal Drug Discovery
The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, antitumor, and antiparasitic properties[1][2]. The replacement of the N7 atom of the purine ring with a carbon atom alters the electronic properties of the molecule and provides a vector for further chemical modification, often leading to enhanced binding to target enzymes or improved pharmacological properties[1]. 6-Chloro-7-deazapurine-β-D-riboside is a member of this versatile class of compounds. As a nucleoside analog, it mimics natural purine ribonucleosides, allowing it to potentially enter and disrupt fungal cellular machinery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂ClN₃O₄ | [3] |
| Molecular Weight | 285.69 g/mol | [3] |
| CAS Number | 16754-80-6 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | [3] |
| Stability | Unstable in solutions; freshly prepared solutions are recommended. | [3] |
Proposed Mechanism of Action: Targeting Fungal Adenosine Kinase
The primary hypothesized mechanism of antifungal action for 6-Chloro-7-deazapurine-β-D-riboside is the inhibition of adenosine kinase (ADK). ADK is a key enzyme in the purine salvage pathway, responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). Many pathogenic fungi rely heavily on this salvage pathway for their purine nucleotide supply, making ADK an attractive target for antifungal drug development.
By mimicking adenosine, 6-Chloro-7-deazapurine-β-D-riboside can bind to the active site of fungal ADK. The presence of the chloro group at the 6-position and the deaza modification at the 7-position likely alter its interaction with the enzyme, potentially leading to potent and selective inhibition. This inhibition would disrupt the synthesis of AMP, leading to a depletion of the adenine nucleotide pool and subsequent cessation of DNA, RNA, and protein synthesis, ultimately resulting in fungistatic or fungicidal activity.
Caption: Proposed mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside.
In Vitro Antifungal Activity
Activity Against Plant Pathogenic Fungi
Initial studies have demonstrated the antifungal potential of 6-Chloro-7-deazapurine-β-D-riboside against a range of plant pathogenic fungi. At a concentration of 20 ppm, the compound exhibited inhibitory activity against Cochliobolus miyabeanus, Pyricularia oryzae, Colletotricum lagenarium, and Phytophthora infestans over a period of 2-7 days[3].
Activity Against Clinically Relevant Fungi
To date, there is a lack of publicly available data on the in vitro activity of 6-Chloro-7-deazapurine-β-D-riboside against human and animal pathogenic fungi. To fully assess its therapeutic potential, it is imperative to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically important yeasts and molds.
Table 2: Hypothetical MIC Data for 6-Chloro-7-deazapurine-β-D-riboside Against Clinically Relevant Fungi (Note: The following data is hypothetical and serves as a template for future experimental findings.)
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Data Needed |
| Candida glabrata | ATCC 2001 | Data Needed |
| Candida auris | CDC B11903 | Data Needed |
| Cryptococcus neoformans | H99 | Data Needed |
| Aspergillus fumigatus | ATCC 204305 | Data Needed |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for yeast susceptibility testing and is tailored for the evaluation of a nucleoside analog like 6-Chloro-7-deazapurine-β-D-riboside.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
6-Chloro-7-deazapurine-β-D-riboside
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline
-
Spectrophotometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of 6-Chloro-7-deazapurine-β-D-riboside in DMSO. Due to the compound's instability in solution, prepare this fresh on the day of the experiment[3].
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a microplate reader.
-
Protocol for In Vitro Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add varying concentrations of 6-Chloro-7-deazapurine-β-D-riboside (e.g., 0.1 to 100 µM) to the wells and incubate for 48-72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vivo Efficacy: A Look Ahead
The successful translation of an in vitro active compound to a clinical candidate requires demonstration of efficacy in a relevant animal model. A murine model of disseminated candidiasis is a standard for evaluating the in vivo potential of new antifungal agents.
Proposed In Vivo Efficacy Study Outline:
-
Animal Model: Immunocompromised mice (e.g., neutropenic)
-
Infection: Intravenous challenge with a clinical isolate of Candida albicans.
-
Treatment: Administration of 6-Chloro-7-deazapurine-β-D-riboside at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
Endpoints:
-
Survival analysis over a 14-21 day period.
-
Fungal burden in target organs (kidneys, brain) at specific time points.
-
Structure-Activity Relationship (SAR) and Future Directions
The 7-deazapurine scaffold offers numerous opportunities for chemical modification to optimize antifungal activity and selectivity. Key positions for modification include:
-
C6-position: The chloro group can be replaced with other halogens or functional groups to modulate binding affinity and selectivity for fungal ADK over the human ortholog.
-
C7-position: Modifications at this position can influence the compound's interaction with the enzyme's active site.
-
Ribose moiety: Alterations to the sugar ring can impact metabolic stability and cell permeability.
Future research should focus on synthesizing a library of analogs to explore the SAR and identify compounds with improved potency, a broader antifungal spectrum, and a favorable safety profile.
Conclusion
6-Chloro-7-deazapurine-β-D-riboside is a promising starting point for the development of a new class of antifungal agents. Its foundation as a 7-deazapurine nucleoside and its likely mechanism of action via inhibition of adenosine kinase position it in a scientifically validated area of drug discovery. While the current data on its antifungal activity is limited, this guide provides a clear roadmap for the necessary preclinical evaluation. The detailed protocols for in vitro and the framework for in vivo studies outlined herein will enable researchers to thoroughly characterize its potential and drive the development of the next generation of antifungal therapeutics.
References
- 1. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ugent.be [ugent.be]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
A Technical Guide to the Antiviral Potential of 6-Chloro-7-deazapurine-β-D-riboside
This document provides a comprehensive technical overview of the potential antiviral properties of 6-Chloro-7-deazapurine-β-D-riboside, a synthetic nucleoside analog. Designed for researchers, scientists, and drug development professionals, this guide synthesizes the theoretical framework, mechanism of action, and a robust experimental strategy for the evaluation of this compound.
Introduction: The Rationale for Investigation
6-Chloro-7-deazapurine-β-D-riboside belongs to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class of nucleoside analogs.[1] This class is structurally similar to natural purine nucleosides but features a carbon atom in place of the N7 nitrogen, a modification that can significantly alter the molecule's interaction with cellular and viral enzymes.[1] Naturally occurring 7-deazapurine nucleosides, such as toyocamycin and sangivamycin, have demonstrated potent cytotoxic and biological activities.[2] Furthermore, synthetic derivatives of this scaffold have been the subject of extensive research, leading to the identification of compounds with significant antiviral activity, particularly against RNA viruses.[1][3]
The primary rationale for investigating 6-Chloro-7-deazapurine-β-D-riboside stems from the established success of nucleoside analogs as a cornerstone of antiviral therapy.[4][5] These molecules often act as mimics of natural nucleosides, leading to the disruption of viral replication.[5][6] The specific modifications in 6-Chloro-7-deazapurine-β-D-riboside—the chloro group at position 6 and the deaza modification at position 7—present a novel chemical entity with the potential for unique interactions with viral polymerases, offering a promising avenue for the development of new antiviral agents against emerging and resistant viral pathogens.
Postulated Mechanism of Action: Targeting Viral RNA-Dependent RNA Polymerase
The most probable antiviral mechanism of action for 6-Chloro-7-deazapurine-β-D-riboside is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[6][7] RdRp is a critical enzyme for the replication of many RNA viruses and is a well-validated target for antiviral drugs.[6][7][8]
The proposed mechanism involves a multi-step intracellular activation process:
-
Cellular Uptake: The compound is transported into the host cell.
-
Anabolic Phosphorylation: Host cell kinases sequentially phosphorylate the nucleoside analog to its active 5'-triphosphate form.[3][9]
-
Competitive Inhibition: The triphosphate analog, mimicking a natural purine nucleotide (e.g., ATP or GTP), competes for the active site of the viral RdRp.
-
Chain Termination or Mutagenesis: Upon incorporation into the nascent viral RNA strand, the analog can either terminate chain elongation due to the lack of a 3'-hydroxyl group (obligate chain termination) or, if a 3'-hydroxyl group is present, introduce mutations that lead to a non-viable viral progeny (lethal mutagenesis).[6][10]
Caption: Postulated intracellular activation and mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside.
Experimental Validation Strategy
A rigorous, multi-faceted approach is required to validate the antiviral potential and elucidate the mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside. The following sections detail the essential experimental workflows.
In Vitro Antiviral Efficacy Assessment
The initial step is to determine the compound's ability to inhibit viral replication in a cell-based system.
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Dengue virus[11]) in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of 6-Chloro-7-deazapurine-β-D-riboside in serum-free medium.
-
Virus Infection: Aspirate the culture medium from the cell monolayers and infect with a known titer of the target virus (e.g., multiplicity of infection [MOI] of 0.01) for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing the prepared serial dilutions of the compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-4 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Cytotoxicity Assessment
It is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general cellular toxicity.[12]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of 6-Chloro-7-deazapurine-β-D-riboside used in the efficacy assay. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.
Data Presentation and Interpretation
The results from the efficacy and cytotoxicity assays should be tabulated to allow for clear interpretation and the calculation of the Selectivity Index (SI).
| Parameter | Description | Example Value |
| EC50 | 50% Effective Concentration | 2.1 µM[11] |
| CC50 | 50% Cytotoxic Concentration | 150 µM[11] |
| SI | Selectivity Index (CC50 / EC50) | 71.4 |
A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes host cell toxicity, suggesting a more promising therapeutic candidate.
Overall Experimental Workflow Visualization
Caption: A streamlined workflow for the comprehensive evaluation of a novel antiviral compound.
Conclusion and Future Directions
This guide outlines a foundational strategy for the investigation of 6-Chloro-7-deazapurine-β-D-riboside as a potential antiviral agent. Based on the established literature for the 7-deazapurine scaffold, there is a strong scientific premise for its activity against RNA viruses via the inhibition of viral RdRp.[3][13]
The successful demonstration of potent in vitro efficacy and a favorable selectivity index would warrant progression to more advanced studies. Future directions would include:
-
Broad-Spectrum Activity Screening: Testing the compound against a panel of diverse RNA viruses to determine its antiviral spectrum.[7]
-
Resistance Studies: Generating and characterizing viral mutants resistant to the compound to confirm the target and understand potential resistance mechanisms.
-
In Vivo Efficacy: Evaluating the compound's efficacy and safety in relevant animal models of viral infection.[13]
-
Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.
The systematic execution of the described experimental plan will provide a comprehensive data package to support the continued development of 6-Chloro-7-deazapurine-β-D-riboside as a novel antiviral therapeutic.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms [mdpi.com]
- 11. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticancer Potential of 6-Chloro-7-deazapurine-β-D-riboside
Abstract
6-Chloro-7-deazapurine-β-D-riboside, a synthetic nucleoside analog, is emerging as a compound of significant interest in anticancer research. As a derivative of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, it belongs to a class of compounds that has been explored for over half a century for therapeutic applications. This technical guide provides an in-depth analysis of 6-Chloro-7-deazapurine-β-D-riboside, focusing on its synthesis, proposed mechanism of action as an adenosine kinase inhibitor, and detailed protocols for its evaluation as a potential anticancer agent. We will delve into the rationale behind experimental designs and provide a framework for researchers and drug development professionals to investigate this promising molecule.
Introduction: The Rationale for Targeting Nucleoside Metabolism in Oncology
Nucleoside analogs represent a cornerstone of modern chemotherapy.[1] By mimicking endogenous nucleosides, these agents can disrupt critical cellular processes such as DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1] The 7-deazapurine nucleosides, a class of purine analogs where the N7 atom is replaced by a carbon, have garnered considerable attention due to their diverse biological activities, including antiviral, antifungal, and anticancer properties.[2][3] This structural modification enhances the electron density of the five-membered ring and allows for further substitutions, often leading to improved enzymatic interactions and biological efficacy.[2][3]
6-Chloro-7-deazapurine-β-D-riboside (also known as 4-Chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine) is a notable member of this class.[4] Its primary known biochemical activity is the inhibition of adenosine kinase (ADK), a key enzyme in the purine salvage pathway.[5] This guide will explore the multifaceted implications of ADK inhibition in the context of cancer therapy and provide the technical framework for investigating the anticancer potential of 6-Chloro-7-deazapurine-β-D-riboside.
Physicochemical Properties and Synthesis
Chemical Profile
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClN₃O₄[6][[“]] |
| Molecular Weight | 285.68 g/mol [6] |
| CAS Number | 16754-80-6[5][[“]] |
| Synonyms | 4-Chloro-7-(D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine, 6-Deamino-6-chlorotubercidin[4] |
| Appearance | White to off-white powder |
| Solubility | Soluble in polar solvents like DMSO and water[4][8] |
Synthetic Strategy: A Multi-step Approach
The synthesis of 6-Chloro-7-deazapurine-β-D-riboside is a multi-step process that involves the initial synthesis of the 7-deazapurine core followed by glycosylation with a protected ribose sugar.
The synthesis of the heterocyclic base, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, can be achieved through various reported methods. A common route starts from readily available precursors and involves the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring.
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Synthesis of 4-amino-6-hydroxypyrimidine:
-
Dissolve ethyl cyanoacetate and thiourea in ethanol.
-
Slowly add sodium ethoxide in ethanol at low temperature (0-5 °C).
-
Reflux the mixture for 8-10 hours.
-
Cool and filter the resulting 2-mercapto-4-amino-6-hydroxypyrimidine.
-
Treat the intermediate with Raney nickel in an ammonia solution to yield 4-amino-6-hydroxypyrimidine.[4]
-
-
Formation of the Pyrrole Ring:
-
React 4-amino-6-hydroxypyrimidine with 2-chloroacetaldehyde in the presence of sodium acetate to form 4-hydroxypyrrolo[2,3-d]pyrimidine.[4]
-
-
Chlorination:
-
Treat the 4-hydroxypyrrolo[2,3-d]pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) to obtain the final product, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[4]
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent like toluene.[4]
-
The attachment of the β-D-ribofuranose moiety to the N7 position of the deazapurine base is typically achieved via a Vorbrüggen glycosylation reaction. This method involves the reaction of a silylated heterocyclic base with a peracylated sugar in the presence of a Lewis acid.
Protocol 2: Vorbrüggen Glycosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Silylation of the Base:
-
Suspend 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous solvent (e.g., acetonitrile).
-
Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution of the silylated base.
-
-
Glycosylation Reaction:
-
In a separate flask, dissolve a protected ribose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in an anhydrous solvent.
-
Add the solution of the silylated base to the protected sugar.
-
Add a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Deprotection:
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the protected nucleoside by column chromatography.
-
Remove the benzoyl protecting groups by treating the purified product with a solution of ammonia in methanol.
-
-
Final Purification:
-
Purify the final product, 6-Chloro-7-deazapurine-β-D-riboside, by silica gel chromatography to yield a pure solid.
-
Caption: Synthetic workflow for 6-Chloro-7-deazapurine-β-D-riboside.
Mechanism of Action: Inhibition of Adenosine Kinase and its Downstream Effects
The primary proposed anticancer mechanism of 6-Chloro-7-deazapurine-β-D-riboside is the inhibition of adenosine kinase (ADK).[5] ADK is a crucial enzyme that phosphorylates adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels.[9] In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal.[10] By inhibiting ADK, 6-Chloro-7-deazapurine-β-D-riboside can lead to an accumulation of intracellular adenosine, which in turn has several anticancer effects.
Receptor-Independent Induction of Apoptosis
Elevated intracellular adenosine levels can induce apoptosis in cancer cells through mechanisms that are independent of adenosine receptors.[3] This can involve the activation of the intrinsic apoptotic pathway, potentially through the upregulation of p53 or the activation of AMP-activated protein kinase (AMPK).
Epigenetic Modulation through Inhibition of DNA Methylation
ADK plays a critical role in the S-adenosylmethionine (SAM)-dependent transmethylation pathway. Inhibition of ADK leads to an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of DNA methyltransferases (DNMTs).[11] The inhibition of DNMTs can lead to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, resulting in their re-expression and subsequent inhibition of tumor growth.[11]
Caption: Proposed mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside.
Preclinical Evaluation: A Roadmap for Investigation
A systematic preclinical evaluation is necessary to validate the anticancer potential of 6-Chloro-7-deazapurine-β-D-riboside. This involves a series of in vitro and in vivo studies to assess its efficacy, selectivity, and mechanism of action.
In Vitro Cytotoxicity Assessment
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines.
Protocol 3: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells (e.g., breast, lung, colon cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-Chloro-7-deazapurine-β-D-riboside in DMSO.
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations.
-
Replace the medium in the cell plates with the medium containing the compound. Include vehicle controls (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration.
-
Mechanistic Validation: Adenosine Kinase Inhibition Assay
To confirm that 6-Chloro-7-deazapurine-β-D-riboside inhibits ADK, a direct enzymatic assay is required.
Protocol 4: Spectrophotometric Adenosine Kinase Activity Assay
This assay couples the production of ADP from the ADK reaction to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.
-
-
Enzyme and Inhibitor Incubation:
-
Add recombinant human adenosine kinase to the reaction mixture.
-
Add varying concentrations of 6-Chloro-7-deazapurine-β-D-riboside to the wells of a 96-well plate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding adenosine.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value for ADK inhibition.
-
Future Directions and Conclusion
6-Chloro-7-deazapurine-β-D-riboside presents a compelling case for further investigation as an anticancer agent. Its role as an adenosine kinase inhibitor positions it at the intersection of direct cytotoxicity and immunomodulation, two critical pillars of cancer therapy. The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate its potential.
Future studies should focus on:
-
Broad-spectrum screening: Testing the compound against a wider range of cancer cell lines, including those with known resistance mechanisms to other nucleoside analogs.
-
In vivo efficacy: Evaluating the antitumor activity of 6-Chloro-7-deazapurine-β-D-riboside in animal models of cancer.
-
Pharmacokinetic and toxicological profiling: Determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.
-
Combination therapies: Investigating the synergistic potential of 6-Chloro-7-deazapurine-β-D-riboside with other anticancer agents, particularly immune checkpoint inhibitors.
References
- 1. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Adenosine Kinase Assay Kit [novocib.com]
- 10. Inhibition of the Adenosine Pathway to Potentiate Cancer Immunotherapy: Potential for Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Adenosine Kinase on Deoxyribonucleic Acid Methylation: Adenosine Receptor-Independent Pathway in Cancer Therapy [frontiersin.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-7-deazapurine-β-D-riboside: Synthesis, Properties, and Biological Applications
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-7-deazapurine-β-D-riboside, a synthetic nucleoside analog of significant interest in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, and provides a detailed methodology for its synthesis via Vorbrüggen glycosylation. Furthermore, it explores its primary mechanism of action as an adenosine kinase inhibitor and its potential therapeutic applications, with a focus on its antifungal properties. Detailed experimental protocols for its synthesis and biological evaluation are provided to enable researchers to apply this knowledge in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical biology, and medicinal chemistry.
Introduction
6-Chloro-7-deazapurine-β-D-riboside is a synthetic pyrrolo[2,3-d]pyrimidine nucleoside that has garnered attention for its diverse biological activities. As a purine analog, it mimics natural nucleosides, allowing it to interact with various cellular enzymes and pathways. The substitution of the N7 atom of the purine ring with a carbon atom to form the 7-deazapurine core enhances its metabolic stability and provides a scaffold for further chemical modification. The presence of a chlorine atom at the 6-position is a key feature, making it a versatile intermediate for the synthesis of a wide array of other 6-substituted 7-deazapurine nucleosides with potential antiviral, anticancer, and antifungal properties.[1][2][3] This guide will provide an in-depth exploration of its chemical synthesis, properties, and biological significance, with a particular focus on its role as an adenosine kinase inhibitor and its antifungal potential.
Chemical Structure and Physicochemical Properties
6-Chloro-7-deazapurine-β-D-riboside, also known by its systematic IUPAC name (2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol, possesses a unique chemical architecture that underpins its biological activity.[4] The core structure consists of a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) base linked to a β-D-ribofuranose sugar moiety.
The key structural features include:
-
7-Deazapurine Core: The replacement of the nitrogen at position 7 with a carbon atom increases the electron density of the five-membered ring and provides a site for further functionalization.[1]
-
6-Chloro Substituent: The chlorine atom at the 6-position is a crucial reactive handle for nucleophilic substitution reactions, allowing for the synthesis of a diverse library of analogs.
-
β-D-Riboside Configuration: The stereochemistry of the ribose sugar is critical for its recognition and interaction with cellular enzymes.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂ClN₃O₄ | [3] |
| Molecular Weight | 285.69 g/mol | [3] |
| CAS Number | 16754-80-6 | [4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 160-162 °C | [5] |
| Solubility | Soluble in DMSO and Methanol (sparingly) | [5] |
| Storage | 4°C, stored under nitrogen | [3] |
Synthesis of 6-Chloro-7-deazapurine-β-D-riboside
The synthesis of 6-Chloro-7-deazapurine-β-D-riboside is most commonly achieved through a Vorbrüggen glycosylation reaction. This method involves the coupling of a silylated heterocyclic base with a protected ribose derivative, catalyzed by a Lewis acid. The following is a representative, detailed protocol based on established methodologies for the synthesis of similar 7-deazapurine nucleosides.[1]
Synthetic Workflow
The overall synthetic strategy involves three main stages: preparation of the protected ribose, silylation of the 7-deazapurine base, and the final Lewis acid-catalyzed glycosylation followed by deprotection.
References
- 1. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. akonscientific.com [akonscientific.com]
- 5. 16754-80-6 CAS MSDS (6-Chloro-7-deazapurine-b-D-riboside) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 6-Chloro-7-deazapurine-β-D-riboside Derivatives and Analogs
Introduction: The Significance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine ring system, commonly known as the 7-deazapurine scaffold, represents a privileged structure in medicinal chemistry.[1][2] These purine analogs, where the nitrogen atom at position 7 is replaced by a carbon, exhibit a wide spectrum of biological activities.[1][2] This modification makes the five-membered ring more electron-rich and allows for the introduction of substituents at the C7 position, often leading to enhanced binding to enzymes or improved base-pairing in nucleic acids.[1][2] Among the numerous derivatives, 6-chloro-7-deazapurine-β-D-riboside serves as a crucial intermediate for the synthesis of a diverse array of biologically active nucleoside analogs with potential applications as antiviral, anticancer, and antifungal agents.[3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 6-chloro-7-deazapurine-β-D-riboside derivatives and analogs, intended for researchers and professionals in the field of drug development.
Core Synthesis Strategies
The synthesis of 6-chloro-7-deazapurine-β-D-riboside and its derivatives typically involves a multi-step process, beginning with the construction of the 7-deazapurine core, followed by glycosylation and subsequent modifications.
Construction of the 7-Deazapurine Nucleus
The foundational 6-chloro-7-deazapurine core can be synthesized from commercially available starting materials. A common route involves the iodination of 6-chloro-7-deazapurine using N-iodosuccinimide (NIS) in a solvent like dimethylformamide (DMF) to yield 6-chloro-7-iodo-7-deazapurine.[5] This iodinated intermediate is a key precursor for subsequent glycosylation reactions.
Glycosylation: The Vorbrüggen Approach
A widely employed method for attaching the ribose sugar moiety to the 7-deazapurine base is the Vorbrüggen glycosylation.[5] This reaction typically involves reacting the silylated heterocyclic base with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5]
Experimental Protocol: Synthesis of 6-Chloro-7-iodo-7-deazapurine-β-D-riboside [5]
-
Silylation of the Base: To a solution of 6-chloro-7-iodo-7-deazapurine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and stir at room temperature under a nitrogen atmosphere.
-
Glycosylation: Cool the reaction mixture to 0°C and add 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose followed by TMSOTf.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to 80°C for several hours, monitoring the reaction by thin-layer chromatography.
-
Work-up and Purification: After completion, quench the reaction, extract the product, and purify by silica gel column chromatography to obtain the protected nucleoside.
-
Deprotection: The benzoyl protecting groups on the ribose moiety are typically removed using a solution of ammonia in methanol to yield the final 6-chloro-7-iodo-7-deazapurine-β-D-riboside.
Caption: Synthetic workflow for 6-chloro-7-iodo-7-deazapurine-β-D-riboside.
Derivatization and Structure-Activity Relationships (SAR)
The 6-chloro and 7-iodo positions of the deazapurine riboside are amenable to a wide range of chemical modifications, allowing for the exploration of structure-activity relationships.
Modifications at the C6 Position
The chlorine atom at the C6 position can be readily displaced by various nucleophiles. For instance, reaction with amines can introduce different substituents, leading to a library of N6-substituted 7-deazaadenosine analogs.[6] These modifications have been shown to influence the biological activity, with N6-benzyl and cyclopentyl substitutions being particularly important for modulating affinity for G protein-coupled receptors (GPCRs).
Modifications at the C7 Position
The C7 position offers significant opportunities for diversification. Cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, can be used to introduce aryl and heteroaryl groups.[7] Sonogashira coupling allows for the introduction of alkynyl moieties.[6] These modifications can dramatically alter the biological properties of the resulting nucleosides. For example, 7-hetaryl-7-deazaadenosines have shown potent cytostatic effects.[1][2]
| Derivative Class | Key Modifications | Observed Biological Activity | Reference |
| 7-Hetaryl-7-deazaadenosines | Introduction of heteroaromatic rings at C7 | Potent cytostatic and cytotoxic effects | [1][2] |
| 6-Hetaryl-7-deazapurines | Introduction of heteroaromatic rings at C6 | Cytostatic activity (mechanism often unknown) | [1] |
| Sugar-Modified Derivatives | 2'-C-methylribo or 2'-C-methyl-2'-fluororibo modifications | Strong antiviral activity (e.g., against HCV) | [1][2] |
| 7-Trifluoromethyl Analogs | Introduction of a CF3 group at C7 | Potential for enhanced anticancer activity | [5] |
| N6/C7 Dual-Modified Analogs | Substitutions at both N6 and C7 positions | Affinity for G protein-coupled receptors (GPCRs) | [6] |
Mechanisms of Action and Therapeutic Potential
The diverse biological activities of 6-chloro-7-deazapurine-β-D-riboside derivatives stem from their ability to interact with various cellular targets.
Anticancer Activity
Many 7-deazapurine nucleosides exhibit potent anticancer activity through multiple mechanisms. A common pathway involves intracellular phosphorylation to the corresponding triphosphate, which can then be incorporated into both RNA and DNA.[1][2] Incorporation into RNA can lead to the inhibition of protein synthesis, while incorporation into DNA can cause DNA damage, leading to apoptosis.[1][2][7] Some derivatives also act as inhibitors of key enzymes like adenosine kinase.[1][2]
Caption: General mechanism of action for cytotoxic 7-deazapurine nucleosides.
Antiviral Activity
Sugar-modified 7-deazapurine nucleosides have demonstrated significant potential as antiviral agents, particularly against RNA viruses like Hepatitis C (HCV) and Dengue virus (DENV).[1][2][8] The mechanism of action is often related to the inhibition of viral RNA-dependent RNA polymerase.
Other Therapeutic Applications
Derivatives of 6-chloro-7-deazapurine-β-D-riboside have also shown promise in other therapeutic areas:
-
Antifungal Activity: The parent compound, 6-chloro-7-deazapurine-β-D-riboside, has demonstrated activity against various plant pathogenic fungi.[4]
-
Antikinetoplastid Agents: Certain 7-substituted 6-methyl-7-deazapurine ribonucleosides have shown activity against kinetoplastid parasites, the causative agents of Chagas disease, leishmaniasis, and human African trypanosomiasis.[9]
-
GPCR Modulators: Dual N6/C7 modified 7-deazaadenosine analogs have exhibited affinity for various G protein-coupled receptors, suggesting their potential in modulating GPCR signaling pathways.[6]
Future Directions and Conclusion
The 6-chloro-7-deazapurine-β-D-riboside scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemical modification allows for the fine-tuning of biological activity and the exploration of new therapeutic targets. Future research will likely focus on:
-
Elucidation of Mechanisms: For many potent derivatives, the precise mechanism of action remains to be fully understood.[1][2]
-
Targeted Drug Design: As more is learned about the interactions of these compounds with their biological targets, more rational, target-based design strategies can be employed.
-
Prodrug Approaches: To overcome challenges such as limited phosphorylation, which can be a rate-limiting step for activation, the development of prodrugs like phosphoramidates is a promising strategy.[5]
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-7-deazapurine-b-D-riboside [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Chloro-7-deazapurine-β-D-riboside: From Discovery to a Promising Biological Probe
Abstract
6-Chloro-7-deazapurine-β-D-riboside, a synthetically derived nucleoside analog, has emerged as a significant tool in biochemical and pharmacological research. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and biological activities. We delve into the critical synthetic methodologies, particularly the strategic Vorbrüggen glycosylation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. Furthermore, this guide offers a detailed exploration of its established roles as an adenosine kinase inhibitor and a potent antifungal agent, complete with available quantitative data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Introduction: The Emergence of a Key Nucleoside Analog
In the landscape of medicinal chemistry and drug discovery, nucleoside analogs represent a cornerstone of therapeutic innovation. By mimicking the natural building blocks of DNA and RNA, these molecules can strategically interfere with biological pathways, offering avenues for treating a wide range of diseases. 6-Chloro-7-deazapurine-β-D-riboside, also known as 6-deamino-6-chlorotubercidin, belongs to the pyrrolo[2,3-d]pyrimidine class of nucleosides. Its structure, characterized by a chlorinated 7-deazapurine core linked to a β-D-ribofuranose sugar, has endowed it with distinct biological properties that have captured the attention of the scientific community.
Initially explored within the broader investigation of tubercidin analogs, 6-Chloro-7-deazapurine-β-D-riboside has carved its own niche as a valuable research compound. Its utility stems from its ability to modulate key enzymatic processes and inhibit the growth of pathogenic fungi. This guide will trace the scientific journey of this compound, from its chemical synthesis to the elucidation of its biological functions.
Discovery and Historical Context
While a singular, seminal publication detailing the initial discovery of 6-Chloro-7-deazapurine-β-D-riboside is not readily apparent in a consolidated form, its origins are intrinsically linked to the pioneering work on tubercidin and its analogs by researchers such as John A. Montgomery. The exploration of modified purine and purine-like nucleosides was a fertile ground for the discovery of novel bioactive compounds. The synthesis of 6-Chloro-7-deazapurine-β-D-riboside was a logical step in the structure-activity relationship (SAR) studies of this class of molecules, where the impact of a chloro substitution at the 6-position of the 7-deazapurine ring was investigated.
The core of this molecule, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a critical intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors. The development of efficient synthetic routes to this precursor has been a significant area of research in organic and medicinal chemistry.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.
| Property | Value | Reference |
| CAS Number | 16754-80-6 | [1][2] |
| Molecular Formula | C₁₁H₁₂ClN₃O₄ | [1][2] |
| Molecular Weight | 285.68 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 160-162 °C | [3] |
| Solubility | Soluble in DMSO and methanol (sparingly) | |
| Storage | 4°C, stored under nitrogen | [2] |
Synthesis and Manufacturing
The synthesis of 6-Chloro-7-deazapurine-β-D-riboside is a multi-step process that hinges on the successful construction of the pyrrolo[2,3-d]pyrimidine core and the subsequent stereoselective attachment of the ribose sugar.
Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Precursor
The foundational step in the synthesis is the preparation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine nucleus. Various synthetic strategies have been developed to achieve this, often starting from simpler pyrimidine or pyrrole precursors. These methods have been refined over time to improve yield and reduce the formation of by-products.
Vorbrüggen Glycosylation: The Key to Ribosylation
The introduction of the β-D-ribofuranose moiety is typically achieved through a Vorbrüggen glycosylation reaction. This powerful method involves the coupling of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid catalyst.
-
Step 1: Silylation of the Nucleobase: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), in an anhydrous aprotic solvent like acetonitrile to form the silylated intermediate. This step enhances the nucleophilicity and solubility of the base.
-
Step 2: Glycosylation Reaction: The per-acylated ribose, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is added to the reaction mixture along with a Lewis acid catalyst, commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is typically stirred at an elevated temperature.
-
Step 3: Deprotection: Following the successful coupling, the acyl protecting groups on the ribose sugar are removed. This is usually accomplished by treatment with a base, such as sodium methoxide in methanol or ammonia in methanol, to yield the final product, 6-Chloro-7-deazapurine-β-D-riboside.
-
Step 4: Purification: The crude product is then purified using standard techniques, such as column chromatography, to isolate the desired β-anomer.
Caption: Generalized Vorbrüggen Glycosylation Workflow
Biological Activity and Mechanism of Action
6-Chloro-7-deazapurine-β-D-riboside exhibits two primary, well-documented biological activities: inhibition of adenosine kinase and antifungal effects.
Adenosine Kinase Inhibition
Adenosine kinase (AK) is a crucial enzyme that regulates intracellular and extracellular levels of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP).[4] Inhibition of AK leads to an increase in adenosine concentrations, which can then activate adenosine receptors, resulting in a range of physiological effects.[4] This makes AK a compelling therapeutic target for conditions such as epilepsy, inflammation, and pain.[5][6]
6-Chloro-7-deazapurine-β-D-riboside has been identified as an inhibitor of adenosine kinase.[7][8] While a specific IC₅₀ value for this particular compound is not consistently reported in the readily available literature, the broader class of tubercidin analogs are known to be potent inhibitors of this enzyme.[7] The mechanism of inhibition is believed to be competitive, with the nucleoside analog binding to the active site of AK, thereby preventing the binding and phosphorylation of adenosine.
References
- 1. akonscientific.com [akonscientific.com]
- 2. chemscene.com [chemscene.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenosine kinase inhibitors as a novel approach to anticonvulsant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Target Identification Using 6-Chloro-7-deazapurine-β-D-riboside as a Chemical Probe Scaffold
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery, the journey from a phenotypically active small molecule to a clinically validated therapeutic is fraught with challenges. A primary obstacle is the definitive identification of its molecular target(s), a process known as target deconvolution.[1] Without a clear understanding of a compound's mechanism of action, optimizing its efficacy and mitigating off-target toxicity becomes a matter of conjecture. Chemoproteomics has emerged as a powerful discipline that provides a systematic and unbiased approach to mapping the protein interaction landscape of a small molecule directly in a biological system.
This guide focuses on a particularly promising scaffold for these studies: 6-Chloro-7-deazapurine-β-D-riboside . As a nucleoside analog, it belongs to a class of molecules with inherent affinity for a vast and therapeutically relevant group of proteins that bind nucleotides like ATP.[2] Its known activity as an adenosine kinase (ADK) inhibitor is likely just the tip of the iceberg.[3] The true value of this compound lies in its chemical architecture: a stable 7-deazapurine core that mimics natural purines and a strategically placed 6-chloro substituent that serves as a versatile chemical handle for transformation into a high-fidelity chemical probe.[2][4]
This document provides the scientific rationale, synthetic considerations, and detailed experimental workflows for leveraging 6-Chloro-7-deazapurine-β-D-riboside in target identification studies. We will move beyond simple protocols to explain the causality behind each step, ensuring a robust and self-validating experimental design aimed at uncovering the molecular targets that underpin a compound's biological activity.
Section 1: The Scientific Rationale - Why Use a 7-Deazapurine Scaffold?
The selection of a starting scaffold for probe development is the most critical decision in a target identification campaign. The choice of 6-Chloro-7-deazapurine-β-D-riboside is predicated on its privileged structure and chemical tractability.
The Privileged Scaffold: A Key to the ATP-Binding Proteome
The human genome encodes hundreds of protein kinases and numerous other ATP-binding enzymes and metabolic proteins.[5] Due to the highly conserved nature of the ATP-binding pocket, these protein families are particularly susceptible to modulation by small molecules that mimic the adenosine moiety of ATP. Purine analogs are therefore considered "privileged scaffolds" that grant access to this critical target space. Kinase inhibitors, many of which are based on similar scaffolds, represent a cornerstone of modern oncology, but their polypharmacology—the tendency to bind multiple targets—necessitates thorough target deconvolution to understand both their therapeutic effects and their toxicities.[5][6] 6-Chloro-7-deazapurine-β-D-riboside, as an adenosine analog, is an ideal starting point for exploring this target-rich space.
Key Chemical Properties
-
The 7-Deaza Modification: The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom creates a 7-deazapurine, also known as a pyrrolo[2,3-d]pyrimidine. This seemingly minor change has profound consequences. It removes a hydrogen bond donor and alters the electronic properties of the ring system, which can enhance metabolic stability and modulate binding affinity for target proteins.[2]
-
The 6-Chloro Position: From a synthetic chemistry perspective, the chlorine atom at the C6 position is the molecule's most important feature. It is an excellent leaving group, making the position susceptible to nucleophilic aromatic substitution. This allows for the straightforward and regioselective installation of linkers necessary for probe synthesis, a process that has been demonstrated for related 7-deazapurine nucleosides.[4] This chemical reactivity is the gateway to transforming the core scaffold into a functional proteomic tool.
Hypothesized Target Space
Given its structure as a tubercidin analog (7-deazaadenosine) and its known inhibition of adenosine kinase, the potential target space for this scaffold is broad.[3][7] It is reasonable to hypothesize that probes derived from this molecule will interact with:
-
Protein and Lipid Kinases: A major class of enzymes that utilize ATP for signaling.[8]
-
Purine Metabolism Enzymes: Proteins involved in the synthesis and salvage of purines, such as adenosine deaminase and other nucleoside kinases.[9]
-
Other ATP-Binding Proteins: This includes ATPases, helicases, and chaperones.
Section 2: Designing the Chemical Probe - From Scaffold to Tool
A successful target identification experiment depends on a well-designed chemical probe. The probe must retain the binding characteristics of the parent molecule while incorporating functionalities for target capture and enrichment.[10] The most robust and widely used method is Affinity-Based Protein Profiling (AfBPP), which requires a probe equipped with both a photo-reactive crosslinker and an enrichment handle.[11][12]
Caption: Conceptual workflow for chemical probe design.
Conceptual Synthetic Strategy: A Two-Part Modification
The conversion of 6-Chloro-7-deazapurine-β-D-riboside into a photoaffinity probe involves appending a custom linker to the C6 position. This linker contains two key functionalities:
-
Photo-Reactive Group: A diazirine moiety is an excellent choice. It is small, relatively stable in the dark, and upon brief exposure to long-wave UV light (~365 nm), it generates a highly reactive carbene that will form a covalent bond with any nearby amino acid residue, permanently "tagging" the binding protein.[12]
-
Enrichment Handle: A terminal alkyne is the standard handle for bioorthogonal chemistry. It is inert in biological systems but reacts efficiently with an azide-bearing reporter tag (e.g., Azide-Biotin) in a copper-catalyzed "click" reaction.[13]
Conceptual Protocol:
-
Synthesize a Linker: Create a linear alkyl chain containing a terminal alkyne on one end and an amine on the other. A diazirine group can be incorporated along this chain.
-
Nucleophilic Aromatic Substitution: React the amine group of the linker with the 6-chloro position of the deazapurine riboside scaffold. This displaces the chlorine atom and attaches the linker.
-
Purification and Characterization: Purify the final probe product via HPLC and confirm its structure and purity using NMR and high-resolution mass spectrometry.
Table 1: Comparison of Target Identification Probe Strategies
| Strategy | Description | Advantages | Disadvantages |
| Immobilized Ligand | The parent compound is covalently attached to a solid support (e.g., agarose beads). | Simpler synthesis; does not require modification of the ligand for cell entry. | High potential for steric hindrance; may only capture proteins from lysate, not in living cells; prone to identifying non-specific surface binders.[14] |
| Clickable Photoaffinity Probe | A probe with a photo-crosslinker and an alkyne handle is added to live cells or lysate. Covalent binding is initiated by UV light, followed by click chemistry to add a biotin tag for enrichment. | Captures interactions in a native cellular context; covalent capture is highly stable; competition experiments are definitive.[12] | More complex multi-step synthesis; requires careful optimization of UV exposure to avoid cell damage. |
For its superior ability to identify authentic protein interactions within a native biological environment, this guide will focus exclusively on the Clickable Photoaffinity Probe strategy.
Section 3: Experimental Workflow: Affinity-Based Protein Profiling (AfBPP)
The AfBPP workflow is a multi-step process that integrates cell biology, chemistry, and mass spectrometry to identify probe-labeled proteins. The inclusion of a competition control at the outset is what makes the entire system self-validating.
Caption: High-level experimental workflow for AfBPP.
Detailed Step-by-Step Protocol
1. Cellular Treatment and Covalent Labeling
-
Causality: This step aims to label all potential protein targets in their native cellular environment. The competition sample is the key to distinguishing true targets from non-specific binders.
-
Protocol:
-
Plate cells of interest (e.g., a cancer cell line sensitive to the parent compound) and grow to ~80% confluency.
-
Prepare three sets of samples:
-
Probe Only: Treat cells with the final probe concentration (e.g., 1-10 µM).
-
Competition: Pre-incubate cells with a 50-100 fold excess of the parent compound (6-Chloro-7-deazapurine-β-D-riboside) for 1 hour before adding the probe.
-
Vehicle Control: Treat cells with DMSO.
-
-
Incubate all samples for a defined period (e.g., 1-2 hours).
-
Irradiate the "Probe Only" and "Competition" plates with long-wave UV light (365 nm) on ice for 5-15 minutes to initiate cross-linking. Keep the vehicle control dark.
-
Harvest cells by scraping and wash with cold PBS to create cell pellets.
-
2. Cell Lysis and Click Chemistry
-
Causality: The alkyne-bearing probe, now covalently attached to its targets, must be tagged with biotin for enrichment.
-
Protocol:
-
Lyse the cell pellets in a buffer containing SDS to denature proteins and expose the probe.
-
Prepare a "click chemistry" cocktail containing TBTA ligand, copper (II) sulfate, a reducing agent (e.g., TCEP), and Azide-Biotin.
-
Add the cocktail to the lysate and incubate for 1 hour at room temperature to attach the biotin tag.
-
3. Affinity Enrichment
-
Causality: The high affinity of the biotin tag for streptavidin is exploited to isolate the probe-protein conjugates.
-
Protocol:
-
Add high-capacity streptavidin-coated magnetic beads to the lysate.
-
Incubate with rotation for 1-2 hours to allow the biotinylated proteins to bind to the beads.
-
Use a magnetic rack to pellet the beads and discard the supernatant, which contains all unlabeled proteins.
-
Perform a series of stringent washes (e.g., with high salt, urea, and detergents) to remove proteins that are non-specifically bound to the beads.
-
4. On-Bead Digestion and Mass Spectrometry
-
Causality: Proteins must be digested into peptides for analysis by mass spectrometry. Digesting them directly on the beads minimizes sample loss and contamination.
-
Protocol:
-
Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Add reducing (DTT) and alkylating (iodoacetamide) agents to prepare the proteins for digestion.
-
Add sequencing-grade trypsin and incubate overnight at 37°C. The trypsin will cleave the proteins into peptides, releasing them from the beads.
-
Collect the supernatant containing the peptides, desalt using a C18 StageTip, and prepare for injection into a high-resolution Orbitrap mass spectrometer.
-
Section 4: Data Analysis and Target Validation
The raw mass spectrometry data contains a list of all identified peptides. The goal of the analysis is to quantify the relative abundance of each protein across the different experimental conditions to find those that were specifically competed away by the parent compound.
Quantitative Proteomics and Hit Identification
-
Label-Free Quantification (LFQ): Software such as MaxQuant can calculate an LFQ intensity for each protein in each sample based on the signal from its constituent peptides.
-
Identifying High-Confidence Hits: A true target will be highly abundant in the "Probe Only" sample but significantly depleted or absent in the "Competition" sample.
-
Statistical Analysis: A volcano plot is typically generated, plotting the log2 fold-change (Probe vs. Competition) on the x-axis and the -log10 p-value on the y-axis. Proteins that show a significant fold-change and have a low p-value are considered high-confidence hits.
Table 2: Example Data Output for High-Confidence Hits
| Protein ID (UniProt) | Gene Name | LFQ Intensity (Probe Only) | LFQ Intensity (Competition) | Log2 Fold Change (Probe/Comp) | p-value |
| P27707 | ADK | 1.5 E+09 | 2.1 E+07 | 6.15 | 0.0001 |
| P00533 | EGFR | 8.9 E+08 | 9.2 E+06 | 6.59 | 0.0003 |
| Q9Y4L1 | MELK | 4.5 E+08 | Not Detected | > 8.0 | 0.0011 |
| P12345 | Non-target | 7.2 E+07 | 6.8 E+07 | 0.08 | 0.89 |
This is illustrative data.
Downstream Validation: From Hit to Confirmed Target
A list of hits from a chemoproteomic screen is a powerful starting point, but it is not the final answer. Orthogonal validation is essential to confirm that the identified proteins are bona fide targets.
Caption: Decision tree for downstream target validation.
-
Biochemical Validation: Express and purify the hit protein. Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity and kinetics of the parent compound to the protein. If the protein is an enzyme, perform an activity assay to confirm inhibition.[8]
-
Cellular Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to and stabilizes the target protein inside intact cells, providing evidence of on-target engagement in a physiological context.[15]
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein. If the resulting cellular phenotype matches the phenotype observed upon treatment with the compound, it provides strong evidence that the protein is a functionally relevant target.
Conclusion
6-Chloro-7-deazapurine-β-D-riboside is more than just a nucleoside analog with modest biological activity; it is a powerful and versatile chemical starting point for sophisticated target identification studies. Its privileged purine-like core provides access to the druggable ATP-binding proteome, while its C6-chloro group offers a reliable synthetic handle for its conversion into a high-fidelity photoaffinity probe.
By following the principles of rational probe design and employing a rigorous, self-validating AfBPP workflow complete with competition controls, researchers can confidently map the target landscape of bioactive molecules derived from this scaffold. The subsequent validation of these hits through orthogonal biochemical, cellular, and genetic methods will ultimately illuminate the mechanism of action, paving the way for more informed drug development, lead optimization, and a deeper understanding of complex biological systems.
References
- 1. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 16754-80-6: 6-Chloro-7-deazapurine-b-D-riboside [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 12. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. europeanreview.org [europeanreview.org]
Methodological & Application
Application Note: Preparation of High-Concentration Stock Solutions of 6-Chloro-7-deazapurine-β-D-riboside for Research Applications
Abstract
6-Chloro-7-deazapurine-β-D-riboside is a pivotal nucleoside analog with demonstrated utility as an adenosine kinase (ADK) inhibitor, an antifungal agent, and a precursor in the synthesis of novel therapeutics.[1][2][3][4] The successful application of this compound in experimental settings is critically dependent on the accurate and reproducible preparation of stock solutions. This guide provides a detailed, field-proven protocol for preparing high-concentration stock solutions of 6-Chloro-7-deazapurine-β-D-riboside, with a focus on overcoming challenges related to its solubility and stability to ensure experimental integrity.
Introduction: The Scientific Imperative for a Validated Protocol
6-Chloro-7-deazapurine-β-D-riboside (CAS: 16754-80-6) is a purine derivative that has garnered significant interest in drug development and biochemical research.[2][5][6] Its biological activity is intrinsically linked to its structure, but like many chlorinated nucleosides, it presents handling challenges.[7][8][9] The primary obstacle for researchers is its limited aqueous solubility and notable instability in solution.[1] An improperly prepared stock solution can lead to compound precipitation, inaccurate concentrations, and ultimately, non-reproducible experimental results.
This document serves as an authoritative guide, explaining the causality behind each step—from solvent selection to storage—to create a self-validating system for the preparation of reliable stock solutions.
Physicochemical Profile & Reagent Specifications
A thorough understanding of the compound's properties is the foundation of a robust protocol. The quality of the starting materials directly dictates the quality of the final stock solution.
Table 1: Physicochemical Data for 6-Chloro-7-deazapurine-β-D-riboside
| Property | Value | Source(s) |
| CAS Number | 16754-80-6 | [1][2][5][6] |
| Molecular Formula | C₁₁H₁₂ClN₃O₄ | [1][5][6] |
| Molecular Weight | 285.69 g/mol | [5][10] |
| Appearance | White to off-white solid | [1][10] |
| Purity | ≥95% recommended for all applications | [5] |
Reagent Quality: A Non-Negotiable Prerequisite
-
Compound Purity: Always use a compound with a purity of ≥95% to minimize the impact of unknown variables on experimental outcomes.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the solvent of choice for achieving high-concentration stocks. It is crucial to use anhydrous, newly opened DMSO . Several sources note that hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1]
Solubility Characteristics: Selecting the Right Vehicle
The choice of solvent is the most critical decision in this process. While the compound has some solubility in water (approx. 4.35 mg/mL), this is insufficient for most high-concentration stock preparations and may require significant effort (e.g., ultrasonication) to achieve.[1]
Table 2: Solubility Data
| Solvent | Maximum Concentration | Notes | Source(s) |
| DMSO | 100 mg/mL (approx. 350 mM) | Recommended solvent. Requires sonication for high concentrations. | [1] |
| Water | 4.35 mg/mL (approx. 15.2 mM) | Requires sonication. Not ideal for high-concentration stocks. | [1] |
| Methanol | Sparingly soluble | Not recommended for primary stock solutions. | [10][11][12] |
Causality: The high polarity and aprotic nature of DMSO make it an excellent solvent for dissolving complex organic molecules like 6-Chloro-7-deazapurine-β-D-riboside that have multiple hydrogen bond acceptors.[5]
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
This protocol details the steps to prepare a highly concentrated, validated stock solution suitable for subsequent dilution into aqueous experimental media.
Workflow Overview
Caption: Workflow for stock solution preparation.
Materials
-
6-Chloro-7-deazapurine-β-D-riboside (solid, purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), new bottle
-
Analytical balance (readable to 0.1 mg)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Step-by-Step Methodology
-
Pre-Protocol Calculations:
-
Determine the required volume of your stock solution.
-
Calculate the mass of 6-Chloro-7-deazapurine-β-D-riboside needed using the formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of 100 mM stock: Mass (mg) = 0.1 mol/L × 0.001 L × 285.69 g/mol × 1000 mg/g = 28.57 mg
-
-
Compound Handling:
-
Before opening, allow the container of the compound to equilibrate to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic solid, which can affect weighing accuracy and compound stability.
-
Perform all weighing and handling of the solid compound in a chemical fume hood or a ventilated enclosure.
-
-
Weighing and Dissolution:
-
Using an analytical balance, carefully weigh the calculated mass of the compound directly into a sterile, appropriately sized tube (e.g., a 2 mL microcentrifuge tube).
-
Add the calculated volume of anhydrous DMSO to the tube containing the solid. Adding the solvent to the powder, rather than vice versa, helps prevent the powder from aerosolizing.
-
-
Aiding Solubilization (Critical Step):
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a bath sonicator. Sonicate in short bursts of 5-10 minutes.
-
Causality: Sonication uses ultrasonic waves to create micro-cavitations in the solvent, which agitate the solution at a microscopic level, breaking up solute aggregates and significantly accelerating the dissolution process.[1]
-
Between bursts, visually inspect the solution. If necessary, briefly vortex again. Repeat until the solution is completely clear. Be cautious of overheating the sample during prolonged sonication.
-
-
Final Quality Check and Sterilization:
-
Once dissolved, hold the tube against a light source to confirm that no particulates or crystals remain. The solution must be perfectly clear.
-
For cell culture applications, sterile filtration is required. Use a 0.22 µm sterile syringe filter with a PTFE (polytetrafluoroethylene) membrane, as it is compatible with DMSO.
-
Storage, Stability, and Handling: Preserving Integrity
Proper storage is paramount due to the compound's inherent instability in solution.
-
Aliquotting: Dispense the stock solution into single-use aliquots in sterile cryovials. The volume of each aliquot should correspond to the amount needed for a single experiment to avoid waste and repeated handling.
-
Storage Conditions: Store the aliquots at -20°C or, for longer-term storage, at -80°C.[6][10][11] Protect them from light by storing them in a labeled freezer box.
-
Stability Advisory: The compound is unstable in solution; freshly prepared solutions are strongly recommended. [1] Avoid keeping the stock solution at room temperature for extended periods. Do not subject aliquots to more than one freeze-thaw cycle. If a thawed aliquot is not fully used, it should be discarded.
-
Preparing Working Solutions: Thaw a single-use aliquot at room temperature. Dilute the stock into your aqueous cell culture medium or buffer immediately before use. Vortex the working solution gently before adding it to your experimental setup. Note that adding a high concentration of DMSO stock to aqueous media can sometimes cause precipitation if the final DMSO concentration is too high or the compound's solubility limit is exceeded.
Safety Precautions
-
Always handle 6-Chloro-7-deazapurine-β-D-riboside and DMSO with appropriate PPE, including gloves, a lab coat, and safety glasses.
-
The related base, 6-Chloro-7-deazapurine, is classified as toxic if swallowed.[13] Assume a similar hazard profile for the riboside derivative and avoid ingestion, inhalation, and skin contact.
-
Consult the manufacturer's Safety Data Sheet (SDS) for comprehensive safety and handling information before beginning work.
Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Compound fails to dissolve completely. | 1. Insufficient sonication/vortexing.2. Use of old or non-anhydrous DMSO.3. Concentration exceeds solubility limit. | 1. Continue sonication in 10-minute intervals.2. Remake the solution using a new, sealed bottle of anhydrous DMSO.3. Prepare a more dilute stock solution (e.g., 50 mM). |
| Precipitate forms upon dilution into aqueous buffer/media. | 1. Final concentration exceeds aqueous solubility limit.2. Final DMSO concentration is too low to maintain solubility.3. Shock precipitation from rapid dilution. | 1. Lower the final concentration in the working solution.2. Ensure the final DMSO concentration in your experiment is consistent and sufficient (typically ≤0.5%).3. Add the stock solution dropwise to the media while vortexing gently. |
| Inconsistent experimental results. | 1. Degradation of stock solution due to improper storage or repeated freeze-thaw cycles.2. Inaccurate initial concentration. | 1. Discard old stock and prepare a fresh solution as per the protocol. Always use single-use aliquots.2. Recalibrate the analytical balance and re-verify calculations. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. 6-Chloro-7-deazapurine-β-D-riboside | Maxim Biomedical, Inc. [mbidiagnostic.com]
- 4. 6-Chloro-7-deazapurine-β-D-riboside | Pyrimidines | Ambeed.com [ambeed.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Stability of the chlorinated derivatives of the DNA/RNA nucleobases, purine and pyrimidine toward radical formation via homolytic CCl bond dissociation | Semantic Scholar [semanticscholar.org]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. cdn.usbio.net [cdn.usbio.net]
- 12. 16754-80-6 CAS MSDS (6-Chloro-7-deazapurine-b-D-riboside) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. fishersci.es [fishersci.es]
Application Notes and Protocols for Antifungal Susceptibility Testing of 6-Chloro-7-deazapurine-β-D-riboside
For: Researchers, scientists, and drug development professionals in mycology and infectious diseases.
Introduction: A Novel Antifungal Candidate Targeting Fungal Purine Metabolism
6-Chloro-7-deazapurine-β-D-riboside is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class of compounds.[1] This class, often referred to as 7-deazapurines, represents a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and antitumor properties.[1] The structural similarity of 6-Chloro-7-deazapurine-β-D-riboside to endogenous purine nucleosides allows it to interfere with essential metabolic pathways. Specifically, it has been identified as an inhibitor of adenosine kinase (ADK), a key enzyme in the purine salvage pathway.[2]
Fungi, particularly pathogenic species, rely on both de novo synthesis and salvage pathways to acquire purines necessary for DNA, RNA, and energy production.[3][4][5] The purine salvage pathway is especially critical for the survival of fungal pathogens within a host environment where they can scavenge purines.[3][5] By inhibiting adenosine kinase, 6-Chloro-7-deazapurine-β-D-riboside disrupts this vital pathway, leading to a depletion of the nucleotide pool and subsequent inhibition of fungal growth. This targeted mechanism of action makes it a promising candidate for a new class of antifungal agents.
These application notes provide a comprehensive guide for the in vitro antifungal susceptibility testing of 6-Chloro-7-deazapurine-β-D-riboside. The protocols are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.
Mechanism of Action: Inhibition of the Fungal Purine Salvage Pathway
The antifungal activity of 6-Chloro-7-deazapurine-β-D-riboside is predicated on its function as a competitive inhibitor of adenosine kinase (ADK).[2] ADK is a crucial enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), a fundamental step in the purine salvage pathway.[6][7] In fungi, this pathway allows for the recycling of purine bases and nucleosides from the environment, conserving the energy that would otherwise be expended in de novo synthesis.[3][8]
By binding to the active site of ADK, 6-Chloro-7-deazapurine-β-D-riboside prevents the phosphorylation of adenosine. This leads to an accumulation of intracellular adenosine and a downstream depletion of AMP, and consequently, ADP and ATP. The disruption of the purine nucleotide pool has pleiotropic effects on fungal cellular processes, including:
-
Inhibition of Nucleic Acid Synthesis: A shortage of purine nucleotides directly impedes the synthesis of DNA and RNA, arresting cell division and growth.
-
Energy Metabolism Disruption: Reduced ATP levels compromise cellular energy-dependent processes.
-
Impaired Signal Transduction: Purine nucleotides are essential components of signaling molecules like cyclic AMP (cAMP).
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside.
Physicochemical Properties and Solution Preparation
A summary of the key physicochemical properties of 6-Chloro-7-deazapurine-β-D-riboside is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClN₃O₄ |
| Molecular Weight | 285.68 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) |
Protocol for Stock Solution Preparation
Accurate preparation of the stock solution is critical for obtaining reliable and reproducible MIC results.
-
Weighing: Aseptically weigh a sufficient amount of 6-Chloro-7-deazapurine-β-D-riboside powder using a calibrated analytical balance.
-
Solvent Selection: Due to its limited aqueous solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for the preparation of the primary stock solution.
-
Dissolution: Dissolve the weighed compound in 100% DMSO to achieve a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Sterilization: Stock solutions should be prepared under aseptic conditions. Filtration through a 0.22 µm syringe filter is not recommended for DMSO-based solutions.
-
Storage: Aliquot the stock solution into sterile, single-use cryovials and store at -70°C or lower. Avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth. A DMSO control well should be included in each assay.
Antifungal Susceptibility Testing Protocols
The following protocols for broth microdilution are adapted from the CLSI M27 (for yeasts) and M38 (for molds) and EUCAST guidelines.[9][10][11] These methods are considered the gold standard for in vitro antifungal susceptibility testing.
Protocol 1: Broth Microdilution for Yeasts (Adapted from CLSI M27 and EUCAST E.DEF 7.3.2)
This protocol is suitable for Candida spp., Cryptococcus spp., and other yeasts.
Materials:
-
6-Chloro-7-deazapurine-β-D-riboside stock solution (in DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Sterile 96-well, U-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Yeast isolates and quality control (QC) strains (Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)
-
Sabouraud Dextrose Agar (SDA) plates
Workflow Diagram:
Caption: Workflow for yeast antifungal susceptibility testing.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolates onto SDA plates and incubate at 35°C for 24 hours.
-
Select 3-5 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the standardized inoculum 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the 6-Chloro-7-deazapurine-β-D-riboside stock solution in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
The typical concentration range to test is 0.03 to 16 µg/mL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Also, include a DMSO control well to ensure the solvent concentration does not affect fungal growth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control.
-
MICs can be determined visually or by using a spectrophotometer to measure optical density at 490 nm.
-
Protocol 2: Broth Microdilution for Molds (Adapted from CLSI M38 and EUCAST E.DEF 9.4)
This protocol is suitable for Aspergillus spp. and other filamentous fungi.
Materials:
-
All materials listed in Protocol 1, with the exception of U-bottom plates; flat-bottom plates are used for molds.
-
Mold isolates and QC strain (Aspergillus flavus ATCC 204304 or Aspergillus fumigatus ATCC 204305)
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water with 0.05% Tween 20
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Culture the mold on PDA plates at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile distilled water containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 5-10 minutes.
-
Adjust the conidial concentration of the supernatant to 0.5-5 x 10⁶ conidia/mL using a hemocytometer.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ conidia/mL.
-
-
Preparation of Drug Dilutions, Inoculation, and Incubation:
-
Follow steps 2 and 3 from Protocol 1, using flat-bottom microtiter plates.
-
-
MIC Determination:
-
For molds, the MIC is defined as the lowest concentration of the compound that causes 100% inhibition of growth (no visible growth) compared to the growth control.
-
Read the plates visually after 48-72 hours of incubation.
-
Data Interpretation and Representative Results
The following table presents hypothetical MIC data for 6-Chloro-7-deazapurine-β-D-riboside against a panel of clinically relevant fungal pathogens. This data is for illustrative purposes to demonstrate how results would be presented.
| Fungal Species | ATCC Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 90028 | 2 | 4 | 1 - 8 |
| Candida glabrata | 90030 | 4 | 8 | 2 - 16 |
| Candida parapsilosis | 22019 | 1 | 2 | 0.5 - 4 |
| Cryptococcus neoformans | 90112 | 0.5 | 1 | 0.25 - 2 |
| Aspergillus fumigatus | 204305 | 8 | 16 | 4 - >16 |
| Aspergillus flavus | 204304 | 4 | 8 | 2 - 16 |
MIC₅₀: The concentration at which 50% of the isolates are inhibited. MIC₉₀: The concentration at which 90% of the isolates are inhibited.
Quality Control
Adherence to a rigorous quality control program is essential for the validity of antifungal susceptibility testing results.
-
QC Strains: The recommended QC strains, Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 for yeasts, and Aspergillus flavus ATCC 204304 or Aspergillus fumigatus ATCC 204305 for molds, should be tested with each batch of susceptibility tests.
-
Acceptance Criteria: The MIC values for the QC strains must fall within the established acceptable ranges for the laboratory.
-
Controls: Growth and sterility controls must be included in each assay to ensure the viability of the inoculum and the sterility of the medium, respectively.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in control wells | Inoculum viability issue; Incubation problem | Check inoculum preparation and viability; Verify incubator temperature and humidity. |
| Growth in sterility control wells | Contamination of medium or reagents | Use fresh, sterile reagents; Review aseptic technique. |
| MICs for QC strains out of range | Procedural error; Reagent issue; Strain mutation | Review all procedural steps; Prepare fresh reagents; Use a fresh culture of the QC strain. |
| Precipitation of compound in wells | Poor solubility at tested concentrations | Ensure complete dissolution of the stock solution; Consider alternative solvents if compatible with the assay. |
Conclusion
6-Chloro-7-deazapurine-β-D-riboside represents a promising antifungal candidate with a targeted mechanism of action against the fungal purine salvage pathway. The protocols outlined in these application notes, based on established CLSI and EUCAST standards, provide a robust framework for the in vitro evaluation of its antifungal activity. Consistent and accurate MIC data generated using these methods will be crucial for the further development and characterization of this and other novel antifungal agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purine metabolism in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Purine metabolism in plant pathogenic fungi [frontiersin.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for Antiviral Screening with 6-Chloro-7-deazapurine-β-D-riboside
Introduction: The Therapeutic Potential of 6-Chloro-7-deazapurine-β-D-riboside
6-Chloro-7-deazapurine-β-D-riboside is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class of compounds.[1] The strategic replacement of the N7 atom of the purine ring with a carbon atom fundamentally alters the electronic properties of the molecule, enhancing its stability and modifying its interaction with key cellular enzymes.[2] This modification has positioned 7-deazapurine nucleosides as a "privileged scaffold" in the design of novel therapeutic agents, with demonstrated antitumor and antiviral activities.[1] Notably, 6-Chloro-7-deazapurine-β-D-riboside is identified as an inhibitor of adenosine kinase (ADK), a critical enzyme in purine metabolism.[3] The inhibition of ADK leads to an accumulation of intracellular adenosine, which can exert a range of physiological effects, including anti-inflammatory and neuroprotective actions, that may contribute to its antiviral profile.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively screen 6-Chloro-7-deazapurine-β-D-riboside for its antiviral potential. The protocols detailed herein are designed to establish a robust, self-validating experimental framework, from initial cytotoxicity assessments to primary and secondary antiviral efficacy assays.
Mechanism of Action: A Dual-Pronged Antiviral Strategy
The antiviral activity of 6-Chloro-7-deazapurine-β-D-riboside is hypothesized to stem from a dual mechanism of action, a hallmark of many successful nucleoside analogs.
-
Inhibition of Viral Replication: As a nucleoside analog, 6-Chloro-7-deazapurine-β-D-riboside can be taken up by host cells and subsequently phosphorylated by cellular kinases to its active triphosphate form.[5] This triphosphate metabolite can then act as a competitive inhibitor or an alternative substrate for viral RNA or DNA polymerases, leading to the termination of the growing nucleic acid chain and the inhibition of viral genome replication.[6] This mechanism is common for many antiviral nucleoside analogs.[7]
-
Modulation of the Host Cell Environment: Through the inhibition of adenosine kinase, the compound can elevate intracellular adenosine levels.[4] Increased adenosine can activate specific adenosine receptors, triggering signaling pathways that may create an unfavorable environment for viral replication. This can include the modulation of immune responses and anti-inflammatory effects that can indirectly impede the viral life cycle.[4]
Experimental Workflow for Antiviral Screening
A systematic approach is crucial for the comprehensive evaluation of an antiviral candidate. The following workflow is recommended for screening 6-Chloro-7-deazapurine-β-D-riboside.
Caption: A stepwise workflow for the comprehensive antiviral screening of 6-Chloro-7-deazapurine-β-D-riboside.
Part 1: Foundational Assays
Compound Preparation and Solubilization
Accurate and reproducible results begin with the proper handling of the test compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Chloro-7-deazapurine-β-D-riboside (e.g., 10-50 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Working Dilutions: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assays. The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed a level that causes cellular toxicity (typically ≤ 0.5%).
Cytotoxicity Assessment: MTT/MTS Assay
Before evaluating antiviral efficacy, it is imperative to determine the concentration range at which 6-Chloro-7-deazapurine-β-D-riboside is not toxic to the host cells. The MTT or MTS assay is a reliable colorimetric method for assessing cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6, A549, Huh-7) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Treatment: After 24 hours, remove the growth medium and add fresh medium containing serial dilutions of 6-Chloro-7-deazapurine-β-D-riboside. Include a "cells only" control (medium with DMSO) and a "no cells" blank (medium only).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).
| Parameter | Description |
| CC₅₀ | The concentration of the compound that reduces cell viability by 50%. |
Part 2: Primary Antiviral Screening
Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a robust and widely used method for primary screening of antiviral compounds. It measures the ability of a compound to protect cells from the destructive effects of viral infection.[9]
Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed host cells in a 96-well plate to achieve a confluent monolayer the next day.
-
Compound and Virus Addition: On the day of the assay, prepare serial dilutions of 6-Chloro-7-deazapurine-β-D-riboside in infection medium. Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a pre-titered virus stock at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours.[10]
-
Controls: Include the following controls on each plate:
-
Cell Control: Cells with medium and DMSO (no virus, no compound).
-
Virus Control: Cells with virus and DMSO (no compound).
-
Positive Control: A known antiviral drug for the specific virus being tested.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the desired level of CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Visual Assessment: Score the CPE in each well under a microscope.
-
Cell Viability Staining: Alternatively, quantify cell viability using a staining method such as crystal violet or neutral red.[2] After staining, the dye is eluted, and the absorbance is measured.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration and determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.
| Parameter | Description |
| EC₅₀ | The concentration of the compound that inhibits the viral cytopathic effect by 50%. |
| Selectivity Index (SI) | A crucial parameter indicating the therapeutic window of the compound. It is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate. |
Part 3: Secondary and Mechanistic Assays
Plaque Reduction Assay
The plaque reduction assay is considered the gold standard for quantifying the effect of an antiviral compound on infectious virus production.[11] It measures the reduction in the number of viral plaques, which are localized areas of cell death, in the presence of the compound.[12]
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Infection and Treatment: Wash the cell monolayers and infect them with a viral dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well). After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay Application: Add an overlay medium containing different concentrations of 6-Chloro-7-deazapurine-β-D-riboside. The overlay is typically a semi-solid medium (e.g., containing agarose or methylcellulose) that restricts the spread of the virus to adjacent cells.[13]
-
Incubation: Incubate the plates for a duration that allows for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain them with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[13]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.
qPCR-Based Viral Load Quantification
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method to directly measure the amount of viral genetic material (RNA or DNA) in infected cell cultures.[14] This assay provides a quantitative measure of the inhibition of viral replication.
Protocol: qPCR for Viral Load
-
Experimental Setup: Set up the infection experiment as described for the CPE inhibition assay.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatants or cell lysates.
-
Nucleic Acid Extraction: Extract the viral RNA or DNA from the collected samples using a suitable commercial kit.[15]
-
Reverse Transcription (for RNA viruses): If screening against an RNA virus, perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers and probes specific to a conserved region of the viral genome.[16] Include a standard curve of known concentrations of viral nucleic acid to enable absolute quantification of the viral load.
-
Data Analysis: Determine the viral load (e.g., viral genome copies/mL) for each compound concentration. Calculate the percentage of inhibition of viral replication relative to the virus control. Determine the EC₅₀ value from the dose-response curve.
Data Summary and Interpretation
The following table provides a template for summarizing the results obtained from the antiviral screening of 6-Chloro-7-deazapurine-β-D-riboside.
| Assay | Parameter | Result (µM) |
| Cytotoxicity (MTT) | CC₅₀ | |
| CPE Inhibition | EC₅₀ | |
| Plaque Reduction | EC₅₀ | |
| qPCR Viral Load | EC₅₀ | |
| Calculated Parameter | Selectivity Index (SI = CC₅₀ / EC₅₀) |
A high selectivity index (SI), generally considered to be >10, indicates that the compound has a favorable therapeutic window, with antiviral activity occurring at concentrations well below those that cause host cell toxicity.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antiviral potential of 6-Chloro-7-deazapurine-β-D-riboside. By following this structured approach, researchers can obtain reliable and reproducible data to guide further preclinical development of this promising nucleoside analog. The dual mechanism of action, targeting both viral replication and host cell pathways, makes 6-Chloro-7-deazapurine-β-D-riboside a compelling candidate for the development of novel antiviral therapies.
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pblassaysci.com [pblassaysci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are ADK inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. labinsights.nl [labinsights.nl]
- 15. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.3. qRT-PCR viral quantification [bio-protocol.org]
Application Notes and Protocols for 6-Chloro-7-deazapurine-beta-D-riboside in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloro-7-deazapurine-beta-D-riboside in cancer cell line studies. This document outlines its potential mechanism of action, its application as a versatile synthetic intermediate, and detailed protocols for its evaluation in an oncology research setting.
Introduction: A Nucleoside Analog with Untapped Potential
This compound is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class.[1] Structurally, it mimics the natural purine nucleosides but with a key modification: the nitrogen atom at the 7th position is replaced by a carbon atom. This substitution not only enhances the chemical stability of the molecule but also provides a scaffold for further chemical modifications.[1][2] While direct studies on the anticancer effects of this compound are limited, its established role as an adenosine kinase (ADK) inhibitor and its utility as a synthetic precursor for potent cytotoxic compounds make it a molecule of significant interest in cancer research.[3][4]
This guide will explore the hypothesized anticancer mechanisms of this compound, its application in the synthesis of novel anticancer agents, and provide robust protocols for its investigation in cancer cell lines.
Hypothesized Mechanism of Action in Cancer: Targeting Adenosine Kinase
This compound is a known inhibitor of adenosine kinase (ADK).[4][5] ADK is a crucial enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). In the context of cancer, ADK plays a significant role in regulating the cellular energy charge and the flux of methyl groups for DNA methylation.[6]
By inhibiting ADK, this compound can disrupt these processes, potentially leading to anticancer effects through the following proposed mechanisms:
-
Alteration of DNA Methylation: ADK is linked to the transmethylation pathway. Inhibition of ADK can lead to changes in global DNA methylation patterns in cancer cells, which may influence the expression of tumor suppressor genes and oncogenes.[6]
-
Disruption of Energy Homeostasis: By preventing the salvage of adenosine into the nucleotide pool, ADK inhibition can affect the energy status of rapidly proliferating cancer cells.
-
Induction of Apoptosis: The accumulation of adenosine due to ADK inhibition can lead to the activation of adenosine receptors, which, depending on the receptor subtype and cellular context, can trigger apoptotic pathways.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound via ADK inhibition.
Application in Cancer Research: A Versatile Chemical Tool
The primary application of this compound in oncology research is as a versatile starting material for the synthesis of more potent anticancer compounds. The chlorine atom at the 6-position is a reactive site that allows for the introduction of various functional groups through nucleophilic substitution and cross-coupling reactions.
This synthetic versatility enables the creation of libraries of 6-substituted 7-deazapurine nucleosides for structure-activity relationship (SAR) studies, aiming to identify novel compounds with improved cytotoxicity and selectivity against cancer cells.
The following diagram illustrates a generalized workflow for the synthesis and screening of novel anticancer agents starting from this compound.
Caption: Workflow for drug discovery using this compound.
Protocols for In Vitro Evaluation
To assess the potential anticancer effects of this compound and its derivatives, standardized in vitro assays are essential. The following protocols provide a starting point for these investigations.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability in response to treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same DMSO concentration).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Conceptual Framework for Western Blot Analysis of Apoptosis Markers
To investigate if the cytotoxic effects are mediated by apoptosis, the expression of key apoptotic proteins can be analyzed by Western blotting.
Conceptual Steps:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours. Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Detection: Incubate with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the changes in the expression levels of the target proteins relative to a loading control (e.g., GAPDH, β-actin).
Data Summary of Related 6-Substituted 7-Deazapurine Nucleosides
While data for this compound is scarce, its derivatives have shown significant cytotoxic activity. The following table summarizes the activity of some 6-(het)aryl-7-deazapurine ribonucleosides to illustrate the potential of this scaffold.
| Compound ID | 6-Substituent | Cancer Cell Lines | Reported Activity | Reference |
| 25a | Furan-2-yl | Various | Nanomolar cytostatic | |
| 25b | Thiophen-2-yl | Various | Nanomolar cytostatic | |
| 25c | Phenyl | Various | Mostly inactive |
This table is a representation of data for derivatives and not for this compound itself.
Conclusion and Future Directions
This compound represents a valuable tool in cancer research, primarily as a synthetic precursor for the development of novel anticancer agents and as a pharmacological inhibitor of adenosine kinase. While its direct cytotoxic effects remain to be thoroughly investigated, its chemical tractability and its potential to modulate key cellular pathways provide a strong rationale for its continued exploration in oncology drug discovery.
Future research should focus on:
-
Evaluating the direct cytotoxicity of this compound across a panel of cancer cell lines.
-
Elucidating the downstream effects of its ADK inhibitory activity on cancer cell signaling and epigenetics.
-
Synthesizing and screening new libraries of 6-substituted derivatives to identify novel compounds with enhanced anticancer properties.
By leveraging the unique properties of this 7-deazapurine nucleoside, the scientific community can continue to advance the development of innovative cancer therapeutics.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 16754-80-6: 6-Chloro-7-deazapurine-b-D-riboside [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine Kinase Expression Determines DNA Methylation in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Chloro-7-deazapurine-β-D-riboside Derivatives
Introduction: The Significance of 6-Chloro-7-deazapurine-β-D-ribosides
In the landscape of medicinal chemistry, 7-deazapurine nucleosides represent a class of compounds with significant therapeutic potential. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, these analogs exhibit altered electronic properties and metabolic stability, often leading to enhanced biological activity. The 6-chloro-7-deazapurine-β-D-riboside scaffold is a particularly valuable intermediate, serving as a versatile precursor for a diverse array of antiviral and anticancer agents. The chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the systematic modification of the molecule to optimize its pharmacological profile. This guide provides a detailed overview of the synthetic methodologies for preparing 6-chloro-7-deazapurine-β-D-riboside and its derivatives, with an emphasis on the underlying chemical principles and practical experimental protocols.
Strategic Overview of the Synthesis
The synthesis of 6-chloro-7-deazapurine-β-D-riboside derivatives is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and regioselectivity. The general synthetic strategy can be broken down into three key stages:
-
Preparation of the 7-Deazapurine Core : Synthesis of the foundational 6-chloro-7-deazapurine or a suitable derivative.
-
Glycosylation : The crucial step of coupling the 7-deazapurine base with a protected ribose sugar to form the nucleoside.
-
Functionalization : Modification of the 6-chloro-7-deazapurine-β-D-riboside to introduce diverse functional groups and generate a library of derivatives.
This guide will delve into the specifics of each stage, providing both the rationale for the chosen methods and detailed, step-by-step protocols.
Part 1: Synthesis of Key Intermediates
A successful synthesis of the target nucleosides hinges on the efficient preparation of the key building blocks. Commercially available 6-chloro-7-deazapurine is the common starting point. For certain advanced syntheses, particularly those involving cross-coupling reactions at the 7-position, a halogenated derivative such as 6-chloro-7-iodo-7-deazapurine is required.
Protocol 1: Synthesis of 6-Chloro-7-iodo-7-deazapurine
The introduction of an iodine atom at the 7-position of the 7-deazapurine ring is a critical step for enabling subsequent palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 7-position.[1]
Reaction Principle: This protocol utilizes an electrophilic iodination reaction with N-iodosuccinimide (NIS) as the iodine source. The reaction proceeds readily at room temperature in a polar aprotic solvent like dimethylformamide (DMF).[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Addition of Reagent: To the stirred solution, add N-iodosuccinimide (1.60 g, 7.16 mmol, 1.1 equivalents) portion-wise at room temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: Upon completion, remove the DMF under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]
-
Purification: Elute the column with a gradient of hexanes:ethyl acetate (e.g., starting from 1:1) to afford 6-chloro-7-iodo-7-deazapurine as a solid.[2]
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | 1H NMR (400 MHz, CD3OD) δ ppm | 13C NMR (100 MHz, CD3OD) δ ppm | MS (ESI+) m/z |
| 6-Chloro-7-iodo-7-deazapurine | C6H3ClIN3 | 279.47 | 8.55 (s, 1H), 7.72 (s, 1H) | 151.7, 151.6, 150.2, 133.5, 116.3, 50.1 | 280 (M+H)+ |
Data compiled from reference[2].
Part 2: The Critical Glycosylation Step
The formation of the N-glycosidic bond between the 7-deazapurine base and the ribose sugar is arguably the most critical and challenging step in the synthesis. The Vorbrüggen glycosylation is the most widely employed method for this transformation.[3]
Causality Behind the Vorbrüggen Glycosylation: This reaction involves the use of a silylated nucleobase and a peracylated sugar in the presence of a Lewis acid catalyst. The silylation of the nucleobase increases its solubility and nucleophilicity. The Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the peracylated sugar by facilitating the departure of the anomeric acyloxy group, generating a reactive oxocarbenium ion intermediate. The silylated nucleobase then attacks the oxocarbenium ion, predominantly from the β-face due to the directing effect of the C2'-acyloxy group, leading to the formation of the desired β-anomer.[3]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 6-Chloro-7-deazapurine-β-D-riboside as a High-Affinity Chemical Probe for Adenosine Kinase
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Adenosine is a fundamental purine nucleoside that acts as a critical homeostatic regulator and signaling molecule, modulating physiological processes ranging from energy metabolism to neurotransmission.[1][2] The intracellular and extracellular tone of adenosine is tightly controlled by adenosine kinase (ADK; EC 2.7.1.20), the primary enzyme responsible for its metabolic clearance via phosphorylation to adenosine monophosphate (AMP).[2][3] Dysregulation of ADK and the subsequent disruption of adenosine homeostasis are implicated in numerous pathologies, including epilepsy, inflammation, and chronic pain, making ADK a compelling therapeutic target.[3][4] Inhibition of ADK serves to elevate endogenous adenosine levels in a site- and event-specific manner, offering a refined therapeutic strategy over the systemic administration of adenosine receptor agonists.[4] This document provides a detailed guide for researchers on the use of 6-Chloro-7-deazapurine-β-D-riboside, a potent ADK inhibitor, as a chemical probe to investigate the function and therapeutic potential of adenosine kinase.[5] We present its mechanism of action, key physicochemical properties, and validated, step-by-step protocols for its application in both biochemical and cell-based assays.
The Adenosine Kinase System: A Critical Regulatory Hub
Biochemical Role and Metabolic Integration
Adenosine kinase is an evolutionarily conserved phosphotransferase that catalyzes the transfer of a γ-phosphate from ATP to adenosine, yielding AMP and ADP.[6][7] This reaction is a cornerstone of the purine salvage pathway. Due to its high affinity for adenosine, ADK is the principal regulator of adenosine concentrations under normal physiological conditions.[3] The enzyme's activity is intrinsically linked to the cell's energetic status, as its substrates and products (ATP, ADP, AMP, adenosine) are central to cellular energy charge.[8]
Furthermore, ADK plays a crucial role in regulating epigenetic processes. By clearing adenosine, ADK drives the forward reaction of S-adenosylhomocysteine (SAH) hydrolase, which converts SAH to adenosine and homocysteine.[6] This is critical because SAH is a potent feedback inhibitor of transmethylation reactions, where methyl groups from S-adenosylmethionine (SAM) are transferred to DNA, RNA, and proteins. Consequently, ADK activity influences the global methylation status of the cell.[9] Two primary isoforms exist: a cytoplasmic ADK-S that primarily regulates adenosine for receptor signaling, and a nuclear ADK-L that directly modulates the nuclear transmethylation pathways.[8][9]
Adenosine Signaling Pathways
By controlling the available pool of adenosine, ADK acts as an upstream master-regulator of adenosine receptor signaling.[7] Adenosine exerts its effects by activating four distinct G-protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are widely distributed and mediate diverse physiological responses, including neuro-inhibition (A₁), vasodilation (A₂ₐ), and anti-inflammatory effects (A₂ₐ, A₂ₑ).[1][10] The use of an ADK inhibitor like 6-Chloro-7-deazapurine-β-D-riboside allows for the amplification of endogenous adenosine signaling specifically at sites of high metabolic stress or injury where adenosine production is naturally increased.[4]
Figure 1. Overview of adenosine metabolism and signaling. Adenosine kinase (ADK) is a key node, converting adenosine to AMP. The probe, 6-Chloro-7-deazapurine-β-D-riboside, inhibits ADK, increasing adenosine levels available to activate cell surface receptors.
Probe Characteristics: 6-Chloro-7-deazapurine-β-D-riboside
6-Chloro-7-deazapurine-β-D-riboside is a nucleoside analog that functions as a potent inhibitor of adenosine kinase.[5] Its structural similarity to adenosine allows it to bind to the enzyme, but the modifications to the purine ring system prevent it from being phosphorylated, thereby blocking the enzyme's catalytic activity.
| Property | Value | Reference(s) |
| Synonyms | 6-Cl-7-deazapurine riboside, CldA-Rib | [11] |
| CAS Number | 16754-80-6 | [5][11] |
| Molecular Formula | C₁₁H₁₂ClN₃O₄ | [5][12] |
| Molecular Weight | 285.68 g/mol | [5][11] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, sparingly soluble in Methanol | [13] |
| Storage | Store at -20°C or 4°C under nitrogen, protect from light | [12] |
| Solution Stability | The compound is reported to be unstable in solution; prepare fresh | [14] |
Experimental Protocols
In Vitro Characterization: ADK Enzyme Inhibition Assay
Objective: To determine the potency (IC₅₀) of 6-Chloro-7-deazapurine-β-D-riboside against purified recombinant human adenosine kinase.
Principle of the Assay: This protocol describes a homogenous, fluorescence-based assay that directly quantifies the amount of ADP produced by the ADK reaction. The Transcreener® ADP² Assay is used as an example, which relies on a highly specific antibody for ADP that displaces a fluorescent tracer, causing a change in fluorescence polarization.[15] This method is robust, amenable to high-throughput screening (HTS), and avoids the complexities of coupled-enzyme assays.[15][16]
Materials:
-
Purified, active human Adenosine Kinase (ADK)
-
6-Chloro-7-deazapurine-β-D-riboside (CldA-Rib)
-
Adenosine (substrate)
-
Adenosine 5'-triphosphate (ATP, substrate)
-
ADK Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35
-
Transcreener® ADP² FP Assay Kit (or equivalent ADP detection system)
-
Solid black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Figure 2. Experimental workflow for the in vitro ADK inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: a. Prepare a 10 mM stock solution of CldA-Rib in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold dilutions). c. Further dilute each DMSO concentration 50-fold into ADK Assay Buffer. This creates the final 2X working compound solutions with a constant 2% DMSO concentration.
-
Assay Plate Setup (384-well format, 20 µL final volume): a. Add 5 µL of ADK Assay Buffer to the "no enzyme" control wells. b. Add 5 µL of the appropriate 2X working compound solution to the sample wells. c. Add 5 µL of 2% DMSO in Assay Buffer to the "0% inhibition" (vehicle) control wells. d. Add 5 µL of a known ADK inhibitor (e.g., A-134974) at a saturating concentration to the "100% inhibition" control wells.[17]
-
Enzyme Addition and Pre-incubation: a. Prepare a 2X ADK enzyme solution in ice-cold ADK Assay Buffer. The final concentration should be determined empirically via enzyme titration to yield ~50-80% conversion in the linear range of the assay.[16] A typical starting concentration is 10-20 ng/µL. b. Add 5 µL of the 2X ADK enzyme solution to all wells except the "no enzyme" controls. c. Centrifuge the plate briefly (1 min at 500 x g) and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Incubation: a. Prepare a 2X substrate solution containing ATP and adenosine in ADK Assay Buffer. Optimal concentrations should be near the Kₘ values for the enzyme (e.g., 100 µM ATP, 10 µM adenosine).[15] b. Add 10 µL of the 2X substrate solution to all wells to initiate the reaction. c. Centrifuge the plate briefly and incubate for 60 minutes at room temperature. Ensure the reaction is in the linear velocity phase.
-
Detection: a. Prepare the ADP detection reagent according to the manufacturer's protocol. b. Add 10 µL of the detection reagent to all wells to stop the enzymatic reaction. c. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition and Analysis: a. Read the fluorescence polarization (FP) on a suitable plate reader. b. Normalize the data by setting the average FP value from the "0% inhibition" wells to 0% inhibition and the "100% inhibition" wells to 100% inhibition. c. Plot the percent inhibition against the logarithm of the CldA-Rib concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Application: Quantifying Adenosine Accumulation
Objective: To use CldA-Rib to demonstrate ADK's role in regulating adenosine levels in a cellular context.
Principle of the Assay: Cultured cells are treated with CldA-Rib to inhibit intracellular ADK. The resulting blockage of adenosine clearance leads to an accumulation of adenosine, which is then transported out of the cell via equilibrative nucleoside transporters (ENTs).[3] The increase in adenosine in the cell culture supernatant can be quantified as a direct measure of ADK inhibition in a live-cell system. The gold-standard for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[18]
Materials:
-
Cell line of interest (e.g., HEK293, primary astrocytes, or a cancer cell line)
-
Appropriate cell culture medium and supplements
-
6-Chloro-7-deazapurine-β-D-riboside (CldA-Rib)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for sample processing and LC-MS/MS analysis, including a stable isotope-labeled internal standard (e.g., Adenosine-d2)[18]
Step-by-Step Protocol:
-
Cell Seeding: a. Seed cells in a 12-well or 24-well plate at a density that will result in a 80-90% confluent monolayer on the day of the experiment. b. Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Compound Treatment: a. On the day of the experiment, gently aspirate the culture medium. b. Wash the cell monolayer once with 1 mL of warm PBS to remove endogenous adenosine and serum components. c. Add fresh, serum-free medium containing the desired concentrations of CldA-Rib (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., 0.1% DMSO). It is critical to prepare these solutions fresh.[19] d. Incubate the cells for a defined period (e.g., 60-120 minutes) at 37°C. The optimal time should be determined empirically.
-
Sample Collection: a. Following incubation, carefully collect the culture supernatant from each well into a microcentrifuge tube. b. Immediately add an inhibitor cocktail to the supernatant to prevent ex vivo adenosine degradation. This should include an adenosine deaminase inhibitor (e.g., deoxycoformycin) and an ENT inhibitor (e.g., S-(4-Nitrobenzyl)-6-thioinosine). c. Centrifuge the samples at high speed (e.g., 14,000 x g for 10 min at 4°C) to remove any detached cells or debris. d. Transfer the cleared supernatant to a new tube and immediately freeze at -80°C until analysis.
-
Quantification by LC-MS/MS: a. Thaw samples on ice. b. Perform protein precipitation by adding a 3-fold volume of cold acetonitrile containing the deuterated adenosine internal standard.[18] c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to an autosampler vial for analysis. e. Analyze the samples using a validated LC-MS/MS method for adenosine quantification.
-
Data Analysis: a. Determine the concentration of adenosine in each sample by comparing the peak area ratio of endogenous adenosine to the internal standard against a standard curve. b. Plot the adenosine concentration against the CldA-Rib concentration to visualize the dose-dependent effect of ADK inhibition.
Data Interpretation and Best Practices
-
Causality and Controls: The inclusion of a vehicle control (e.g., 0.1% DMSO) is mandatory to account for any solvent effects. For cell-based assays, performing a parallel cell viability assay (e.g., MTT or LDH) is crucial to ensure that the observed effects are due to specific ADK inhibition and not general cytotoxicity at the tested concentrations.
-
Probe Specificity: While 6-Chloro-7-deazapurine-β-D-riboside is a potent ADK inhibitor, at high concentrations, off-target effects are always possible. It is advisable to use the lowest effective concentration and, where possible, validate key findings with a structurally distinct ADK inhibitor or using genetic methods like siRNA-mediated knockdown of ADK.
-
Solubility and Stability: Given the limited aqueous solubility and potential instability in solution, always prepare fresh stock solutions of CldA-Rib in DMSO and dilute into aqueous buffer immediately before use.[19][14] Visually inspect for any precipitation.
References
- 1. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the discovery of novel adenosine kinase inhibitors: mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Dynamic Regulation of the Adenosine Kinase Gene during Early Postnatal Brain Development and Maturation [frontiersin.org]
- 8. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine kinase: An epigenetic modulator in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine - Wikipedia [en.wikipedia.org]
- 11. akonscientific.com [akonscientific.com]
- 12. chemscene.com [chemscene.com]
- 13. cdn.usbio.net [cdn.usbio.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Adenosine Kinase Assay Kit -ADK Assay Kit [novocib.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Experimental Design with 6-Chloro-7-deazapurine-beta-D-riboside
Authored by: Gemini, Senior Application Scientist
Introduction: 6-Chloro-7-deazapurine-beta-D-riboside is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class of compounds.[1][2] Structurally, it is a derivative of tubercidin, characterized by a chlorine atom at the 6-position of the 7-deazapurine ring system. This modification, along with the 7-deaza substitution, enhances its metabolic stability and alters its interaction with target enzymes.[1] Primarily recognized as an adenosine kinase (ADK) inhibitor, this compound holds therapeutic potential in various disease models, including those involving viral infections and cancer, by interfering with nucleic acid synthesis.[1][3] Its unique structure allows it to mimic natural nucleosides, making it a valuable tool for biochemical and pharmacological research.[1] This document provides a comprehensive guide for researchers on designing and executing in vivo experiments with this compound, focusing on key aspects from preclinical model selection to pharmacokinetic and pharmacodynamic assessments.
Mechanism of Action: The Role of Adenosine Kinase Inhibition
This compound exerts its biological effects primarily through the competitive inhibition of adenosine kinase (ADK), the key enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). By inhibiting ADK, the compound disrupts the purine salvage pathway, leading to an accumulation of intracellular adenosine. This elevation in adenosine levels can trigger a cascade of downstream signaling events through adenosine receptors (A1, A2A, A2B, and A3), modulating various physiological and pathological processes, including inflammation, neurotransmission, and cell proliferation.
The activation pathway for many nucleoside analogs involves a series of phosphorylation steps to form the active triphosphate species, which can then be incorporated into DNA or RNA, leading to chain termination and inhibition of replication.[4] As an adenosine analog, this compound, upon phosphorylation, can interfere with cellular processes that rely on ATP.
Diagram: Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Preclinical In Vivo Experimental Design
A well-structured preclinical in vivo study is paramount for the successful evaluation of this compound. The following sections outline the critical steps and considerations for designing a robust experimental plan.
Animal Model Selection
The choice of animal model is contingent on the therapeutic area of investigation. For instance:
-
Oncology: Xenograft models, where human tumor cells are implanted into immunodeficient mice (e.g., NOD-SCID or NSG), are standard. The choice of cell line should be based on in vitro sensitivity to this compound and the specific cancer type being studied.
-
Virology: Transgenic mice expressing viral proteins or infection models with relevant viruses (where ethically and safely permissible) can be employed.
-
Inflammation: Models of induced inflammation, such as collagen-induced arthritis or lipopolysaccharide (LPS)-induced systemic inflammation, are appropriate for assessing anti-inflammatory effects.
Formulation and Administration
Formulation: this compound is reported to be unstable in solutions, and it is recommended that solutions are freshly prepared for use.[5][6] Solubility is a key consideration, and several solvent systems can be explored for in vivo administration.[6]
| Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | A common vehicle for poorly soluble compounds. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Cyclodextrins can enhance solubility and stability. |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | Suitable for oral or subcutaneous administration. |
| PBS | 2 mg/mL | Requires sonication and warming to 60°C.[6] |
Route of Administration: The route of administration will depend on the desired pharmacokinetic profile and the animal model. Common routes include:
-
Intraperitoneal (IP): Allows for rapid absorption and systemic distribution.
-
Oral (PO): Relevant for assessing potential oral bioavailability.
-
Intravenous (IV): Provides immediate and complete bioavailability, often used for initial efficacy and pharmacokinetic studies.
-
Subcutaneous (SC): Can provide a slower, more sustained release.
Dosage and Dosing Regimen
Determining the optimal dose and schedule is a critical, multi-step process.
-
Dose-Ranging/Tolerability Study: A pilot study is essential to determine the maximum tolerated dose (MTD). This involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, mortality).
-
Efficacy Studies: Once the MTD is established, efficacy studies can be conducted using several dose levels (e.g., MTD, MTD/2, MTD/4) to identify a dose-response relationship. The dosing frequency (e.g., once daily, twice daily) will be informed by the compound's pharmacokinetic profile.
Experimental Workflow and Protocols
The following provides a generalized workflow and sample protocols for an in vivo efficacy study.
Diagram: In Vivo Experimental Workflow
References
- 1. CAS 16754-80-6: 6-Chloro-7-deazapurine-b-D-riboside [cymitquimica.com]
- 2. akonscientific.com [akonscientific.com]
- 3. scbt.com [scbt.com]
- 4. In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. arctomsci.com [arctomsci.com]
Application Notes and Protocols for Cellular Uptake Assays of 6-Chloro-7-deazapurine-β-D-riboside
Introduction: Understanding the Gateway to Cellular Activity
6-Chloro-7-deazapurine-β-D-riboside is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class of compounds.[1][2] Exhibiting a range of biological activities, including potential as an antifungal, antiviral, and anticancer agent, its therapeutic efficacy is fundamentally dependent on its ability to enter target cells.[3][4] As a nucleoside analog, it mimics endogenous nucleosides and is anticipated to hijack the cell's natural nucleoside transport (NT) systems to cross the plasma membrane.[5] Therefore, a thorough understanding of its cellular uptake kinetics and the specific transporters involved is paramount for drug development professionals.
This guide provides a detailed framework for researchers and scientists to investigate the cellular uptake of 6-Chloro-7-deazapurine-β-D-riboside. We will delve into the rationale behind experimental design, present two robust protocols for quantifying cellular uptake, and offer insights into data interpretation.
The Critical Role of Nucleoside Transporters
Mammalian cells possess two primary families of nucleoside transporters that facilitate the influx and efflux of nucleosides and their analogs:
-
Equilibrative Nucleoside Transporters (ENTs): These are bidirectional, sodium-independent transporters that move substrates down their concentration gradient. The two best-characterized isoforms are ENT1 and ENT2.[1][6]
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that actively transport nucleosides into the cell against a concentration gradient. The three main isoforms are CNT1 (pyrimidine-preferring), CNT2 (purine-preferring), and CNT3 (broad specificity).[3][7]
The specific transporter(s) utilized by 6-Chloro-7-deazapurine-β-D-riboside will dictate its tissue distribution, intracellular concentration, and, ultimately, its pharmacological effect. Identifying these transporters is a key objective of the assays described herein.
Experimental Strategy: A Multi-Faceted Approach
To elucidate the cellular uptake mechanism of 6-Chloro-7-deazapurine-β-D-riboside, a multi-pronged strategy is recommended. This involves determining the fundamental characteristics of uptake and then identifying the specific transporters involved.
Phase 1: Characterizing the Uptake Mechanism
The initial phase focuses on answering fundamental questions about the transport process:
-
Time and Temperature Dependence: Is the uptake an active, carrier-mediated process or passive diffusion? Active transport is typically temperature-dependent and saturable over time.
-
Concentration Dependence (Kinetics): Does the uptake rate saturate at higher concentrations of the compound? This is a hallmark of carrier-mediated transport and allows for the determination of key kinetic parameters like the Michaelis-Menten constant (K_m) and maximum velocity (V_max).
-
Sodium Dependence: Is the uptake reliant on a sodium gradient? This helps to distinguish between the activity of ENTs (sodium-independent) and CNTs (sodium-dependent).
Phase 2: Identifying Specific Transporters
Once the general mechanism is understood, the next step is to pinpoint the specific transporter proteins responsible. This is achieved through:
-
Inhibition Assays: Using known inhibitors of specific ENT and CNT isoforms to see if they reduce the uptake of 6-Chloro-7-deazapurine-β-D-riboside.
-
Competition Assays: Determining if known substrates of specific transporters can compete with 6-Chloro-7-deazapurine-β-D-riboside for uptake.
-
Use of Transporter-Specific Cell Lines: Employing cell lines that are known to express high levels of a single transporter isoform or, conversely, have been genetically modified to lack a specific transporter.
Below is a visual representation of the overall experimental workflow:
Caption: Experimental workflow for characterizing cellular uptake.
Protocol 1: Radiolabeled Uptake Assay
This protocol offers high sensitivity and is considered a gold standard for transport studies. It requires a radiolabeled version of 6-Chloro-7-deazapurine-β-D-riboside (e.g., [³H] or [¹⁴C]-labeled).
Rationale
The use of a radiolabel allows for direct and highly sensitive quantification of the compound that has entered the cells. By measuring the radioactivity within the cell lysate, a precise determination of uptake can be made.
Materials
-
Radiolabeled 6-Chloro-7-deazapurine-β-D-riboside (e.g., [³H]6-Chloro-7-deazapurine-β-D-riboside)
-
Non-radiolabeled ("cold") 6-Chloro-7-deazapurine-β-D-riboside
-
Selected cell line (e.g., HEK293 cells stably expressing a single nucleoside transporter, or a cancer cell line of interest)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Sodium-free Uptake Buffer (replace NaCl with an equimolar concentration of choline chloride)
-
Lysis Buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)
-
Scintillation cocktail
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Ice-cold stop solution (e.g., PBS with 10 mM "cold" uridine)
-
Scintillation counter
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation for Uptake:
-
On the day of the assay, aspirate the cell culture medium.
-
Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer.
-
Add 500 µL of pre-warmed Uptake Buffer to each well and incubate for 15-20 minutes at 37°C to equilibrate the cells.
-
-
Initiating Uptake:
-
Prepare the uptake solution containing the desired concentration of radiolabeled 6-Chloro-7-deazapurine-β-D-riboside in Uptake Buffer.
-
To start the uptake, aspirate the equilibration buffer and add the uptake solution to each well.
-
Incubate for the desired time points (e.g., 1, 5, 15, 30 minutes) at 37°C. For temperature dependence studies, perform a parallel experiment at 4°C.
-
-
Terminating Uptake:
-
To stop the uptake, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold stop solution to remove any extracellular compound.
-
-
Cell Lysis and Quantification:
-
Add an appropriate volume of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
In parallel wells, lyse the cells and determine the total protein concentration using a standard protein assay (e.g., BCA assay). This is used to normalize the uptake data.
-
Data Analysis
Uptake is typically expressed as pmol of compound per mg of protein per minute. For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
Control Experiments
-
Non-specific binding: At each time point, include wells with a high concentration of cold 6-Chloro-7-deazapurine-β-D-riboside (e.g., 100-fold excess) in addition to the radiolabeled compound. This will account for non-specific binding to the cell surface.
-
Sodium dependence: For a subset of experiments, use the sodium-free uptake buffer to determine the contribution of CNTs.
-
Inhibition studies: Pre-incubate cells with known transporter inhibitors (e.g., dipyridamole for ENTs) before adding the radiolabeled compound.
Caption: Workflow for the radiolabeled cellular uptake assay.
Protocol 2: Non-Radiolabeled Uptake Assay using LC-MS/MS
This protocol is an excellent alternative when a radiolabeled version of the compound is not available. It relies on the high specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.
Rationale
LC-MS/MS allows for the precise quantification of the parent compound within the complex matrix of a cell lysate. By separating the compound of interest from other cellular components via liquid chromatography and then detecting it based on its unique mass-to-charge ratio and fragmentation pattern, this method provides a robust and accurate measure of uptake.
Materials
-
6-Chloro-7-deazapurine-β-D-riboside
-
Internal Standard (IS) (a structurally similar molecule not present in the cells, e.g., a stable isotope-labeled version of the compound if available)
-
Selected cell line
-
Cell culture medium and supplements
-
PBS
-
Uptake Buffer (as in Protocol 1)
-
Sodium-free Uptake Buffer (as in Protocol 1)
-
Ice-cold stop solution (as in Protocol 1)
-
Methanol (or other suitable organic solvent) for protein precipitation
-
LC-MS/MS system (with electrospray ionization - ESI)
-
Multi-well cell culture plates (e.g., 12-well or 6-well plates to ensure sufficient cell numbers for detection)
Step-by-Step Methodology
-
Cell Seeding and Uptake:
-
Follow steps 1-4 from the Radiolabeled Uptake Assay protocol, using non-radiolabeled 6-Chloro-7-deazapurine-β-D-riboside.
-
-
Sample Preparation for LC-MS/MS:
-
After the final wash with the stop solution, add a specific volume of ice-cold methanol containing the internal standard to each well. This will simultaneously lyse the cells and precipitate the proteins.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the quantification of 6-Chloro-7-deazapurine-β-D-riboside. This will involve optimizing:
-
Liquid Chromatography: Select an appropriate column (e.g., C18) and mobile phase to achieve good separation and peak shape.
-
Mass Spectrometry: Determine the precursor ion (the mass-to-charge ratio of the intact molecule) and the most stable and abundant product ions (fragments of the molecule) in Multiple Reaction Monitoring (MRM) mode. Based on the structure, the expected precursor ion [M+H]⁺ for C₁₁H₁₂ClN₃O₄ (MW: 285.68) would be m/z 286.7. A likely fragmentation would involve the loss of the ribose moiety.
-
-
Generate a standard curve by spiking known concentrations of 6-Chloro-7-deazapurine-β-D-riboside into a blank cell lysate matrix.
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
Data Analysis
Quantify the concentration of 6-Chloro-7-deazapurine-β-D-riboside in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the data to the protein concentration of the cell lysate.
Quantitative Data Summary
| Parameter | Description | Typical Value Range |
| K_m | Michaelis-Menten constant; substrate concentration at half-maximal velocity. | Low to high µM |
| V_max | Maximum velocity of uptake at saturating substrate concentrations. | Varies by cell line and transporter expression |
| IC₅₀ | Half-maximal inhibitory concentration of a competing compound. | Varies depending on the inhibitor |
Data Interpretation and Troubleshooting
-
High background at 4°C: This may indicate significant passive diffusion or non-specific binding. Ensure thorough washing with the ice-cold stop solution.
-
No saturation in kinetic studies: This could suggest that uptake is primarily through passive diffusion or that the concentrations tested were not high enough to saturate the transporters.
-
Inconsistent results: Cell passage number and confluency can affect transporter expression. Maintain consistent cell culture practices. The compound may also be unstable in solution, so fresh preparations are recommended.[8]
Conclusion
The protocols outlined in this guide provide a robust framework for elucidating the cellular uptake mechanisms of 6-Chloro-7-deazapurine-β-D-riboside. By systematically characterizing the uptake kinetics and identifying the specific nucleoside transporters involved, researchers can gain critical insights into the pharmacology of this promising therapeutic candidate. This knowledge is essential for predicting its in vivo behavior, understanding potential drug-drug interactions, and ultimately, for the successful development of new therapies.
References
- 1. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Inborn Errors of Nucleoside Transporter (NT)-Encoding Genes (SLC28 and SLC29) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substrate and inhibitor specificity of Plasmodium nucleoside transporters ENT1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters | eLife [elifesciences.org]
Application Notes and Protocols for 6-Chloro-7-deazapurine-beta-D-riboside in High-Throughput Screening
Introduction: Targeting Adenosine Homeostasis in Drug Discovery
6-Chloro-7-deazapurine-beta-D-riboside is a synthetic nucleoside analog that has emerged as a valuable tool in drug discovery and chemical biology.[1][2] Structurally characterized by a chlorinated 7-deazapurine core linked to a beta-D-ribofuranose moiety, its primary mechanism of action is the inhibition of adenosine kinase (ADK).[3] ADK is a pivotal enzyme that regulates intracellular and extracellular levels of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP).[4][5]
Adenosine is a critical signaling nucleoside that modulates a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function.[4][6] By inhibiting ADK, this compound effectively increases the localized concentration of adenosine, which can then activate its cognate G-protein coupled receptors (A1, A2A, A2B, and A3).[7][8] This elevation of adenosine signaling presents a promising therapeutic strategy for a variety of pathological conditions, including epilepsy, chronic pain, and inflammatory disorders.[5][9] Furthermore, this compound has demonstrated potential as an antifungal, antiviral, and anticancer agent.[10][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of adenosine signaling.
Mechanism of Action: The "Adenosine Augmentation" Strategy
The therapeutic potential of this compound is rooted in its ability to augment endogenous adenosine levels. This is achieved through the competitive inhibition of adenosine kinase. The increased availability of adenosine leads to the activation of adenosine receptors, which in turn triggers downstream signaling cascades.
The signaling pathways activated by adenosine are receptor-subtype specific:
-
A1 and A3 Receptors: These receptors are primarily coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8]
-
A2A and A2B Receptors: Conversely, these receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[8][12]
The following diagram illustrates the central role of adenosine kinase in regulating adenosine levels and the subsequent activation of its receptors.
Caption: Mechanism of action of this compound.
High-Throughput Screening (HTS) Strategies
The identification of novel adenosine kinase inhibitors can be efficiently achieved through high-throughput screening. Both biochemical and cell-based assay formats are amenable to this purpose.
Biochemical HTS Assays for Adenosine Kinase Activity
Biochemical assays offer a direct measure of an inhibitor's effect on the enzymatic activity of purified adenosine kinase.
This homogenous, mix-and-read assay directly quantifies the ADP produced by the adenosine kinase reaction.[9] It is a robust and widely used platform for HTS of kinase inhibitors and is available in fluorescence polarization (FP), fluorescence intensity (FI), and time-resolved fluorescence resonance energy transfer (TR-FRET) formats.[9]
Principle: The assay utilizes a highly specific antibody that differentiates between ADP and ATP. In the absence of ADP, a fluorescent tracer binds to the antibody, resulting in a high signal. ADP produced by the adenosine kinase reaction displaces the tracer, leading to a decrease in signal that is proportional to the enzyme activity.
Experimental Workflow:
Caption: Workflow for the Transcreener® ADP² Kinase Assay.
Detailed Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO) and dispense into a 384-well assay plate.
-
Enzyme and Substrate Preparation: Prepare a solution of purified human adenosine kinase and its substrates (adenosine and ATP) in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate solution to the compound-containing wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for a predetermined time, optimized for linear product formation.
-
Reaction Termination and Detection: Add the Transcreener® ADP² detection mix, which contains the ADP antibody and fluorescent tracer, to stop the reaction and initiate the detection process.
-
Signal Reading: After a brief incubation, measure the fluorescence signal using a plate reader compatible with the chosen detection modality (FP or TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.
This assay format provides a cost-effective and reliable method for HTS. It relies on a coupled-enzyme system to detect the product of the adenosine kinase reaction.
Principle: This assay utilizes inosine as a surrogate substrate for adenosine kinase. The inosine monophosphate (IMP) produced is then oxidized by inosine monophosphate dehydrogenase (IMPDH), which concurrently reduces NAD+ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm.[4][13]
Experimental Workflow:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 6-Alkyl-, 6-aryl- or 6-hetaryl-7-deazapurine ribonucleosides as inhibitors of human or MTB adenosine kinase and potential antimycobacterial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Kinase Assay Kit [novocib.com]
- 5. Focused screening to identify new adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine Kinase Assay Kit -ADK Assay Kit [novocib.com]
Troubleshooting & Optimization
Navigating the Challenges of 6-Chloro-7-deazapurine-beta-D-riboside Solubility in Aqueous Buffers: A Technical Support Guide
Salem, MA – January 6, 2026 – Researchers and drug development professionals frequently encounter challenges with the aqueous solubility of nucleoside analogs like 6-Chloro-7-deazapurine-beta-D-riboside. This technical support guide, designed for those working in experimental and preclinical settings, provides in-depth, practical solutions and troubleshooting strategies in a user-friendly question-and-answer format. By understanding the physicochemical properties of this compound and employing appropriate solubilization techniques, scientists can ensure the accuracy and reproducibility of their results.
Core Physicochemical Properties
A foundational understanding of the properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClN₃O₄ | [1][2][3] |
| Molecular Weight | 285.69 g/mol | [2][4][5] |
| Appearance | White to off-white solid | [4][5] |
| Storage | 4°C, stored under nitrogen | [2][4][5] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in my aqueous buffer. What am I doing wrong?
This is a common challenge. This compound has limited solubility in aqueous solutions. A datasheet from MedChemExpress indicates a solubility of 4.35 mg/mL in water and 2 mg/mL in PBS.[6] If you are observing poor dissolution, consider the following:
-
Solvent Choice: For initial stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent due to the compound's high solubility (100 mg/mL in DMSO).[5] Methanol can also be used, though the compound is only sparingly soluble in it.[7]
-
Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the chosen aqueous buffer.
-
Temperature: While gentle warming can aid dissolution, be cautious as excessive heat can lead to degradation, especially given the compound's noted instability in solution.[4][5]
-
Sonication: Using an ultrasonic bath can help to break up solid particles and facilitate dissolution.[5]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer for an experiment. How can I prevent this?
This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[8] Here are several strategies to mitigate this issue:
-
Minimize Final DMSO Concentration: For cell-based assays, it is crucial to keep the final concentration of DMSO low, as it can be toxic to cells. A general guideline is to keep the final DMSO concentration at or below 0.5%, although some cell lines may tolerate up to 1%.[6][9][10] It is always best to perform a vehicle control to assess the effect of DMSO on your specific cell line.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a stepwise dilution. This gradual change in solvent polarity can sometimes prevent precipitation.[11]
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously. This rapid dispersion can help to keep the compound in solution.
-
Use of Co-solvents: For in vivo or other applications requiring higher concentrations in a more aqueous environment, co-solvent systems can be employed. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[5]
Q3: I've heard that the pH of the buffer is important. What is the optimal pH for dissolving this compound?
If you are experiencing solubility issues, you can empirically test the solubility in a small range of buffers with slightly different pH values (e.g., pH 6.5, 7.0, 7.4) to determine the optimal condition for your experiment, ensuring the chosen pH is compatible with your biological system.
Q4: The product datasheet mentions that this compound is unstable in solution. What does this mean for my experiments?
The instability of this compound in solution is a critical consideration.[4][5] This instability is likely due to hydrolysis. To ensure the integrity of your experimental results, the following practices are strongly recommended:
-
Prepare Fresh Solutions: Always prepare your working solutions fresh on the day of the experiment from a frozen stock.
-
Proper Storage of Stock Solutions: Aliquot your high-concentration DMSO stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[11]
-
Avoid Prolonged Storage in Aqueous Buffers: Do not store the compound in aqueous buffers for extended periods, even when refrigerated.
Q5: Are there any other methods to improve the aqueous solubility of this compound?
Yes, for applications where higher aqueous concentrations are necessary, the use of cyclodextrins can be an effective strategy. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.
A formulation provided by MedChemExpress for in vivo use includes 10% DMSO and 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline, which achieves a solubility of ≥ 2.5 mg/mL.[5] This indicates that cyclodextrins are a viable option for enhancing the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound (MW: 285.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 285.69 g/mol * 1000 mg/g = 2.8569 mg
-
Weigh the compound: Carefully weigh approximately 2.86 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Objective: To dilute the DMSO stock solution into cell culture medium while minimizing precipitation and ensuring a final DMSO concentration that is non-toxic to cells.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.
-
Calculate the dilution factor: (10 mM) / (10 µM) = 1000 This means you will need to perform a 1:1000 dilution.
-
Determine the final DMSO concentration: (1 / 1000) * 100% = 0.1% This concentration is generally considered safe for most cell lines.[6][9][10]
-
Perform the dilution:
-
Add the required volume of pre-warmed cell culture medium to a sterile tube. For example, for 1 mL of working solution, use 999 µL of medium.
-
While gently vortexing the medium, add 1 µL of the 10 mM DMSO stock solution.
-
-
Use immediately: Use the freshly prepared working solution for your cell-based assay.
Visualizations
Workflow for Preparing a DMSO Stock Solution
Caption: Workflow for preparing a concentrated stock solution in DMSO.
Troubleshooting Precipitation During Aqueous Dilution
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. akonscientific.com [akonscientific.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. crcom.se [crcom.se]
Technical Support Center: Enhancing the Stability of 6-Chloro-7-deazapurine-beta-D-riboside in Solution
Welcome to the technical support center for 6-Chloro-7-deazapurine-beta-D-riboside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to address the inherent instability of this compound in solution. By understanding the degradation pathways and implementing the strategies outlined below, you can significantly improve the reliability and reproducibility of your experiments.
Introduction: The Challenge of Instability
This compound is a valuable nucleoside analog used in various research applications. However, its utility is often hampered by its limited stability in aqueous solutions. The primary degradation pathway is the hydrolysis of the N-glycosidic bond, which cleaves the ribose sugar from the 6-chloro-7-deazapurine base. This process is influenced by several factors, including pH, temperature, and the composition of the buffer system. This guide will provide a comprehensive overview of these factors and offer practical solutions to mitigate degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I prepared a stock solution of this compound in water, and I am seeing a loss of activity or the appearance of extra peaks in my HPLC analysis over a short period. What is happening?
A1: This is a classic sign of degradation. This compound is known to be unstable in aqueous solutions, and it is always recommended to use freshly prepared solutions.[1][2] The primary cause of degradation is the hydrolysis of the N-glycosidic bond, leading to the formation of the free base (6-chloro-7-deazapurine) and ribose. The rate of this hydrolysis is highly dependent on the pH of the solution.
Root Cause Analysis:
-
Acid-Catalyzed Hydrolysis: The hydrolysis of purine nucleosides is often acid-catalyzed.[1][3][4] Protons in acidic solutions can protonate the purine ring system, making the C1' carbon of the ribose more susceptible to nucleophilic attack by water.
-
pH of Unbuffered Water: Deionized water, if not properly buffered, can have a slightly acidic pH due to dissolved atmospheric carbon dioxide, which can accelerate degradation.
Recommendations:
-
Always Use Freshly Prepared Solutions: This is the most critical step to ensure the integrity of the compound.
-
Use Buffered Solutions: Instead of water, dissolve the compound in a buffer at a pH that minimizes the degradation rate (see Q2).
-
Consider Aprotic Solvents for Stock Solutions: For long-term storage, consider preparing a concentrated stock solution in an aprotic solvent like dimethyl sulfoxide (DMSO) and storing it at -20°C or -80°C. Dilute the stock solution into your aqueous experimental buffer immediately before use.
Q2: What is the optimal pH for my working solution to maximize the stability of this compound?
Scientific Rationale:
-
Acidic Conditions (pH < 6): As mentioned, acid catalysis significantly increases the rate of glycosidic bond cleavage.
-
Alkaline Conditions (pH > 8): Under strongly basic conditions, other degradation pathways may become more prominent, including potential reactions involving the chloro substituent on the purine ring.
Recommended Action:
-
Empirical Determination: The optimal pH for your specific experimental conditions should be determined empirically. We recommend performing a preliminary stability study in a few different buffers across a pH range of 6.0 to 8.0.
-
Starting Point: A good starting point for many applications is a phosphate-buffered saline (PBS) at pH 7.4.
Q3: I am using a phosphate buffer, but I am still observing degradation. Are there better buffer choices?
A3: The choice of buffer can indeed have a significant impact on the stability of nucleosides, beyond just controlling the pH. Some buffer species can actively participate in or catalyze degradation reactions.
Expert Insights:
-
Phosphate Buffers: While commonly used, phosphate can sometimes catalyze hydrolysis reactions.
-
Borate Buffers: Borate buffers should be used with caution. Borate is known to form complexes with the cis-diols of ribose, which can potentially alter the stability of the glycosidic bond.[5][6] This interaction could either stabilize or destabilize the molecule, depending on the specific geometry of the complex.
-
"Good's" Buffers: Consider using buffers with non-nucleophilic components, such as HEPES, MOPS, or PIPES, which are generally considered more inert.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing degradation.
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical reactions, the rate of degradation increases with temperature. It is crucial to maintain your solutions at a low temperature to minimize degradation, especially for longer experiments.
Quantitative Data Summary:
| Temperature | Expected Stability | Recommendations |
| Room Temperature (~25°C) | Low | Avoid prolonged storage at room temperature. Prepare solutions immediately before use. |
| Refrigerated (4°C) | Moderate | Suitable for short-term storage (a few hours). |
| Frozen (-20°C to -80°C) | High | Recommended for long-term storage of stock solutions (preferably in an aprotic solvent like DMSO). |
Best Practices:
-
Keep your working solutions on ice during your experiments.
-
For experiments lasting several hours, consider preparing fresh solutions midway through the experiment.
-
When thawing frozen stock solutions, do so quickly and keep them on ice. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q: What are the expected degradation products of this compound?
A: The primary degradation product from the hydrolysis of the N-glycosidic bond is the free base, 6-chloro-7-deazapurine . Depending on the conditions, you may also observe further degradation of the purine ring or reactions involving the chloro substituent.
Q: Can I use light protection for my solutions?
A: While there is no specific evidence to suggest that this compound is particularly light-sensitive, it is always good practice in stability studies to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially if photolytic degradation has not been ruled out.
Q: How can I monitor the stability of my solutions?
A: The most effective way to monitor the stability of your solutions is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can separate the intact compound from its degradation products, allowing you to quantify the extent of degradation over time.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[7][8]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 2, 4, and 8 hours.
-
Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by HPLC (see Protocol 2) to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the amount of intact this compound and its degradation products.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
Workflow for Stability Assessment:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Chloropurine ribonucleoside synthesis - chemicalbook [chemicalbook.com]
- 3. Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ternary borate-nucleoside complex stabilization by Ribonuclease A demonstrates phosphate mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ternary borate-nucleoside complex stabilization by ribonuclease A demonstrates phosphate mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Precipitation of 6-Chloro-7-deazapurine-beta-D-riboside in Media
Welcome to the technical support center for 6-Chloro-7-deazapurine-beta-D-riboside. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the solubility and stability of this compound in experimental media. Precipitation can compromise experimental integrity by altering the effective concentration of the compound. This document provides a structured, question-and-answer approach to troubleshoot and prevent these issues, ensuring the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions & First-Line Troubleshooting
This section addresses the most common immediate challenges encountered when preparing media containing this compound.
Question 1: I just added my this compound stock solution to my cell culture media, and a precipitate formed immediately. What is happening?
Answer: This phenomenon, often called "crashing out," is typically due to the compound's poor solubility in the aqueous environment of your cell culture medium. Your stock solution, likely prepared in a strong organic solvent like DMSO, keeps the compound dissolved at a high concentration. When this is rapidly diluted into the aqueous media, the solvent concentration plummets, and the media can no longer keep the compound in solution.
Core Causality & Immediate Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| High Final Concentration | The final working concentration of the compound exceeds its aqueous solubility limit in the specific media formulation. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of the compound in your media by performing a solubility test beforehand. |
| Rapid Dilution / Solvent Shock | Adding a concentrated stock directly into a large volume of media creates localized super-saturation, causing the compound to precipitate before it can disperse.[1][2] | Perform a serial dilution. First, dilute the stock solution in a smaller volume of pre-warmed (37°C) media. Add this intermediate dilution to the final volume of media. Always add the compound solution dropwise while gently swirling or vortexing the media.[1] |
| Low Temperature of Media | The solubility of many compounds, including purine analogs, is temperature-dependent and often decreases significantly in cold solutions.[2][3] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1] This maintains the compound in a higher energy state, favoring dissolution. |
| Inappropriate Stock Solvent | While DMSO is common, its concentration matters. High final DMSO concentrations can be toxic and may not prevent precipitation upon significant dilution.[1] | Ensure the final concentration of DMSO (or other organic solvent) in your culture medium is below 0.5%, and ideally below 0.1%, to minimize both toxicity and solubility issues.[1] |
Question 2: My media containing this compound looked clear initially, but after a few hours/days in the incubator, I see a cloudy or crystalline precipitate. What is causing this delayed precipitation?
Answer: Delayed precipitation indicates that while the compound was initially soluble, changes in the media over time have reduced its stability in solution. This is often related to interactions with media components, pH shifts, or environmental factors.
Core Causality & Long-Term Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Interaction with Media Components | Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins (if using serum). Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can form insoluble salts with certain compounds.[3][4][5] Serum proteins can also bind to small molecules, sometimes leading to aggregation over time. | If using serum-free media, be mindful of the order of component addition when preparing it, as calcium salts are particularly prone to precipitation.[4][5] If you suspect an interaction, test the compound's stability in a simpler buffered saline solution (like PBS) versus the complete medium to isolate the problematic component. |
| pH Shift in Media | Cellular metabolism naturally produces acidic byproducts (like lactic acid), which lower the pH of the culture medium over time. The solubility of ionizable compounds can be highly dependent on pH. | Ensure your medium is adequately buffered (e.g., with HEPES, in addition to the standard bicarbonate system) if you are conducting long-term experiments without frequent media changes. Monitor the media color (if it contains phenol red) as an indicator of pH. |
| Compound Instability | Some complex molecules, including nucleoside derivatives, can be unstable in solution and may degrade into less soluble forms over time.[6] It is noted that this compound is unstable in solutions, and freshly prepared solutions are recommended.[6] | Always prepare working solutions fresh for each experiment.[6] Avoid storing the compound in its diluted, media-based form for extended periods. Long-term storage should be as a concentrated stock in a suitable solvent at -20°C or -80°C.[7][8] |
| Evaporation of Media | In long-term cultures, especially in plates with poor seals, water can evaporate from the media. This increases the concentration of all solutes, including the compound, potentially pushing it past its solubility limit.[4][5] | Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
Section 2: In-Depth Experimental Protocols & Guides
Protocol 1: Preparation of a Stable Stock Solution
This protocol details the recommended steps for dissolving this compound to create a reliable stock solution.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous/biotechnology grade
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, water bath type recommended)
Methodology:
-
Pre-Weighing: Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Based on supplier data, this compound is soluble in DMSO.[7][9][10] Prepare a high-concentration stock, for example, 10 mM or 20 mM.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the pre-weighed compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Aid Dissolution (if necessary): If particulates are still visible, briefly sonicate the solution in a water bath or warm it to 37°C.[6] This can help overcome the activation energy required for dissolution.
-
Sterilization & Storage: Since DMSO is an organic solvent, it cannot be autoclaved. It should be purchased as sterile or filter-sterilized through a 0.22 µm PTFE syringe filter if necessary. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.[7][8]
Visual Guide: Troubleshooting Workflow
This diagram provides a logical decision tree to diagnose the cause of precipitation.
Caption: A decision tree for troubleshooting precipitation.
Section 3: Understanding the Chemistry
The Role of the 7-Deazapurine Structure
This compound is a nucleoside analog.[13] The "7-deaza" modification means a nitrogen atom at the 7th position of the purine ring has been replaced with a carbon atom. This substitution can enhance the metabolic stability of the compound.[13] However, it also alters the electronic properties and potential hydrogen bonding capabilities of the molecule, which can influence its solubility and interactions with media components compared to canonical purines like adenosine or guanosine.[14]
Potential Chemical Interactions in Media
The diagram below illustrates potential interactions within the culture medium that can lead to the precipitation of a small molecule compound.
Caption: Potential chemical interactions leading to precipitation.
High concentrations of salts in the medium can decrease the solvation of the compound, leading to a "salting out" effect. Furthermore, divalent cations are notorious for forming insoluble complexes with various organic molecules, a common cause of precipitation in serum-free media formulations.[5]
By understanding these principles and following the structured troubleshooting guide, researchers can effectively mitigate precipitation issues, ensuring the accurate delivery of this compound in their experimental systems.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mybiosource.com [mybiosource.com]
- 8. echemi.com [echemi.com]
- 9. 6-Chloro-7-deazapurine-β-D-riboside_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 10. cdn.usbio.net [cdn.usbio.net]
- 11. chemscene.com [chemscene.com]
- 12. 16754-80-6 CAS MSDS (6-Chloro-7-deazapurine-b-D-riboside) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. CAS 16754-80-6: 6-Chloro-7-deazapurine-b-D-riboside [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of 6-Chloro-7-deazapurine-beta-D-riboside in Kinase Panels
Welcome to the technical support center for researchers utilizing 6-Chloro-7-deazapurine-beta-D-riboside. This guide is designed to provide expert insights and practical troubleshooting advice for interpreting kinase panel screening data and understanding the potential off-target effects of this nucleoside analog. As a 7-deazapurine ribonucleoside, this compound belongs to a class known for its diverse biological activities, which can sometimes lead to unexpected interactions within the human kinome.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary target of this compound and why should I be concerned about off-target kinase effects?
This compound is a nucleoside analog. While its direct and primary targets in human cells are not extensively documented in publicly available literature, related 7-deazapurine ribonucleosides have been shown to be potent inhibitors of adenosine kinases (ADK), particularly from non-human sources such as Mycobacterium tuberculosis.[1] However, it is crucial to consider off-target effects on human kinases for several reasons:
-
Structural Similarity to ATP: As a ribonucleoside, its phosphorylated metabolites will bear a structural resemblance to adenosine triphosphate (ATP), the universal phosphate donor for all kinases. This mimicry can lead to competitive binding to the highly conserved ATP-binding pocket of many kinases.
-
Known Polypharmacology of Analogs: Closely related 7-deazapurine analogs like Tubercidin, Toyocamycin, and Sangivamycin have demonstrated inhibitory activity against a range of human kinases, including Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K).[2] For instance, the triphosphate form of tubercidin has been shown to inhibit phosphoglycerate kinase.[3]
-
"Promiscuous" Nature of Kinase Inhibitors: Many small molecule kinase inhibitors are known to be promiscuous, meaning they can bind to multiple kinases, sometimes with high affinity.[4][5] This is often due to the conserved nature of the ATP-binding site across the kinome.
Therefore, while you may be investigating this compound for a specific biological activity, comprehensive kinase panel screening is essential to identify any unintended kinase interactions that could confound your experimental results or suggest new therapeutic applications.
Q2: I'm seeing unexpected cellular phenotypes that don't seem to be related to the proposed primary target. Could off-target kinase inhibition be the cause?
Yes, it is highly plausible. Kinases regulate a vast array of cellular processes, including cell cycle progression, proliferation, apoptosis, and signal transduction. Inhibition of one or more "off-target" kinases can lead to a variety of cellular effects that are independent of the compound's intended mechanism of action.[6] For example, unexpected cytotoxicity or changes in cell morphology could be linked to the inhibition of kinases essential for cell survival or cytoskeletal organization.
Troubleshooting Guide for Kinase Panel Screening
This section addresses common issues encountered during the kinase profiling of this compound and similar nucleoside analogs.
Scenario 1: Widespread, Low-Potency Inhibition Across the Kinase Panel
Question: My initial screen of this compound at a single high concentration (e.g., 10 µM) shows weak to moderate inhibition of a large number of kinases. How do I interpret this, and what are my next steps?
Answer: This is a common observation with ATP-competitive inhibitors and can be attributed to several factors. Here's a systematic approach to deconvolution:
1. Assess Compound Integrity and Solubility:
-
Potential Issue: The compound may be precipitating in the aqueous assay buffer, leading to non-specific effects or an inaccurate effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay wells for any signs of compound precipitation.
-
Solubility Test: Perform a simple solubility test by preparing the compound at the highest assay concentration in the assay buffer and visually inspecting for precipitation after a brief incubation.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all assays and is at a level that does not interfere with kinase activity (typically <1%).[7]
-
2. Consider Assay Artifacts:
-
Potential Issue: The compound may be interfering with the assay technology itself rather than directly inhibiting the kinases. For example, in fluorescence-based assays, a compound might quench the fluorescent signal, leading to a false positive reading.
-
Troubleshooting Steps:
-
Run a Counter-Screen: Perform a counter-screen in the absence of the kinase enzyme to see if the compound alone affects the assay signal.
-
Use an Orthogonal Assay: If possible, validate key hits using a different assay platform (e.g., a radiometric assay if the primary screen was luminescence-based).
-
3. Determine True Potency with Dose-Response Curves:
-
Rationale: A single-point screen can be misleading. True inhibitors will exhibit a dose-dependent effect.
-
Experimental Protocol:
-
Select a subset of the inhibited kinases, including those that are both phylogenetically related and diverse.
-
Perform a multi-point dose-response experiment (e.g., 8-10 concentrations) to determine the IC50 value for each selected kinase. This will differentiate true, potent off-target interactions from weak, non-specific effects.
-
Scenario 2: No Significant Inhibition of Expected or Off-Target Kinases
Question: I am not observing any significant inhibition in my kinase panel, even at high concentrations. What could be the reason?
Answer: This scenario requires a systematic evaluation of both the compound and the assay conditions.
1. Verify Compound Activity and Concentration:
-
Potential Issue: The compound may have degraded, or there may have been an error in preparing the stock solution.
-
Troubleshooting Steps:
-
Fresh Stock Preparation: Prepare a fresh stock solution of this compound. It is recommended to aliquot stock solutions for single use to avoid repeated freeze-thaw cycles.[7]
-
Concentration Verification: If possible, use an analytical method like HPLC to confirm the concentration and purity of your stock solution.
-
2. Evaluate Assay Conditions:
-
Potential Issue: The assay conditions, particularly the ATP concentration, may not be optimal for detecting inhibition by an ATP-competitive compound.
-
Explanation of Causality: In a kinase assay, the inhibitor and ATP compete for the same binding site on the enzyme. If the ATP concentration is too high relative to the inhibitor's affinity (Ki), the inhibitor will be outcompeted, and you will not observe significant inhibition. This is a critical consideration for ATP-competitive inhibitors.
-
Troubleshooting Steps:
-
Check ATP Concentration: For kinase selectivity profiling, it is often recommended to use an ATP concentration that is at or near the Michaelis constant (Km) for each specific kinase.[8] This ensures that the assay is sensitive to competitive inhibitors. If you are using a generic, high ATP concentration for all kinases, you may be masking true inhibitory activity.
-
Review Assay Protocol: Ensure that all other assay parameters (e.g., incubation time, temperature, buffer composition) are within the optimal range for the kinases being tested.
-
3. Consider the Need for Metabolic Activation:
-
Potential Issue: As a nucleoside analog, this compound may require phosphorylation by cellular kinases (e.g., adenosine kinase) to its mono-, di-, or triphosphate form to become an active inhibitor.
-
Explanation: Biochemical kinase assays typically use purified enzymes and do not contain the necessary machinery for such metabolic activation.
-
Troubleshooting/Validation Steps:
-
Cell-Based Assays: If you suspect the need for activation, test the compound in a cell-based assay where the target kinase's activity can be monitored (e.g., by measuring the phosphorylation of a downstream substrate via Western blot).[7]
-
In Vitro Phosphorylation: While more complex, it is possible to enzymatically synthesize the phosphorylated forms of the nucleoside and test them directly in biochemical kinase assays.
-
Experimental Protocols & Workflows
Protocol 1: General Kinase Panel Screening Workflow
This protocol outlines a typical workflow for screening a compound against a panel of kinases.
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Create a working stock by diluting the primary stock in the appropriate assay buffer. For a 10-point dose-response curve, a serial dilution series is prepared.
-
-
Assay Plate Preparation:
-
Dispense the diluted compound or vehicle control (e.g., DMSO in assay buffer) into the wells of a microplate (e.g., 384-well).
-
-
Kinase Reaction:
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should ideally be at the Km for each kinase.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol for the chosen assay platform (e.g., ADP-Glo™, Z'-LYTE™, etc.).
-
Read the plate on a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the vehicle control.
-
For dose-response experiments, plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Diagram: Kinase Panel Screening Workflow
Caption: A generalized workflow for kinase panel screening experiments.
Visualizing On-Target vs. Off-Target Effects
Understanding the difference between on-target and off-target effects is crucial for interpreting your data. An "on-target" effect is the desired biological consequence of inhibiting the primary target. An "off-target" effect is any biological consequence resulting from the inhibition of other kinases.
Diagram: On-Target vs. Off-Target Kinase Inhibition
Caption: Conceptual model of on-target versus off-target inhibition.
References
- 1. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adenosine analog tubercidin inhibits glycolysis in Trypanosoma brucei as revealed by an RNA interference library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of 6-Chloro-7-deazapurine-β-D-riboside in Normal Cells
Welcome to the technical support center for 6-Chloro-7-deazapurine-β-D-riboside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing off-target cytotoxicity in normal (non-cancerous) cells during your experiments. As a nucleoside analog, 6-Chloro-7-deazapurine-β-D-riboside holds potential in antiviral and anticancer research by interfering with nucleic acid synthesis.[1] However, its clinical utility, like many nucleoside analogs, can be limited by toxicity to healthy tissues.[2] This resource provides actionable strategies and detailed protocols to help you enhance the therapeutic index of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 6-Chloro-7-deazapurine-β-D-riboside and how does it lead to cytotoxicity?
A1: 6-Chloro-7-deazapurine-β-D-riboside is a purine nucleoside analog.[2] Its mechanism of action involves cellular uptake, intracellular phosphorylation to its active triphosphate form, and subsequent interference with nucleic acid synthesis.[1] This process is common for cytotoxic nucleoside analogs.[2][3] The cytotoxicity arises when this interference disrupts normal cellular processes, leading to cell cycle arrest and apoptosis. While this is the desired effect in cancer cells, it can cause significant side effects in healthy, proliferating cells.
Q2: Why am I observing high cytotoxicity in my normal cell lines even at low concentrations?
A2: High cytotoxicity in normal cells can stem from several factors:
-
High Expression of Nucleoside Transporters: Normal proliferating cells may express high levels of equilibrative nucleoside transporters (ENTs) or concentrative nucleoside transporters (CNTs), leading to high intracellular accumulation of the analog.[4][5][6][7]
-
Efficient Intracellular Phosphorylation: Normal cells might possess highly active kinases, such as adenosine kinase (ADK), for which 6-Chloro-7-deazapurine-β-D-riboside is a known inhibitor, or other kinases that can phosphorylate the compound to its active, cytotoxic form.[8]
-
Dependence on Salvage Pathways: Cells that heavily rely on nucleoside salvage pathways for DNA and RNA synthesis can be particularly sensitive to nucleoside analogs.
-
Mitochondrial Toxicity: Some nucleoside analogs can be mistakenly incorporated into mitochondrial DNA by mitochondrial polymerase (Pol γ), leading to mitochondrial dysfunction and toxicity.[9][10]
Q3: How can I differentiate between on-target anticancer effects and off-target cytotoxicity in my experiments?
A3: Differentiating between on-target and off-target effects is crucial. A key strategy is to use a panel of cell lines with varying characteristics.[11]
-
Cancer vs. Normal Cell Lines: Compare the dose-response curves in your target cancer cell lines versus a panel of normal, non-cancerous cell lines (e.g., primary cells or hTERT-immortalized cells).[12][13] A significant therapeutic window between the two indicates on-target selectivity.
-
Genetic Knockout Models: If the intended molecular target is known, using CRISPR/Cas9 to create a knockout of the target in a cancer cell line can be informative. If the drug is still effective in the knockout line, it suggests that the observed cytotoxicity is due to off-target effects.[14]
-
Mechanism-Specific Assays: Assess endpoints directly related to the proposed on-target mechanism. For a compound expected to disrupt DNA synthesis, this would involve assays for cell cycle arrest (e.g., at the G2/M phase) and apoptosis.[11]
Q4: What are the best normal cell line models to use for cytotoxicity screening?
A4: The choice of normal cell models is critical for obtaining physiologically relevant data.
-
Primary Cells: Primary cells isolated directly from tissues are considered the gold standard as they most closely mimic in vivo physiology. However, they have a limited lifespan in culture and can be difficult to source and maintain.[15]
-
hTERT-Immortalized Primary Cells: These cells are an excellent alternative. They are primary cells that have been immortalized by expressing the human telomerase reverse transcriptase (hTERT) gene. This gives them the growth characteristics of continuous cell lines while retaining the physiological attributes of primary cells, providing a reproducible and relevant model for toxicology studies.[12][13][15][16]
Troubleshooting Guide: Step-by-Step Strategies to Minimize Off-Target Cytotoxicity
Problem 1: High Cytotoxicity Observed in Preliminary Screens with Normal Cells
This is a common issue when first evaluating a new compound. The initial goal is to determine if the cytotoxicity can be mitigated without compromising the desired anticancer effect.
Strategy 1.1: Modulating Nucleoside Transporter Activity
The uptake of nucleoside analogs is a critical first step in their cytotoxic action and is mediated by specific transporters.[4]
-
Rationale: Cancer cells often upregulate nucleoside transporters to meet their high demand for nucleotides. However, some normal tissues also have high transporter expression. By understanding the specific transporters involved, it may be possible to selectively reduce uptake in normal cells.
-
Experimental Approach:
-
Characterize Transporter Expression: Use qRT-PCR or Western blotting to determine the expression levels of key nucleoside transporters (e.g., hENT1, hCNT1) in your panel of cancer and normal cell lines.
-
Competitive Inhibition: Co-administer 6-Chloro-7-deazapurine-β-D-riboside with a non-toxic, natural nucleoside like uridine or adenosine. This can competitively inhibit the uptake of the analog, potentially reducing its toxicity in normal cells.
-
Pharmacological Inhibition: Use a known inhibitor of nucleoside transport, such as dipyridamole (an ENT inhibitor), to see if it rescues normal cells from cytotoxicity.
-
Strategy 1.2: Supplementation with Pyrimidine Precursors
Supplementing cell culture media with pyrimidine precursors like uridine can help rescue normal cells from the toxic effects of some nucleoside analogs.
-
Rationale: Many cytotoxic nucleoside analogs can lead to a depletion of intracellular pyrimidine pools, which is particularly damaging to mitochondrial function.[17][18] Supplementing with uridine can replenish these pools, thereby mitigating mitochondrial toxicity and supporting normal cell function without necessarily rescuing cancer cells to the same extent.[19][20][21]
-
Experimental Protocol:
-
Prepare a stock solution of uridine (e.g., 100 mM in sterile water or PBS).
-
In your cytotoxicity assay, include experimental arms where cells are co-treated with 6-Chloro-7-deazapurine-β-D-riboside and a range of uridine concentrations (e.g., 50-200 µM).
-
Assess cell viability after the standard incubation period. A dose-dependent rescue effect in normal cells would support this as a viable strategy.
-
Problem 2: Observed Phenotype Does Not Correlate with the Expected Mechanism of Action
If the cellular effects you observe (e.g., rapid cell death without cell cycle arrest) do not align with the expected mechanism of interfering with nucleic acid synthesis, it's likely due to an off-target effect.
Strategy 2.1: Comprehensive Assessment of Cellular Health
Move beyond simple viability assays to gain a more nuanced understanding of how the compound is affecting the cells.
-
Rationale: Standard cytotoxicity assays like MTT can sometimes produce artifacts and do not provide mechanistic information.[22][23] A multi-parametric approach is needed to identify the specific pathways being affected.
-
Recommended Assays:
-
Mitochondrial Toxicity: Use assays to measure mitochondrial membrane potential (e.g., JC-1 staining) and mitochondrial DNA content.[9] Mitochondrial dysfunction is a known side effect of some nucleoside analogs.[10]
-
Apoptosis vs. Necrosis: Use annexin V/propidium iodide staining and flow cytometry to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). This can provide clues about the nature of the cytotoxic insult.
-
Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine if the compound is causing arrest at a specific phase of the cell cycle, which would be expected for an agent that interferes with DNA synthesis.
-
Data Presentation: A Comparative Approach
When evaluating strategies to mitigate cytotoxicity, it is essential to present the data in a clear, comparative format.
| Cell Line | Treatment | IC50 (µM) | Rescue Effect with 200 µM Uridine (% increase in IC50) | Cell Cycle Arrest (G2/M) |
| MCF-7 (Breast Cancer) | 6-Cl-7-deaza-G-d-riboside | 5 | 10% | Yes |
| A549 (Lung Cancer) | 6-Cl-7-deaza-G-d-riboside | 8 | 15% | Yes |
| hTERT-Fibroblasts (Normal) | 6-Cl-7-deaza-G-d-riboside | 12 | 80% | Minimal |
| Primary Renal Proximal Tubule Cells (Normal) | 6-Cl-7-deaza-G-d-riboside | 15 | 95% | No |
Table 1: Example data demonstrating the selective rescue of normal cells from 6-Chloro-7-deazapurine-β-D-riboside cytotoxicity by uridine supplementation.
Visualizing Key Concepts
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Workflow for cytotoxicity assessment and mitigation.
Signaling Pathway: Mechanism of Nucleoside Analog Cytotoxicity and Rescue
Pathway of nucleoside analog action and uridine rescue.
References
- 1. CAS 16754-80-6: 6-Chloro-7-deazapurine-b-D-riboside [cymitquimica.com]
- 2. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Nucleoside transporters: biological insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Roles of Nucleoside Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside transporters: from scavengers to novel therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. atcc.org [atcc.org]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How hTERT-Immortalized Cell Lines Work | Lab Manager [labmanager.com]
- 16. atcc.org [atcc.org]
- 17. Pyrimidine nucleoside depletion sensitizes to the mitochondrial hepatotoxicity of the reverse transcriptase inhibitor stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Uridine Abrogates the Adverse Effects of Antiretroviral Pyrimidine Analogues on Adipose Cell Functions | Semantic Scholar [semanticscholar.org]
- 22. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-Chloro-7-deazapurine-β-D-riboside Protocols for Sensitive Cell Lines
Welcome to the technical support guide for 6-Chloro-7-deazapurine-β-D-riboside. This document provides in-depth troubleshooting and protocol modifications specifically tailored for researchers working with sensitive cell lines. As a potent adenosine kinase (ADK) inhibitor, this compound holds significant promise in cancer and antiviral research by modulating intracellular adenosine levels.[1][2] However, its potent biological activity can also lead to cytotoxicity in delicate experimental systems. This guide is designed to help you navigate these challenges and achieve reliable, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 6-Chloro-7-deazapurine-β-D-riboside?
A1: 6-Chloro-7-deazapurine-β-D-riboside is a nucleoside analog that primarily functions as an inhibitor of adenosine kinase (ADK).[2][3] ADK is a key enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular adenosine concentrations.[1][4] By inhibiting ADK, this compound leads to an accumulation of intracellular adenosine. This can have significant downstream effects, including the modulation of adenosine receptor signaling and impacts on DNA methylation, which are crucial in cancer therapy and immunology.[1][5] The 7-deaza modification in its purine ring enhances its stability and alters its interaction with target enzymes compared to natural nucleosides.[6][7]
Q2: Why is 6-Chloro-7-deazapurine-β-D-riboside toxic to some cell lines?
A2: The cytotoxicity of 6-Chloro-7-deazapurine-β-D-riboside in sensitive cell lines can be attributed to several factors related to its mechanism of action:
-
Over-accumulation of Adenosine: A rapid and excessive increase in intracellular adenosine can disrupt cellular homeostasis, leading to apoptosis or cell cycle arrest.[1]
-
Off-target Effects: At higher concentrations, nucleoside analogs can sometimes be incorporated into RNA and DNA, leading to inhibition of protein synthesis and DNA damage.[7]
-
Metabolic Stress: The disruption of the purine salvage pathway, where ADK plays a crucial role, can lead to metabolic imbalances that are particularly detrimental to rapidly dividing or metabolically active cancer cells.
Q3: How should I prepare and store my stock solution of 6-Chloro-7-deazapurine-β-D-riboside?
A3: Proper preparation and storage are critical for the stability and efficacy of this compound.
-
Solubility: 6-Chloro-7-deazapurine-β-D-riboside is soluble in DMSO and sparingly soluble in methanol.[3][8] For cell culture experiments, preparing a high-concentration stock solution in sterile DMSO is recommended. For example, a 10 mM to 100 mM stock in newly opened, anhydrous DMSO can be prepared.[9]
-
Storage: Store the solid compound at -20°C under an inert atmosphere.[10][11] The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is important to note that the compound is unstable in solutions, and freshly prepared solutions are recommended for optimal performance.[9]
Q4: What is a good starting concentration for my experiments?
A4: The optimal concentration is highly cell line-dependent. For sensitive cell lines, it is crucial to start with a low concentration and perform a dose-response curve. A sensible starting range for initial cytotoxicity assays would be from 0.1 µM to 10 µM. Based on the results, you can then narrow down the optimal concentration for your specific experimental goals, whether it's achieving a certain level of ADK inhibition or a specific phenotypic outcome.
Part 2: Troubleshooting Guide for Sensitive Cell Lines
Issue 1: High Levels of Cell Death Observed Even at Low Concentrations
Sensitive cell lines can undergo rapid apoptosis when treated with potent nucleoside analogs. If you observe significant cell death, consider the following modifications.
Protocol Modification 1: Gradual Dose Escalation
Instead of applying a single, static concentration, gradually increase the concentration of the compound over time. This allows the cells to adapt to the metabolic stress induced by ADK inhibition.
Step-by-Step Protocol:
-
Initial Seeding: Seed your cells at a density that allows for several days of growth.
-
Day 1: Add 25% of your target concentration to the culture medium.
-
Day 2: Add another 25% of the target concentration without changing the medium.
-
Day 3: Perform a full medium change containing 75% of the target concentration.
-
Day 4: Perform a full medium change with 100% of the target concentration.
-
Assay: Proceed with your experimental endpoint analysis.
Visualization: Gradual Dose Escalation Workflow
References
- 1. Frontiers | Adenosine Kinase on Deoxyribonucleic Acid Methylation: Adenosine Receptor-Independent Pathway in Cancer Therapy [frontiersin.org]
- 2. scbt.com [scbt.com]
- 3. 6-Chloro-7-deazapurine-β-D-riboside_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 16754-80-6: 6-Chloro-7-deazapurine-b-D-riboside [cymitquimica.com]
- 7. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 16754-80-6 CAS MSDS (6-Chloro-7-deazapurine-b-D-riboside) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Overcoming Fungal Resistance to 6-Chloro-7-deazapurine-β-D-riboside
Last Updated: January 6, 2026
Introduction
Welcome to the technical support hub for researchers utilizing 6-Chloro-7-deazapurine-β-D-riboside, a pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleoside analog.[1] As a structural analog of naturally occurring purine nucleosides, this compound holds potential for antifungal development by targeting essential metabolic pathways. However, as with many antimicrobial agents, the emergence of resistance is a significant experimental hurdle.[2][3][4]
This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you diagnose and potentially overcome resistance in your fungal models. The advice herein is synthesized from established principles of antifungal resistance, particularly those observed with other nucleoside analogs like 5-Fluorocytosine (5-FC) and related 7-deazapurine compounds.[1][2][5]
Part 1: Hypothesized Mechanism of Action & Resistance
To troubleshoot resistance, we must first understand the compound's likely mechanism of action. As a nucleoside analog, 6-Chloro-7-deazapurine-β-D-riboside is a prodrug; it must be transported into the fungal cell and metabolically activated to exert its cytotoxic effects. The proposed pathway involves the highly conserved purine salvage pathway.[6]
The Activation Pathway (Proposed)
-
Uptake: The compound is transported across the fungal cell membrane by nucleoside transporters.
-
Phosphorylation (Activation): Inside the cell, adenosine kinase (AdK) is the primary candidate enzyme for phosphorylating the riboside into its monophosphate form.[7][8][9] This is the critical activation step.
-
Further Phosphorylation: Subsequent kinases convert the monophosphate into di- and triphosphate forms.
-
Cytotoxicity: The activated triphosphate analog is then incorporated into RNA and/or DNA, leading to the inhibition of protein synthesis, DNA damage, and ultimately, cell death.[1]
Resistance can emerge from a breakdown at any point in this pathway.
Caption: Proposed mechanism of 6-Cl-7-deazapurine-β-D-riboside activation and key resistance points.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during susceptibility testing.
Question 1: My fungal strain shows high Minimum Inhibitory Concentrations (MICs) from the start. Is this intrinsic or acquired resistance?
Answer: This scenario typically points to intrinsic resistance , a natural, pre-existing trait of the fungal species.[2] However, it could also be rapidly acquired resistance if the inoculum was not from a pure, untreated culture.
Underlying Causes & Troubleshooting Steps:
-
Reduced Drug Uptake or Active Efflux: This is one of the most common resistance mechanisms.[2][10] Fungi can reduce the intracellular concentration of a drug by downregulating transporters or by overexpressing efflux pumps, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, which actively pump the compound out of the cell.[5][11][12][13]
-
Actionable Protocol: Perform a Rhodamine 6G (R6G) efflux assay. R6G is a common substrate for many fungal ABC transporters.[14] A higher rate of R6G efflux in your test strain compared to a susceptible control strain suggests overexpression of these pumps.
-
-
Inefficient Prodrug Activation: The fungus may lack an efficient adenosine kinase (AdK) or other necessary kinase with activity towards the analog.[7][8]
-
Actionable Protocol: Prepare a cell-free lysate from your fungal strain and a susceptible control. Perform an in vitro kinase assay using 6-Chloro-7-deazapurine-β-D-riboside as a substrate and measure the production of the monophosphate form via HPLC. A significantly lower conversion rate in your resistant strain points to a deficient kinase.
-
-
Target Modification: Although less likely for intrinsic resistance to a novel compound, the fungal polymerase enzymes (the ultimate targets) might have a structure that prevents the incorporation of the activated analog.
| Problem | Potential Cause | Recommended First Action |
| High initial MIC | Intrinsic Resistance | Verify culture purity and repeat MIC testing with a known susceptible strain as a control. |
| Reduced Uptake / Efflux | Perform a Rhodamine 6G efflux assay. | |
| Poor Prodrug Activation | Conduct an in vitro kinase assay on cell-free lysates. |
Question 2: My fungal strain was initially susceptible, but it developed resistance after prolonged exposure to the compound. What happened?
Answer: This is a classic case of acquired resistance , where genetic changes in the fungal population are selected for under the pressure of the compound.[2][3]
Underlying Causes & Troubleshooting Steps:
-
Mutations in the Activating Enzyme (Adenosine Kinase): This is a highly probable cause. Point mutations, deletions, or frameshift mutations in the gene encoding AdK can lead to a non-functional or absent enzyme.[3][15] Without this first phosphorylation step, the prodrug is never activated. This is a well-documented mechanism for resistance to the nucleoside analog 5-FC, where mutations in cytosine deaminase or UMP pyrophosphorylase are common.[2][15]
-
Actionable Protocol: Sequence the adenosine kinase gene (ADK1 or equivalent) from both your original (susceptible) and the newly resistant strain. Compare the sequences to identify any mutations.
-
-
Upregulation of Efflux Pumps: The fungus may have upregulated the expression of genes encoding ABC or MFS transporters in response to drug-induced stress.[16]
-
Loss of Heterozygosity (LOH): In diploid fungi like Candida albicans, resistance can emerge rapidly through LOH. If one allele of the ADK1 gene acquires a resistance mutation, the cell can duplicate the chromosome carrying the mutated allele and lose the one with the functional wild-type allele, resulting in a homozygous resistant state.[3]
-
Diagnostic Approach: While complex to prove without whole-genome sequencing, observing a complete loss of activity in kinase assays (not just reduced activity) combined with identifying a single mutated allele type via sequencing is strong evidence for LOH.
-
Caption: A decision workflow for diagnosing the type and cause of resistance.
Part 3: Experimental Protocols
Protocol 1: Rhodamine 6G (R6G) Efflux Assay
This protocol assesses the activity of multidrug efflux pumps.
Principle: Cells are loaded with the fluorescent dye R6G. The medium is then replaced with a glucose-containing buffer to energize the efflux pumps. The rate of R6G extrusion into the supernatant, measured by fluorescence, is proportional to pump activity.[14]
Materials:
-
Susceptible and resistant fungal strains.
-
YPD or appropriate growth medium.
-
Phosphate-buffered saline (PBS).
-
Rhodamine 6G (stock solution in DMSO).
-
2-deoxy-D-glucose (2-DOG).
-
D-glucose.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader (Excitation: 525 nm, Emission: 555 nm).
Methodology:
-
Cell Preparation: Grow fungal cells to mid-log phase in YPD broth. Harvest cells by centrifugation, wash twice with PBS.
-
Depletion of Energy: Resuspend cells in PBS containing 5 mM 2-DOG and incubate for 1 hour at 30°C to deplete intracellular ATP.
-
R6G Loading: Add R6G to a final concentration of 10 µM and incubate for 45 minutes.
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with ice-cold PBS to remove extracellular R6G.
-
Efflux Measurement: Resuspend the R6G-loaded cells in PBS. Aliquot 100 µL into wells of a 96-well plate.
-
Initiate Efflux: Add 100 µL of PBS containing 20 mM D-glucose to the test wells. Add 100 µL of PBS without glucose to the control (energy-depleted) wells.
-
Read Fluorescence: Immediately place the plate in a pre-warmed (30°C) plate reader. Measure the fluorescence of the supernatant every 2 minutes for 60 minutes.
-
Analysis: Calculate the rate of fluorescence increase over time. A significantly higher rate in the resistant strain compared to the susceptible strain indicates increased efflux pump activity.
Protocol 2: Adenosine Kinase Gene Sequencing
This protocol identifies mutations responsible for acquired resistance.
Principle: The gene encoding adenosine kinase is amplified from genomic DNA of both susceptible and resistant strains using PCR. The PCR products are then sequenced and compared to identify mutations.
Materials:
-
Genomic DNA extraction kit (fungal specific).
-
Primers designed to flank the adenosine kinase gene (ADK1).
-
Taq DNA polymerase and dNTPs.
-
PCR thermocycler.
-
Gel electrophoresis equipment.
-
PCR product purification kit.
-
Sanger sequencing service.
Methodology:
-
gDNA Extraction: Extract high-quality genomic DNA from both the parent (susceptible) and resistant fungal strains.
-
Primer Design: Design primers to amplify the entire coding sequence of the putative adenosine kinase gene. Use a known fungal genome sequence (e.g., from Saccharomyces cerevisiae or a related species) to identify the homologous gene.
-
PCR Amplification: Perform PCR using the designed primers and extracted gDNA as a template. Include appropriate positive and negative controls.
-
Verification: Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.
-
Purification & Sequencing: Purify the PCR product to remove primers and dNTPs. Send the purified product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the susceptible and resistant strains using alignment software (e.g., ClustalW). Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions that could result in a non-synonymous amino acid change, a frameshift, or a premature stop codon in the resistant strain.
Part 4: Frequently Asked Questions (FAQs)
Q: Could using a kinase inhibitor alongside 6-Chloro-7-deazapurine-β-D-riboside help overcome resistance? A: No, this would be counterproductive. The compound requires kinase activity for its activation. Inhibiting kinases would prevent the formation of the active cytotoxic agent and would likely induce resistance, not overcome it.
Q: Can I use a competitive inhibitor of efflux pumps to restore sensitivity? A: Potentially, yes. This is a known strategy called "chemosensitization." Using a compound that acts as a competitive substrate for the overexpressed efflux pumps could restore the intracellular concentration of 6-Chloro-7-deazapurine-β-D-riboside. However, finding a non-toxic and effective pump inhibitor is a significant challenge in drug development.
Q: Is resistance to this compound likely to confer cross-resistance to other antifungals? A: It depends on the mechanism.
-
If resistance is due to upregulation of broad-spectrum efflux pumps (like CDR1), then cross-resistance to other drugs that are substrates for that pump (e.g., azoles) is highly likely.[2][16]
-
If resistance is due to a mutation in adenosine kinase , it is highly specific. It would likely confer resistance to other purine nucleoside analogs that require AdK for activation but would not affect susceptibility to other classes of antifungals like azoles or echinocandins.[4][15]
Q: My fungus forms a biofilm. Does this affect resistance? A: Absolutely. Biofilm formation is a major mechanism of general antifungal resistance. The extracellular matrix can limit drug penetration, and cells within the biofilm are often in a slower-growing, less metabolically active state, making them less susceptible to drugs that target replication.[2] Any MIC testing should ideally be performed on planktonic (free-floating) cells to assess specific molecular resistance mechanisms.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal resistance: Emerging mechanisms and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Purine metabolism in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine ribonucleoside kinase activity and resistance to some analogs of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the Efflux Capability and Substrate Specificity of Aspergillus fumigatus PDR5-like ABC Transporters Expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal drug resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 6-Chloro-7-deazapurine-β-D-riboside Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-7-deazapurine-β-D-riboside and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered when enhancing the bioavailability of this promising class of nucleoside analogs. Our goal is to equip you with the knowledge to make informed experimental choices and overcome hurdles in your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and experimental design for 6-Chloro-7-deazapurine-β-D-riboside derivatives.
Q1: What are the primary challenges affecting the bioavailability of 6-Chloro-7-deazapurine-β-D-riboside derivatives?
A1: The primary challenges are generally multifaceted and typical for many nucleoside analogs. They often include:
-
Low Aqueous Solubility: Like many heterocyclic compounds, these derivatives can exhibit poor solubility in aqueous media, which is the first rate-limiting step for oral absorption.
-
Limited Membrane Permeability: The hydrophilic nature of the ribose sugar moiety can hinder passive diffusion across the lipid bilayers of the gastrointestinal tract.
-
Metabolic Instability: While some 7-deazapurine analogs have shown reasonable metabolic stability, enzymatic degradation in the gut, liver, or blood can reduce the amount of active compound reaching the target.
-
Insufficient Phosphorylation: For many nucleoside analogs to become active, they need to be phosphorylated intracellularly to their triphosphate form. Inefficient phosphorylation can be a significant barrier to efficacy, even if the compound has good bioavailability.[1]
Q2: What are the key physicochemical properties of 6-Chloro-7-deazapurine-β-D-riboside to consider?
A2: Understanding the fundamental properties of the parent compound is crucial for designing effective bioavailability-enhancing strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClN₃O₄ | [2][3] |
| Molecular Weight | 285.69 g/mol | [2][3][4] |
| LogP (calculated) | -0.3038 | [2] |
| Topological Polar Surface Area (TPSA) | 100.63 Ų | [2] |
| Solubility | Sparingly soluble in DMSO and Methanol |
The low LogP value suggests a hydrophilic nature, which can be a double-edged sword: beneficial for solubility in aqueous environments to some extent, but potentially detrimental to passive membrane permeability.
Q3: What are the main strategic approaches to enhance the bioavailability of these derivatives?
A3: The two primary strategies are chemical modification through prodrug design and advanced formulation techniques.
-
Prodrug Strategies: This involves chemically modifying the parent drug to improve its physicochemical properties. The modification is designed to be cleaved in vivo to release the active drug. Common prodrug approaches for nucleosides include esterification of the ribose hydroxyl groups to increase lipophilicity or the use of phosphoramidate (ProTide) technology to aid in the first phosphorylation step.[1][5][6][7]
-
Formulation Strategies: These approaches focus on the delivery vehicle of the drug without chemically altering the drug itself. Techniques like nanoparticle encapsulation, solid dispersions, and the use of cyclodextrins can improve solubility and dissolution rates.
Troubleshooting Guides
This section provides in-depth, issue-specific guidance in a question-and-answer format to help you troubleshoot common experimental problems.
Issue 1: Poor Oral Absorption in Preclinical Animal Models
Q: My 6-Chloro-7-deazapurine-β-D-riboside derivative shows good in vitro activity but poor oral bioavailability in mice. What are the likely causes and how can I address this?
A: This is a classic challenge. The discrepancy between in vitro potency and in vivo efficacy often points to poor absorption, distribution, metabolism, or excretion (ADME) properties. Here’s a systematic approach to troubleshoot this:
1. Re-evaluate Physicochemical Properties:
-
Action: Experimentally determine the aqueous solubility and permeability of your compound. A Parallel Artificial Membrane Permeability Assay (PAMPA) can be a quick and cost-effective first step to assess passive permeability.
-
Rationale: Low solubility or permeability are the most common culprits for poor oral absorption.
2. Investigate Metabolic Stability:
-
Action: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions from the animal species used in your in vivo studies.
-
Rationale: Rapid metabolism in the gut wall or first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation. Some 7-deazapurine analogs have shown good metabolic stability, but this needs to be confirmed for your specific derivative.
3. Consider a Prodrug Approach:
-
Action: If low permeability is the issue, consider synthesizing a more lipophilic prodrug by esterifying the 5'-hydroxyl group of the ribose moiety. If inefficient phosphorylation is suspected, a phosphoramidate (ProTide) prodrug could be beneficial.
-
Rationale: Esterification can mask the polar hydroxyl groups, increasing lipophilicity and enhancing passive diffusion. ProTide prodrugs are designed to release the monophosphate form of the nucleoside intracellularly, bypassing the often rate-limiting first phosphorylation step.[1][5][6][7] However, be aware that some ProTides of 7-deazapurine nucleosides have shown reduced activity, possibly due to cellular efflux.[6]
4. Explore Formulation Strategies:
-
Action: For poorly soluble compounds, consider formulating the derivative as a nanosuspension or a solid dispersion with a water-soluble polymer.
-
Rationale: These formulations increase the surface area of the drug particles, leading to a higher dissolution rate and improved absorption.
Issue 2: Inconsistent Results in Cell-Based Assays
Q: I'm observing high variability in the EC50 values of my 6-Chloro-7-deazapurine-β-D-riboside derivatives in different batches of cell-based assays. What could be causing this?
A: High variability in cell-based assays can be frustrating. Here are some potential causes and solutions:
1. Compound Stability in Media:
-
Action: Assess the stability of your compound in the cell culture medium over the time course of your experiment.
-
Rationale: The compound may be degrading in the aqueous, buffered environment of the cell culture medium. A simple HPLC analysis of the medium at different time points can confirm this.
2. Cellular Uptake and Efflux:
-
Action: Investigate if your compound is a substrate for cellular efflux transporters, such as P-glycoprotein (P-gp). This can be done using cell lines that overexpress these transporters or by using known efflux inhibitors.
-
Rationale: Active efflux of the compound from the cells will reduce its intracellular concentration and apparent potency. This has been suggested as a potential issue for some 7-deazapurine prodrugs.[6]
3. Phosphorylation Efficiency:
-
Action: If possible, quantify the intracellular levels of the monophosphate, diphosphate, and triphosphate forms of your nucleoside analog.
-
Rationale: The efficacy of nucleoside analogs is dependent on their conversion to the active triphosphate form. Differences in the expression or activity of cellular kinases between cell passages or batches can lead to variable phosphorylation and thus, variable activity. Studies have shown that insufficient phosphorylation can lead to a lack of anti-HCV activity in some 7-deazapurine nucleosides and their phosphoramidate prodrugs.[1]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to assess and improve the bioavailability of your 6-Chloro-7-deazapurine-β-D-riboside derivatives.
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the rate of metabolic degradation of a test compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (from the relevant species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (known to be metabolized, e.g., testosterone)
-
Negative control compound (known to be stable, e.g., warfarin)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound and control compounds in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound and control compounds to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a test compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (with a donor and acceptor chamber separated by a porous filter coated with a lipid solution)
-
Test compound stock solution
-
Phosphate buffered saline (PBS), pH 7.4
-
High permeability control (e.g., propranolol)
-
Low permeability control (e.g., atenolol)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare solutions of the test and control compounds in PBS.
-
Add the compound solutions to the donor wells of the PAMPA plate.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA plate "sandwich" and incubate at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Visualizations
Workflow for Enhancing Bioavailability
The following diagram illustrates a typical workflow for addressing bioavailability challenges with 6-Chloro-7-deazapurine-β-D-riboside derivatives.
Caption: A workflow for addressing poor bioavailability.
Prodrug Activation Pathway
This diagram illustrates the conceptual intracellular activation pathway of a phosphoramidate (ProTide) prodrug of a 7-deazapurine nucleoside.
Caption: ProTide prodrug intracellular activation.
References
- 1. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. akonscientific.com [akonscientific.com]
- 5. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Chloro-7-deazapurine-β-D-riboside Analysis and Degradation Product Troubleshooting
Welcome to the technical support center for 6-Chloro-7-deazapurine-β-D-riboside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the analysis of this nucleoside analog and its degradation products. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and analysis of 6-Chloro-7-deazapurine-β-D-riboside.
Q1: What are the optimal storage conditions for 6-Chloro-7-deazapurine-β-D-riboside to minimize degradation?
A1: To maintain the integrity of 6-Chloro-7-deazapurine-β-D-riboside, it should be stored as a solid at 4°C under a nitrogen atmosphere. The compound is known to be unstable in solution, so it is highly recommended to prepare solutions fresh for each experiment. If storage of a solution is unavoidable, it should be kept at -20°C for the shortest possible duration.
Q2: What are the primary degradation pathways for 6-Chloro-7-deazapurine-β-D-riboside?
A2: Based on the chemical structure of a nucleoside analog, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The most common degradation pathway for nucleosides is the cleavage of the N-glycosidic bond that links the 6-chloro-7-deazapurine base to the ribose sugar. This hydrolysis is typically catalyzed by acidic or basic conditions and elevated temperatures, resulting in the formation of the free base (6-chloro-7-deazapurine) and D-ribose.
-
Oxidation: The purine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. The specific products will depend on the oxidizing agent and reaction conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For chlorinated compounds, this can sometimes involve homolytic cleavage of the C-Cl bond, leading to radical-mediated degradation pathways.
Q3: What are the expected degradation products of 6-Chloro-7-deazapurine-β-D-riboside under forced degradation conditions?
A3: While specific experimental data for this exact molecule is not extensively published, based on the known reactivity of similar nucleoside analogs, the following degradation products can be anticipated:
| Stress Condition | Expected Primary Degradation Product(s) | Expected Molecular Weight ( g/mol ) |
| Acid/Base Hydrolysis | 6-Chloro-7-deazapurine | 153.57 |
| D-Ribose | 150.13 | |
| Oxidation (e.g., with H₂O₂) | 6-Chloro-7-deazapurine-β-D-riboside N-oxide | 301.68 |
| Photolysis (UV light) | Degradation to various smaller, fragmented products. | Variable |
Q4: What are the recommended analytical techniques for separating and identifying 6-Chloro-7-deazapurine-β-D-riboside and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for separating the parent compound from its impurities. For definitive identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the gold standard.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the HPLC and LC-MS analysis of 6-Chloro-7-deazapurine-β-D-riboside.
HPLC Analysis Troubleshooting
Issue 1: Poor Peak Shape (Tailing) for the Parent Compound
-
Symptom: The peak for 6-Chloro-7-deazapurine-β-D-riboside exhibits significant tailing, leading to poor integration and reduced resolution from nearby impurities.
-
Root Cause Analysis: As a polar and potentially basic molecule, 6-Chloro-7-deazapurine-β-D-riboside can interact with acidic silanol groups on the surface of traditional silica-based reversed-phase columns. This secondary interaction leads to peak tailing.
-
Solutions:
-
Column Selection: Switch to a column with a more inert stationary phase. Polar-embedded or polar-endcapped columns are designed to minimize silanol interactions and are more stable in highly aqueous mobile phases often required for polar analytes.
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the analyte (if it is basic). However, be mindful of the column's pH stability range. Alternatively, lowering the pH can protonate the analyte and may improve peak shape in some cases.
-
Use of Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites. Note that TEA is not compatible with MS detection.
-
Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample.
-
Issue 2: Peak Splitting
-
Symptom: A single peak appears as two or more closely spaced peaks.
-
Root Cause Analysis: Peak splitting can arise from several factors, including issues with the separation method, a blocked column frit, or physical voids in the stationary phase.
-
Solutions:
-
Method Parameters:
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column oven temperature can lead to peak splitting. Pre-heating the mobile phase can help.
-
-
Column Health:
-
Blocked Frit: If all peaks in the chromatogram are splitting, the column inlet frit may be partially blocked. Reverse and flush the column (without connecting to the detector) to dislodge particulates.
-
Column Void: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This often requires column replacement.
-
-
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 6-Chloro-7-deazapurine-β-D-riboside to identify potential degradation products.
Materials:
-
6-Chloro-7-deazapurine-β-D-riboside
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or ammonium acetate (for LC-MS compatible mobile phase)
Procedure:
-
Sample Preparation: Prepare a stock solution of 6-Chloro-7-deazapurine-β-D-riboside in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC-UV method.
-
For identification of degradation products, analyze the samples by LC-MS/MS.
-
LC-MS Analysis Troubleshooting
Issue 3: Identification of Unknown Peaks in the Chromatogram
-
Symptom: The chromatogram of a stressed sample shows several new peaks that are not present in the control sample.
-
Root Cause Analysis: These new peaks are likely degradation products.
-
Solution: Systematic Identification using LC-MS/MS:
-
Determine the Molecular Weight: Obtain the mass spectrum of each unknown peak to determine its mass-to-charge ratio (m/z) and infer its molecular weight.
-
Propose Elemental Composition: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which can be used to predict the elemental composition of the unknown.
-
MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ion of the unknown peak. The fragmentation pattern will provide structural information. For nucleosides, a characteristic fragmentation is the loss of the ribose sugar (a neutral loss of 132 Da).
-
Compare with Predicted Degradants: Compare the obtained mass and fragmentation data with the expected degradation products (see FAQ 3). For example, a peak with an m/z corresponding to the free base (6-chloro-7-deazapurine) that shows a fragmentation pattern consistent with this structure is likely the product of hydrolysis.
-
Issue 4: Presence of Adducts in the Mass Spectrum
-
Symptom: The mass spectrum of the parent compound or a degradation product shows peaks at M+23, M+39, or M+18, in addition to the expected M+H peak.
-
Root Cause Analysis: These are common adducts formed in the electrospray ionization (ESI) source. M+23 corresponds to a sodium adduct ([M+Na]⁺), M+39 to a potassium adduct ([M+K]⁺), and M+18 to an ammonium adduct ([M+NH₄]⁺). These can complicate data interpretation and reduce the intensity of the desired protonated molecule.
-
Solutions:
-
Use High-Purity Solvents and Additives: Ensure that all mobile phase components are of high purity to minimize sodium and potassium contamination.
-
Optimize Mobile Phase: Using a mobile phase with a volatile buffer like ammonium formate or ammonium acetate can promote the formation of the desired protonated molecule or ammonium adduct, which can sometimes be more stable and provide better sensitivity.
-
Instrument Cleaning: If adduct formation is persistent and severe, it may indicate contamination of the MS source, which may require cleaning.
-
Visualizations
Degradation Pathway of 6-Chloro-7-deazapurine-β-D-riboside
Caption: Predicted degradation pathways for 6-Chloro-7-deazapurine-β-D-riboside.
LC-MS/MS Troubleshooting Workflow
Caption: Workflow for identifying unknown degradation products using LC-MS/MS.
Technical Support Center: Best Practices for Storing 6-Chloro-7-deazapurine-beta-D-riboside Solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 6-Chloro-7-deazapurine-beta-D-riboside solutions. Adherence to these best practices is critical for ensuring the stability, and therefore the experimental validity, of this nucleoside analog.
Introduction
This compound is a nucleoside derivative with notable antifungal and potential adenosine kinase inhibitory activities.[1][2] Like many modified nucleosides, its stability in solution is a critical factor that can significantly impact experimental outcomes. This guide is designed to address common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent is critical and depends on the intended application (in vitro vs. in vivo).
-
For in vitro studies: Dimethyl sulfoxide (DMSO) is the most effective solvent, capable of dissolving the compound at concentrations up to 100 mg/mL.[1][3] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can impact solubility and stability.[1] For aqueous-based assays, subsequent dilution in culture media or buffer is necessary. Keep the final DMSO concentration in your assay low (typically <0.5%) to avoid solvent-induced artifacts.
-
For in vivo studies: A multi-component solvent system is often required. One common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL.[1][3]
Q2: What are the recommended storage conditions for the solid form of this compound?
A2: The solid compound should be stored at 4°C under a nitrogen atmosphere.[4][5] This minimizes degradation from atmospheric moisture and oxygen.
Q3: How stable is this compound in solution, and how should I store stock solutions?
A3: A critical point to understand is that This compound is unstable in solution .[1][4] Therefore, the strong recommendation is to prepare solutions fresh for each experiment.
However, we recognize the practical need to store stock solutions for short periods. If you must store a stock solution:
-
Solvent: Prepare the stock solution in anhydrous DMSO.
-
Temperature: Store aliquots at -80°C. This is a common practice for preserving the integrity of nucleoside analogs, such as Toyocamycin, which can be stored at -80°C for up to a year.[6] While specific data for this compound is not available, -80°C provides the best chance of minimizing degradation. Storage at -20°C is a less desirable alternative, with a recommended maximum duration of a few weeks.
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can accelerate degradation, prepare small, single-use aliquots.[7]
Q4: Can I store aqueous dilutions of this compound?
A4: It is strongly advised not to store aqueous dilutions . Nucleoside analogs can be susceptible to hydrolysis, and the stability of this compound in aqueous solutions is expected to be poor.[1] Prepare aqueous working solutions immediately before use from a freshly thawed DMSO stock.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in the vial upon receipt or after storage. | The compound may have come out of solution during shipping or storage at low temperatures. | Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.[7] |
| Inconsistent or weaker than expected biological activity. | Degradation of the compound in solution due to improper storage (e.g., prolonged storage, multiple freeze-thaw cycles). | Always prepare fresh solutions for each experiment. If using a stored stock, validate its activity against a freshly prepared solution. |
| Difficulty dissolving the compound. | Use of inappropriate solvent or presence of moisture in the solvent. | Ensure you are using the recommended solvent (e.g., anhydrous DMSO for high concentration stocks). Use a fresh, unopened bottle of anhydrous DMSO. Gentle warming and sonication can aid dissolution.[1] |
| Cloudiness or precipitation upon dilution in aqueous media. | The compound's solubility limit has been exceeded in the aqueous buffer. | Optimize the dilution procedure. Ensure the final concentration in the aqueous medium is within the solubility limits. The final DMSO concentration should also be considered. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex vigorously and/or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.[1][7]
-
If not for immediate use, dispense into small, single-use aliquots in tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Rapidly thaw a single-use aliquot of the DMSO stock solution.
-
Serially dilute the DMSO stock solution with the desired aqueous buffer or cell culture medium to the final working concentration.
-
Ensure the final DMSO concentration is compatible with your experimental system (typically below 0.5%).
-
Use the prepared aqueous solution immediately. Do not store.
Data Summary
| Parameter | Value | Source |
| Molecular Weight | 285.69 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL | [1][3] |
| Solubility in Water | 4.35 mg/mL (requires sonication) | [1][3] |
| Storage of Solid | 4°C under Nitrogen | [4][5] |
| Storage of Solution | Freshly prepared is recommended. For short-term storage, -80°C in anhydrous DMSO is advised. | [1][4][6] |
Logical Workflow for Solution Preparation and Storage
Caption: Decision workflow for preparing and storing solutions.
References
- 1. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 3. Freeze-drying of squalenoylated nucleoside analogue nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
A Researcher's Guide to Validating 6-Chloro-7-deazapurine-β-D-riboside as a Novel Adenosine Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate 6-Chloro-7-deazapurine-β-D-riboside as an inhibitor of Adenosine Kinase (ADK). We will move beyond a simple declaration of activity to a multi-faceted, evidence-based comparison against the well-characterized inhibitor, 5-Iodotubercidin. The experimental workflows detailed herein are designed to be self-validating, providing a robust assessment of potency, target engagement, and biophysical interaction.
The Rationale: Why Target Adenosine Kinase?
Adenosine Kinase (ADK) is a pivotal enzyme in purine metabolism, primarily responsible for regulating the intracellular and extracellular concentrations of adenosine by phosphorylating it to adenosine monophosphate (AMP).[1][2] This function places ADK at the heart of cellular energy homeostasis and signaling.[3] Dysregulation of ADK activity and the subsequent imbalance in adenosine levels have been implicated in a wide range of pathologies, including epilepsy, cancer, diabetes, and inflammatory conditions.[1][4][5]
Consequently, inhibiting ADK has emerged as a compelling therapeutic strategy.[2][5] By blocking adenosine's primary clearance pathway, ADK inhibitors can elevate adenosine concentrations in a site- and event-specific manner, enhancing adenosine's natural neuroprotective, anti-inflammatory, and analgesic effects.[5][6][7]
The core function of ADK extends beyond simple adenosine clearance. By consuming adenosine, ADK influences the S-adenosylhomocysteine (SAH) hydrolase reaction, which is critical for regulating the cellular methylation potential.[3] The nuclear isoform of ADK (ADK-L) is now understood to be a key epigenetic modulator, linking adenosine metabolism directly to DNA and histone methylation.[1][8][9] This dual role in signaling and epigenetics makes ADK a high-value, albeit complex, therapeutic target.
The Candidates: A Head-to-Head Comparison
Our investigation centers on validating 6-Chloro-7-deazapurine-β-D-riboside as a novel ADK inhibitor.[10] To establish a rigorous benchmark, its performance will be compared against 5-Iodotubercidin , a potent and widely cited ADK inhibitor.[11]
| Property | 6-Chloro-7-deazapurine-β-D-riboside | 5-Iodotubercidin |
| CAS Number | 16754-80-6[10][12] | 24386-93-4 |
| Molecular Formula | C₁₁H₁₂ClN₃O₄[10][13] | C₁₁H₁₃IN₄O₄ |
| Molecular Weight | 285.68 g/mol [10] | 392.15 g/mol |
| Class | Nucleoside Analog[14] | Nucleoside Analog, ATP Mimetic[15] |
| Known Activity | ADK Inhibitor[10][16] | Potent ADK Inhibitor (IC₅₀ = 26 nM)[11][15] |
Experimental Validation: A Three-Pillar Approach
A single assay is insufficient to validate a new inhibitor. We advocate for a tiered approach, moving from direct enzymatic inhibition to cellular target engagement and finally to a precise biophysical characterization of the binding event.
Pillar 1: In Vitro Enzymatic Assay – Quantifying Potency
The Causality: The first and most fundamental question is whether the compound directly inhibits the enzymatic activity of purified ADK. An in vitro kinase assay allows us to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), in a controlled, cell-free environment. This isolates the inhibitor's effect on the enzyme from confounding cellular factors like membrane permeability or metabolic degradation. We will use a luminescence-based assay that quantifies ADP production, a direct product of the ADK reaction.[17]
Detailed Protocol: Luminescence-Based ADK IC₅₀ Determination
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.[17]
-
ADK Enzyme: Recombinant human ADK diluted in Assay Buffer to a working concentration of 14 µg/mL (2X final concentration).
-
Substrate Mix: Adenosine and ATP diluted in Assay Buffer to working concentrations of 20 µM and 200 µM, respectively (2X final concentration).[17]
-
Inhibitor Stock: Prepare 10 mM stock solutions of 6-Chloro-7-deazapurine-β-D-riboside and 5-Iodotubercidin in 100% DMSO.
-
Serial Dilution: Perform an 11-point, 1:3 serial dilution of each inhibitor stock in Assay Buffer, starting from a 40 µM concentration (4X final). Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of serially diluted inhibitor or control to appropriate wells.
-
Add 5 µL of the 2X ADK enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow inhibitor-enzyme binding to reach equilibrium.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate Mix to all wells. Final reaction volume is 20 µL.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect ADP formation using a commercial kit like ADP-Glo™ (Promega) according to the manufacturer's instructions. This typically involves adding 20 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 40 µL of Kinase Detection Reagent and incubating for another 30-60 minutes.
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Convert raw luminescence units (RLU) to percent inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Comparative Data (Illustrative)
| Inhibitor | IC₅₀ (nM) | Hill Slope |
| 5-Iodotubercidin | 26.5 ± 3.1 | -1.02 |
| 6-Chloro-7-deazapurine-β-D-riboside | 45.8 ± 5.5 | -0.98 |
This initial result would suggest that 6-Chloro-7-deazapurine-β-D-riboside is a direct, potent inhibitor of ADK, albeit slightly less potent than the gold-standard 5-Iodotubercidin in this purified system.
Pillar 2: Cellular Thermal Shift Assay (CETSA®) – Confirming Target Engagement
The Causality: Demonstrating enzymatic inhibition in a test tube is crucial, but it doesn't prove the compound can enter a cell and bind to its intended target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) bridges this gap.[18] The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[19] By treating intact cells with the inhibitor and then heating them, we can measure the amount of ADK that remains soluble at various temperatures. A positive "thermal shift" (an increase in the apparent melting temperature) is strong evidence of direct target engagement in a physiologically relevant environment.[19][20]
Detailed Protocol: CETSA for ADK Target Engagement
-
Cell Treatment:
-
Culture a human cell line known to express ADK (e.g., HEK293T) to ~80% confluency.
-
Treat cells with either 10 µM of the test inhibitor or a vehicle control (DMSO) for 1 hour in culture media.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a buffered saline solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes, one for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments), followed by cooling at 4°C for 3 minutes.[21]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
Analyze the amount of soluble ADK in each sample by Western Blot using a specific anti-ADK antibody. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment group (vehicle vs. inhibitor), normalize the ADK band intensity at each temperature to the intensity at the lowest temperature (e.g., 46°C).
-
Plot the normalized soluble ADK fraction against temperature to generate melting curves.
-
Determine the apparent aggregation temperature (Tagg) for each curve. The difference in Tagg between the inhibitor-treated and vehicle-treated samples is the thermal shift (ΔTagg).
-
Comparative Data (Illustrative)
| Inhibitor (10 µM) | Tagg (Vehicle) | Tagg (Inhibitor) | Thermal Shift (ΔTagg) |
| 5-Iodotubercidin | 54.2 °C | 60.5 °C | +6.3 °C |
| 6-Chloro-7-deazapurine-β-D-riboside | 54.2 °C | 58.1 °C | +3.9 °C |
A positive thermal shift for 6-Chloro-7-deazapurine-β-D-riboside would provide strong evidence that it enters cells and directly binds to ADK, validating the in vitro results in a more complex biological system.
Pillar 3: Isothermal Titration Calorimetry (ITC) – Defining the Biophysical Interaction
The Causality: While IC₅₀ reflects functional inhibition and CETSA shows target binding, neither provides a complete thermodynamic profile of the interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the heat released or absorbed during a binding event.[22] It is a label-free, in-solution technique that allows for the simultaneous determination of all binding parameters in a single experiment: binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[22][23] This data is invaluable for understanding the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects) and for guiding lead optimization.
Detailed Protocol: ITC for ADK-Inhibitor Binding
-
Sample Preparation:
-
Protein: Dialyze purified recombinant human ADK extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final concentration in the sample cell should be approximately 10-20 µM.
-
Ligand: Dissolve the inhibitor in the final dialysis buffer to a concentration 10-15 times that of the protein (e.g., 150-250 µM). Ensure the DMSO concentration is precisely matched between the protein and ligand solutions to minimize heats of dilution (ideally <2%).
-
Degas both solutions immediately before the experiment to prevent bubbles.
-
-
ITC Experiment:
-
Set the instrument (e.g., MicroCal ITC200) temperature to 25°C.
-
Load the ADK solution into the 200 µL sample cell and the inhibitor solution into the 40 µL injection syringe.
-
Perform an initial injection of 0.4 µL, followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection (µcal/sec).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the instrument's analysis software (e.g., MicroCal Origin). This will yield the values for Kᴅ, n, ΔH, and ΔS.
-
Comparative Data (Illustrative)
| Parameter | 5-Iodotubercidin | 6-Chloro-7-deazapurine-β-D-riboside |
| Binding Affinity (Kᴅ) | 18.2 nM | 35.5 nM |
| Stoichiometry (n) | 0.98 | 1.03 |
| Enthalpy (ΔH) | -9.8 kcal/mol | -7.2 kcal/mol |
| Entropy (-TΔS) | -1.1 kcal/mol | -3.4 kcal/mol |
This thermodynamic data provides deep insight. For example, the more favorable enthalpic contribution for 5-Iodotubercidin might suggest stronger hydrogen bonding interactions with the ADK active site compared to the new compound. The more favorable entropic contribution for 6-Chloro-7-deazapurine-β-D-riboside could indicate a greater displacement of ordered water molecules from the binding pocket.
Synthesis and Conclusion
The validation of a novel kinase inhibitor requires a methodical, multi-pronged approach. By systematically employing in vitro enzymatic assays, cellular target engagement studies, and direct biophysical measurements, we can build a comprehensive and trustworthy profile of a compound's activity.
Based on our illustrative data, 6-Chloro-7-deazapurine-β-D-riboside would be validated as a potent, cell-active, direct inhibitor of Adenosine Kinase. While its in vitro potency and cellular thermal shift are slightly lower than the benchmark compound 5-Iodotubercidin, its distinct thermodynamic signature may confer other desirable properties, such as improved selectivity or a different pharmacokinetic profile.
The next logical steps in the drug development pipeline would include:
-
Kinase Selectivity Profiling: Assessing the inhibitor's activity against a broad panel of other kinases to determine its specificity and potential for off-target effects.
-
Cell-Based Functional Assays: Measuring the downstream consequences of ADK inhibition, such as changes in extracellular adenosine levels or effects on cell proliferation in cancer models.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of diseases where ADK is implicated, such as epilepsy or inflammation.[7]
This guide provides the foundational strategy to confidently characterize 6-Chloro-7-deazapurine-β-D-riboside, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Adenosine Kinase: An Epigenetic Modulator in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ADK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 4. Adenosine Kinase Assay Kit [novocib.com]
- 5. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of adenosine kinase attenuates acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine kinase: An epigenetic modulator in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. akonscientific.com [akonscientific.com]
- 13. chemscene.com [chemscene.com]
- 14. CAS 16754-80-6: 6-Chloro-7-deazapurine-b-D-riboside [cymitquimica.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. scbt.com [scbt.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. frontiersin.org [frontiersin.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. ptacts.uspto.gov [ptacts.uspto.gov]
- 23. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Chloro-7-deazapurine-β-D-riboside and Tubercidin for Researchers
In the landscape of biochemical research and drug development, nucleoside analogs represent a cornerstone for probing enzymatic pathways and developing novel therapeutic agents. Among these, 7-deazapurine ribonucleosides, analogs of adenosine, have garnered significant attention. This guide provides a detailed, objective comparison of two prominent members of this class: 6-Chloro-7-deazapurine-β-D-riboside and the naturally occurring antibiotic, Tubercidin. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform experimental design and compound selection.
Introduction: A Tale of Two Adenosine Analogs
Both 6-Chloro-7-deazapurine-β-D-riboside and Tubercidin (also known as 7-deazaadenosine) are structural analogs of the endogenous nucleoside adenosine. The key structural feature they share is the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom, forming a pyrrolo[2,3-d]pyrimidine core. This modification renders the C-N glycosidic bond more stable and alters the electronic properties of the nucleobase, often leading to profound effects on biological activity compared to their natural purine counterparts[1].
Tubercidin , isolated from Streptomyces tubercidicus, is a well-characterized and potent bioactive compound with a broad spectrum of activities, including cytotoxic, antiviral, and antiparasitic properties[2]. Its potent and often non-selective nature has made it a valuable research tool, but has also presented challenges for its therapeutic development due to toxicity[3].
6-Chloro-7-deazapurine-β-D-riboside is a synthetic derivative of the 7-deazapurine scaffold. The presence of a chlorine atom at the 6-position of the purine-like ring distinguishes it from tubercidin and is a key determinant of its biological profile. It is primarily recognized as an adenosine kinase inhibitor and has been investigated for its antifungal and potential antiviral and antitumor activities[4][5].
| Feature | 6-Chloro-7-deazapurine-β-D-riboside | Tubercidin (7-deazaadenosine) |
| CAS Number | 16754-80-6[6] | 69-33-5 |
| Molecular Formula | C₁₁H₁₂ClN₃O₄[6] | C₁₁H₁₄N₄O₄ |
| Molecular Weight | 285.68 g/mol [6] | 266.25 g/mol |
| Key Structural Feature | 7-deazapurine core with a 6-chloro substituent | 7-deazapurine core (unsubstituted at position 6) |
| Primary Known Target | Adenosine Kinase (ADK)[7][8] | Adenosine Kinase (ADK) and various other enzymes[3] |
Mechanism of Action: A Shared Entry Point with Divergent Paths
The biological activities of both compounds are initiated by their interaction with cellular machinery that typically processes adenosine. A critical first step for the activation of both nucleoside analogs is their phosphorylation by adenosine kinase (ADK)[1][3].
Tubercidin's Multifaceted Mechanism:
Upon entering the cell, tubercidin is efficiently phosphorylated by adenosine kinase to tubercidin-5'-monophosphate (TuMP), which is subsequently converted to the di- and triphosphate forms (TuDP and TuTP). These phosphorylated metabolites of tubercidin are the primary mediators of its cytotoxic effects.
-
Incorporation into Nucleic Acids: TuTP can be incorporated into both RNA and DNA, leading to the disruption of nucleic acid synthesis and function[1]. This is a major contributor to its potent, broad-spectrum cytotoxicity.
-
Enzyme Inhibition: Beyond its effects on nucleic acids, tubercidin and its phosphorylated forms can inhibit a range of enzymes involved in crucial cellular processes. For instance, tubercidin triphosphate has been shown to inhibit phosphoglycerate kinase in Trypanosoma brucei with an IC₅₀ of 7.5 µM, thereby disrupting glycolysis[2].
Caption: Mechanism of action of Tubercidin.
6-Chloro-7-deazapurine-β-D-riboside as an Adenosine Kinase Inhibitor:
The primary reported mechanism of action for 6-Chloro-7-deazapurine-β-D-riboside is the inhibition of adenosine kinase[7][8]. By blocking this key enzyme in the purine salvage pathway, it prevents the phosphorylation of adenosine to adenosine monophosphate (AMP). This leads to an accumulation of intracellular and extracellular adenosine, which can then modulate various physiological processes through adenosine receptors. While it is a substrate for and inhibitor of ADK, the extent to which its phosphorylated metabolites contribute to its biological effects is less characterized compared to tubercidin. The 6-chloro substitution likely influences its affinity and interaction with the active site of ADK and subsequent enzymes.
Caption: Mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside.
Comparative Biological Activities: A Look at the Data
Antiviral Activity:
Both compounds have been investigated for their antiviral properties. Tubercidin has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. Analogs of tubercidin have also shown significant antiviral potential[9]. 6-Chloro-7-deazapurine-β-D-riboside has been reported to be one of the most active compounds against Rift Valley fever (RVF), Pichinde (PICH), Yellow Fever (YF), and Sandfly Fever (SF) viruses in cell culture.
Antifungal Activity:
6-Chloro-7-deazapurine-β-D-riboside has reported activity against several plant pathogenic fungi, including Cochliobolus miyabeanus, Pyricularia oryzae, Colletotrichum lagenarium, and Phytophthora infestans at a concentration of 20 ppm[6]. Information on the antifungal activity of tubercidin is less specific in the context of this comparison.
Cytotoxicity and Anticancer Potential:
Tubercidin is well-known for its potent cytotoxic effects against various cancer cell lines. This broad cytotoxicity is a direct consequence of its multifaceted mechanism of action, particularly its incorporation into nucleic acids[1]. While this makes it a powerful tool for in vitro studies, it also contributes to its in vivo toxicity.
The cytotoxic profile of 6-Chloro-7-deazapurine-β-D-riboside is less extensively documented in publicly available literature. As an adenosine kinase inhibitor, its cytotoxic effects may be more cell-type specific and dependent on the cell's reliance on the purine salvage pathway.
Experimental Protocols
For researchers planning to work with these compounds, the following are representative protocols for key assays. The choice of specific cell lines, concentrations, and incubation times should be optimized based on the experimental goals.
Adenosine Kinase Inhibition Assay
Rationale: This assay is fundamental to characterizing the primary mechanism of action of both compounds. A common method involves a coupled-enzyme system that measures the production of ADP, a product of the adenosine kinase reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Human recombinant adenosine kinase.
-
Adenosine (substrate).
-
ATP (co-substrate).
-
Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase).
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
Test compounds (6-Chloro-7-deazapurine-β-D-riboside and Tubercidin) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, adenosine, ATP, PEP, NADH, and lactate dehydrogenase/pyruvate kinase.
-
Add serial dilutions of the test compounds or DMSO (vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding adenosine kinase.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability (Cytotoxicity) Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HeLa, A549, or a cell line relevant to your research) in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-Chloro-7-deazapurine-β-D-riboside and Tubercidin in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the no-treatment control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Calculate the IC₅₀ value, the concentration at which 50% of cell viability is inhibited.
-
Caption: General workflow for in vitro evaluation.
Conclusion and Future Directions
6-Chloro-7-deazapurine-β-D-riboside and tubercidin are both valuable chemical probes for studying cellular processes involving adenosine metabolism. Tubercidin, with its potent and broad-spectrum activity, serves as a powerful, albeit often non-selective, tool for investigating fundamental cellular pathways. Its well-documented incorporation into nucleic acids makes it a potent cytotoxic agent. In contrast, 6-Chloro-7-deazapurine-β-D-riboside appears to act more specifically as an inhibitor of adenosine kinase. This targeted mechanism may offer a more nuanced approach for modulating adenosine signaling with potentially lower off-target effects compared to tubercidin.
The choice between these two compounds will ultimately depend on the specific research question. For studies requiring potent, broad-spectrum inhibition of cellular proliferation or viral replication, tubercidin may be the initial choice. For investigations focused on the specific role of adenosine kinase and the downstream effects of elevated adenosine levels, 6-Chloro-7-deazapurine-β-D-riboside could be a more suitable tool.
Future research would greatly benefit from direct, side-by-side comparative studies of these two compounds, and other related 7-deazapurine nucleosides, in a variety of standardized assays. Such studies would provide a clearer understanding of the structure-activity relationships within this important class of molecules and facilitate the rational design of more selective and potent therapeutic agents.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The adenosine analog tubercidin inhibits glycolysis in Trypanosoma brucei as revealed by an RNA interference library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitory Profile of 6-Chloro-7-deazapurine-β-D-riboside and Other Prominent Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the potency and selectivity of kinase inhibitors is paramount in the quest for novel therapeutics. This guide provides an in-depth technical comparison of 6-Chloro-7-deazapurine-β-D-riboside, a known adenosine kinase (ADK) inhibitor, with broad-spectrum and multi-targeted kinase inhibitors such as Staurosporine, Sunitinib, and Dasatinib. By examining their IC50 values against a panel of kinases, we aim to provide a clear perspective on their respective inhibitory profiles, supported by detailed experimental methodologies.
Introduction: The Significance of Kinase Inhibition in Drug Discovery
Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes from cell growth and proliferation to differentiation and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a kinase inhibitor, representing the concentration of the compound required to inhibit 50% of the target kinase's activity. This guide will delve into the IC50 values of our selected compounds to illuminate their therapeutic potential and target engagement.
6-Chloro-7-deazapurine-β-D-riboside is recognized as an inhibitor of adenosine kinase (ADK)[1][2]. ADK is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine, a nucleoside that plays a significant role in various physiological processes, including inflammation and neurotransmission[3][4]. By inhibiting ADK, 6-Chloro-7-deazapurine-β-D-riboside can increase local adenosine concentrations, offering a potential therapeutic strategy for conditions where augmenting adenosine signaling is beneficial[5][6]. While its primary target is established, comprehensive public data on its IC50 value against human ADK and its selectivity across the broader human kinome are not as widely available as for more extensively profiled inhibitors.
In contrast, Staurosporine, Sunitinib, and Dasatinib are well-characterized kinase inhibitors with distinct profiles. Staurosporine is a potent, broad-spectrum inhibitor with activity against a wide range of kinases, making it a valuable research tool but limiting its therapeutic use due to off-target effects[7][8]. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, primarily targeting VEGFR, PDGFR, and c-Kit, and is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors[9]. Dasatinib is a potent inhibitor of multiple kinases, including BCR-ABL and Src family kinases, and is utilized in the treatment of chronic myeloid leukemia[10][11].
Comparative Analysis of IC50 Values
The following table summarizes the IC50 values of Staurosporine, Sunitinib, and Dasatinib against a selection of protein kinases. This data highlights the differences in potency and selectivity among these inhibitors.
| Kinase Target | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Dasatinib IC50 (nM) |
| ADK | Data not available | Data not available | Data not available |
| PKCα | 3[7] | - | - |
| PKA | 7[7] | - | - |
| p60v-src | 6[7] | >10,000 | 0.55 |
| CaM Kinase II | 20[7] | - | - |
| VEGFR2 (KDR) | - | 80[9] | 0.2 |
| PDGFRβ | - | 2[9] | 28 |
| c-Kit | - | 12.5 | 1 |
| BCR-ABL | - | - | 0.6 - 1.0[10] |
| Src | - | 180 | 0.8 |
| EGFR | 88.1[12] | >10,000 | 23 |
| HER2 | 35.5[12] | >10,000 | 110 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here are compiled from various sources for comparative purposes.
The Adenosine Kinase Signaling Pathway
Adenosine kinase plays a critical role in maintaining adenosine homeostasis. By phosphorylating adenosine to adenosine monophosphate (AMP), ADK reduces the cellular concentration of adenosine[3][4]. This action has profound implications for signaling pathways mediated by adenosine receptors (A1, A2A, A2B, and A3), which are involved in diverse physiological responses, including inflammation, pain, and cardiovascular function[13][14]. Inhibition of ADK leads to an accumulation of adenosine, thereby potentiating its effects on these receptors.
Caption: Adenosine Kinase Signaling Pathway.
Experimental Protocol: Determination of IC50 Values using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust and widely used method for determining kinase activity and inhibitor potency. The assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., Adenosine Kinase)
-
Kinase-specific substrate
-
6-Chloro-7-deazapurine-β-D-riboside and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitors (e.g., 6-Chloro-7-deazapurine-β-D-riboside, Staurosporine) in DMSO. A typical starting concentration might be 10 mM, followed by 10-point, 3-fold serial dilutions.
-
The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid solvent effects.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (for vehicle control) to the appropriate wells.
-
Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor IC50 determination.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescence signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the IC50 value of a kinase inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. 6-Chloro-7-deazapurine-β-D-riboside_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 5. Therapeutic potential of adenosine kinase inhibition—Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Selectivity Analysis of 6-Chloro-7-deazapurine-β-D-riboside
For researchers in drug discovery and chemical biology, understanding the precise molecular interactions of a small molecule inhibitor is paramount. This guide provides an in-depth analysis of the kinase selectivity profile of 6-Chloro-7-deazapurine-β-D-riboside, a pyrrolo[2,3-d]pyrimidine nucleoside analog. While primarily recognized as an inhibitor of adenosine kinase (ADK), its broader interactions across the human kinome remain a critical area of investigation for predicting therapeutic efficacy and potential off-target effects.
This guide will delve into the known target of 6-Chloro-7-deazapurine-β-D-riboside, compare its theoretical profile with established adenosine kinase inhibitors possessing divergent selectivity, and provide detailed experimental protocols for researchers to elucidate its comprehensive kinase interaction landscape.
Introduction to 6-Chloro-7-deazapurine-β-D-riboside and the Significance of Kinase Selectivity
6-Chloro-7-deazapurine-β-D-riboside is a nucleoside analog that has been identified as an inhibitor of adenosine kinase (ADK)[1][2][3]. ADK is a key enzyme in purine metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). Inhibition of ADK can lead to an increase in local adenosine concentrations, which in turn modulates a variety of physiological processes through adenosine receptors, making ADK inhibitors promising therapeutic agents for conditions such as epilepsy, ischemia, and pain[4].
However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. A highly selective inhibitor interacts with a narrow range of targets, minimizing the risk of off-target effects and associated toxicities. Conversely, a more promiscuous inhibitor might offer therapeutic benefits through multi-target engagement or, conversely, lead to undesirable side effects. Therefore, a comprehensive kinase selectivity profile is essential for the preclinical assessment of any potential drug candidate.
Comparative Analysis of Adenosine Kinase Inhibitor Selectivity
To contextualize the potential kinase selectivity of 6-Chloro-7-deazapurine-β-D-riboside, we will compare it with two other well-characterized adenosine kinase inhibitors: the highly selective, non-nucleoside inhibitor ABT-702 , and the less selective nucleoside analog 5-Iodotubercidin .
| Compound | Primary Target | IC50 (ADK) | Selectivity Profile Highlights |
| 6-Chloro-7-deazapurine-β-D-riboside | Adenosine Kinase (ADK) | Data not available | Broader kinase selectivity is not well-characterized in publicly available literature. |
| ABT-702 | Adenosine Kinase (ADK) | 1.7 nM[1][4] | Highly selective for ADK, with over 1300-fold selectivity against a panel of other receptors, ion channels, and enzymes, including COX-1 and -2[1]. |
| 5-Iodotubercidin | Adenosine Kinase (ADK) | 26 nM[5] | Identified as a more general protein kinase inhibitor[6]. It inhibits several other kinases with IC50 values in the micromolar range, including CK1 (0.4 µM), insulin receptor tyrosine kinase (3.5 µM), PKA (5-10 µM), CK2 (10.9 µM), and PKC (27.7 µM)[5]. It is also a potent inhibitor of Haspin kinase (IC50 = 9 nM)[7]. |
This comparison highlights the diverse selectivity profiles that can be observed even among inhibitors of the same primary target. While ABT-702 exemplifies a highly targeted approach, 5-Iodotubercidin demonstrates that nucleoside analogs targeting ADK can possess significant off-target activity against other kinases. Given that 6-Chloro-7-deazapurine-β-D-riboside is also a nucleoside analog, it is plausible that it may interact with other kinases, a hypothesis that warrants experimental verification.
Adenosine Kinase Signaling Pathway
The primary mechanism of action for adenosine kinase inhibitors revolves around the modulation of adenosine levels and the subsequent activation of adenosine receptors.
Caption: Inhibition of Adenosine Kinase by 6-Chloro-7-deazapurine-β-D-riboside.
Experimental Protocol: Profiling Kinase Selectivity via a Biochemical Assay
To empirically determine the kinase selectivity profile of 6-Chloro-7-deazapurine-β-D-riboside, a robust and reproducible biochemical kinase assay is required. The following protocol provides a generalized framework that can be adapted for various kinase targets.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Chloro-7-deazapurine-β-D-riboside against a panel of purified protein kinases.
Materials:
-
6-Chloro-7-deazapurine-β-D-riboside
-
Dimethyl sulfoxide (DMSO)
-
Purified recombinant protein kinases
-
Kinase-specific peptide or protein substrates
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Adenosine-5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Experimental Workflow Diagram:
Caption: General workflow for a biochemical kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-7-deazapurine-β-D-riboside in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
Reaction Mixture Preparation: In each well of a 384-well plate, prepare the kinase reaction mixture containing the specific kinase and its corresponding substrate in kinase assay buffer.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for control wells) to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate IC50 determination[8].
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate as recommended by the manufacturer.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the ADP produced.
-
Incubate to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
6-Chloro-7-deazapurine-β-D-riboside is a valuable chemical tool for studying the biological roles of adenosine kinase. However, its comprehensive kinase selectivity profile remains largely uncharacterized. By employing systematic biochemical screening assays, researchers can elucidate the broader kinome-wide interactions of this compound. This knowledge will be instrumental in validating its use as a selective ADK inhibitor and in uncovering any potential polypharmacological effects that could be harnessed for novel therapeutic applications or that may necessitate further medicinal chemistry optimization to mitigate off-target liabilities. The provided experimental framework serves as a starting point for these crucial investigations.
References
- 1. ABT-702 | Adenosine kinase inhibitor | Probechem Biochemicals [probechem.com]
- 2. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Identification of the glycogenic compound 5-iodotubercidin as a general protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Combination Therapy with 6-Chloro-7-deazapurine-β-D-riboside: A Comparative Guide for Cancer Research
This guide provides a comprehensive overview of the potential for 6-Chloro-7-deazapurine-β-D-riboside in combination cancer therapy. While direct preclinical or clinical data on combination studies involving this specific molecule are not yet available in published literature, its mechanism of action as an adenosine kinase inhibitor places it at the forefront of a highly promising therapeutic strategy: the modulation of the tumor microenvironment to enhance anti-cancer treatments.
This document will therefore serve as a comparative guide, framing the potential of 6-Chloro-7-deazapurine-β-D-riboside by drawing parallels with other agents that target the adenosine pathway. We will delve into the scientific rationale for its use in combination with immunotherapy and chemotherapy, and provide detailed, actionable experimental protocols for researchers looking to explore this novel therapeutic avenue.
Introduction to 6-Chloro-7-deazapurine-β-D-riboside and the Adenosine Pathway in Cancer
6-Chloro-7-deazapurine-β-D-riboside is a nucleoside analog belonging to the 7-deazapurine class of compounds. A key characteristic of this molecule is its role as an adenosine kinase (ADK) inhibitor.[1][2] Adenosine kinase is a crucial enzyme that phosphorylates adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels.
In the context of cancer, the adenosine pathway has emerged as a critical mediator of immune suppression within the tumor microenvironment (TME).[3][4] Tumors often exhibit high levels of extracellular adenosine, which acts as a potent signaling molecule to dampen anti-tumor immune responses.[5] This is achieved through the activation of adenosine receptors, primarily A2A and A2B receptors, on various immune cells, leading to reduced T-cell proliferation and function, and the promotion of a suppressive cellular milieu.[2][5]
By inhibiting adenosine kinase, 6-Chloro-7-deazapurine-β-D-riboside has the potential to increase intracellular and subsequently extracellular adenosine concentrations. While this may seem counterintuitive for an anti-cancer agent, the therapeutic rationale is more nuanced. The modulation of adenosine signaling can have context-dependent effects, and a primary hypothesis is that altering adenosine metabolism can sensitize tumors to other therapies, particularly immune checkpoint inhibitors.[6][7]
The Rationale for Combination Therapy
The immunosuppressive nature of the adenosine-rich TME presents a significant barrier to the efficacy of various cancer treatments.[8] Therefore, combining an adenosine kinase inhibitor like 6-Chloro-7-deazapurine-β-D-riboside with agents that can leverage a more favorable immune environment is a scientifically sound strategy.
Combination with Immune Checkpoint Inhibitors
Immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment. However, a substantial number of patients do not respond to ICI monotherapy.[1] A key mechanism of resistance is the presence of an immunosuppressive TME. High adenosine levels can counteract the effects of ICIs by directly suppressing T-cell activity.[9]
-
Hypothesized Synergy: By modulating the adenosine pathway, 6-Chloro-7-deazapurine-β-D-riboside could potentially reduce the immunosuppressive tone of the TME, thereby rendering tumors more susceptible to the action of ICIs.[6][9] This combination could lead to enhanced T-cell infiltration and activation within the tumor. Preclinical studies combining A2A receptor antagonists with ICIs have shown promising synergistic effects.[1][10]
Combination with Chemotherapy
Certain chemotherapeutic agents can induce immunogenic cell death (ICD), a form of apoptosis that releases tumor antigens and stimulates an anti-tumor immune response.[11] However, the efficacy of ICD can be hampered by the immunosuppressive TME.
-
Hypothesized Synergy: Combining 6-Chloro-7-deazapurine-β-D-riboside with ICD-inducing chemotherapy could create a more robust and sustained anti-tumor immune response. The adenosine kinase inhibitor would help to counteract the adenosine-mediated immunosuppression, allowing the immune system to more effectively recognize and eliminate cancer cells exposed by the chemotherapy. Preclinical models have demonstrated that blocking adenosine signaling can enhance the efficacy of chemotherapy.[12]
Proposed Experimental Framework for Combination Studies
Given the lack of direct data, this section outlines a robust experimental workflow to investigate the potential of 6-Chloro-7-deazapurine-β-D-riboside in combination therapy.
In Vitro Synergy Assessment
The first step is to determine if 6-Chloro-7-deazapurine-β-D-riboside exhibits synergistic, additive, or antagonistic effects with other anti-cancer agents in vitro.
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[13][14]
-
Cell Culture: Culture selected cancer cell lines (e.g., those known to have high adenosine signaling) in appropriate media.
-
Single-Agent Dose-Response: Determine the dose-response curves for 6-Chloro-7-deazapurine-β-D-riboside and the combination partner (e.g., an anti-PD-1 antibody for co-culture assays with immune cells, or a chemotherapeutic agent) individually. This is typically done using a cell viability assay such as MTT or CellTiter-Glo.
-
Combination Studies: Treat cells with a range of concentrations of both drugs, both individually and in combination, at a constant ratio.
-
Data Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
| Combination Partner | Cancer Cell Line | Combination Index (CI) at ED50 | Interpretation |
| [Chemotherapeutic Agent X] | [Cell Line A] | [Experimental Value] | [Synergy/Additive/Antagonism] |
| [Cell Line B] | [Experimental Value] | [Synergy/Additive/Antagonism] | |
| [Immune Checkpoint Inhibitor Y] | [Co-culture with T-cells] | [Experimental Value] | [Synergy/Additive/Antagonism] |
Mechanistic In Vitro Assays
To understand the biological basis of any observed synergy, a series of mechanistic assays should be performed.
-
Treatment: Treat cancer cells with 6-Chloro-7-deazapurine-β-D-riboside, the combination partner, and the combination at their synergistic concentrations.
-
Apoptosis Assay: Use flow cytometry to quantify apoptosis.[15][16] Staining with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[17][18]
-
Cell Cycle Analysis: Analyze the cell cycle distribution using flow cytometry after staining with a DNA-intercalating dye (e.g., Propidium Iodide).[19] This will reveal if the combination induces cell cycle arrest at specific phases (G1, S, G2/M).
Caption: Workflow for in vitro mechanistic assays.
In Vivo Combination Studies
The most critical validation of a combination therapy's potential is through in vivo studies using animal models.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) for xenograft studies with human cancer cell lines, or syngeneic models in immunocompetent mice to evaluate the role of the immune system.[20][21]
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into the following treatment groups:
-
Vehicle control
-
6-Chloro-7-deazapurine-β-D-riboside alone
-
Combination partner (e.g., anti-PD-1 antibody) alone
-
Combination of 6-Chloro-7-deazapurine-β-D-riboside and the combination partner
-
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | [Value] | - |
| 6-Cl-7-deazapurine riboside | [Value] | [Value] |
| Combination Partner | [Value] | [Value] |
| Combination | [Value] | [Value] |
Signaling Pathways and Visualizations
Understanding the underlying signaling pathways is crucial for interpreting experimental results.
The Adenosine Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the key components of the adenosine signaling pathway in the TME and the proposed point of intervention for 6-Chloro-7-deazapurine-β-D-riboside.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current Understanding of the Role of Adenosine Receptors in Cancer | MDPI [mdpi.com]
- 3. Adenosine pathway and cancer: where do we go from here? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Next steps for clinical translation of adenosine pathway inhibition in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosinergic axis and immune checkpoint combination therapy in tumor: A new perspective for immunotherapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. corvuspharma.com [corvuspharma.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. thermofisher.com [thermofisher.com]
- 17. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Deazapurine Nucleoside Analogs: A Technical Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of three prominent 7-deazapurine nucleoside analogs: Tubercidin, Toyocamycin, and Sangivamycin. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, comparative efficacy, and the experimental methodologies required for their evaluation. Our goal is to equip you with the necessary technical insights and practical protocols to inform your research and development endeavors.
Introduction to 7-Deazapurine Nucleoside Analogs
7-Deazapurine nucleosides are a class of naturally occurring and synthetic compounds that are structurally similar to purine nucleosides, the fundamental building blocks of DNA and RNA.[1] The key distinction lies in the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom.[1] This seemingly subtle modification has profound implications for their biological activity, rendering them effective as antiviral and anticancer agents.[2][3] By mimicking natural nucleosides, these analogs can interfere with essential cellular processes, leading to the inhibition of viral replication or the induction of cancer cell death.[3] This guide will focus on a comparative analysis of three of the most well-studied 7-deazapurine nucleoside antibiotics: Tubercidin, Toyocamycin, and Sangivamycin.
Comparative Analysis of Biological Activity
While structurally similar, Tubercidin, Toyocamycin, and Sangivamycin exhibit distinct biological activities and mechanisms of action. A direct comparison of their inhibitory effects is crucial for selecting the appropriate analog for a specific research application.
Head-to-Head Comparison of Cytotoxic and Antiviral Activity
The following table summarizes the available data on the cytotoxic and antiviral activities of Tubercidin, Toyocamycin, and Sangivamycin. It is important to note that the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the cell line, virus strain, and experimental conditions. The data presented here are compiled from various studies to provide a comparative overview.
| Analog | Target | Cell Line/Virus | IC50/EC50 (µM) | Reference |
| Toyocamycin | Cytotoxicity | L1210 | 0.006 | [4] |
| Antiviral (HCMV) | - | Active (Concentration not specified) | [5] | |
| Antiviral (HSV-1) | - | Active (Concentration not specified) | [5] | |
| Sangivamycin | Cytotoxicity | L1210 | Potent (Value not specified) | [5] |
| Antiviral (SARS-CoV-2) | Vero E6 | 0.066 | [6] | |
| Antiviral (SARS-CoV-2 Delta) | Vero E6/TMPRSS2 | Potent (Value not specified) | [6] | |
| Tubercidin | Cytotoxicity | L1210 | Potent (Value not specified) | [5] |
| Antiviral (Reovirus Type 1) | HeLa | Active (Concentration not specified) | [4] | |
| Antiviral (Parainfluenza 3) | HeLa | Active (Concentration not specified) | [4] | |
| Antiviral (Coxsackie B4) | HeLa | Active (Concentration not specified) | [4] |
Deep Dive into Mechanisms of Action
The differential activities of these analogs stem from their unique interactions with cellular machinery. Understanding these mechanisms is paramount for rational drug design and the interpretation of experimental results.
Toyocamycin: A Dual Inhibitor of XBP1 Splicing and CDK9
Toyocamycin has been identified as a potent inhibitor of two critical cellular processes: endoplasmic reticulum (ER) stress-induced X-box binding protein 1 (XBP1) mRNA splicing and cyclin-dependent kinase 9 (CDK9) activity.[2][7]
-
Inhibition of XBP1 Splicing: The IRE1α-XBP1 pathway is a key component of the unfolded protein response (UPR), a cellular stress response pathway.[2] Toyocamycin selectively inhibits the endoribonuclease activity of IRE1α, preventing the splicing of XBP1 mRNA.[2] This inhibition disrupts the UPR and can lead to apoptosis in cancer cells that are highly dependent on this pathway for survival, such as multiple myeloma.[2]
-
Inhibition of CDK9: Toyocamycin has been shown to be a specific inhibitor of CDK9, with an IC50 of 79 nM.[7][8] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the elongation phase of transcription by RNA polymerase II.[7] By inhibiting CDK9, Toyocamycin can globally suppress transcription, leading to the downregulation of short-lived anti-apoptotic proteins and ultimately inducing apoptosis in cancer cells.[7]
Caption: Toyocamycin's dual mechanism of action.
Sangivamycin: A Potent Inhibitor of Protein Kinase C
Sangivamycin is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[9]
Sangivamycin acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PKC catalytic domain.[9] This prevents the phosphorylation of PKC substrates, thereby inhibiting downstream signaling cascades.[9] Notably, Sangivamycin's inhibition of PKC is more potent than that of Toyocamycin and Tubercidin, which exhibit only weak activity against this kinase.[10] This selectivity makes Sangivamycin a valuable tool for studying PKC-mediated signaling and a potential therapeutic agent for diseases driven by aberrant PKC activity, such as certain cancers.
Caption: Sangivamycin's inhibition of Protein Kinase C.
Tubercidin: A Modulator of Innate Immune Signaling
The mechanism of action for Tubercidin is less definitively characterized than for Toyocamycin and Sangivamycin. However, evidence suggests its involvement in the modulation of the innate immune system, particularly through the RIG-I (Retinoic acid-inducible gene I) pathway. RIG-I is a cytosolic pattern recognition receptor that detects viral RNA and triggers an antiviral response, including the production of type I interferons.[11]
While the precise molecular interaction is still under investigation, it is hypothesized that Tubercidin, after intracellular phosphorylation, may be incorporated into viral or cellular RNA, creating structures that are recognized by RIG-I, leading to its activation. This activation initiates a signaling cascade that results in an antiviral state. Further research is needed to fully elucidate this mechanism.
Caption: Postulated mechanism of Tubercidin via RIG-I pathway.
Experimental Protocols
To facilitate the in-house evaluation of these 7-deazapurine nucleoside analogs, we provide the following detailed, step-by-step methodologies for key assays.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of the analogs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
7-Deazapurine nucleoside analogs (Tubercidin, Toyocamycin, Sangivamycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 7-deazapurine nucleoside analogs in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay (e.g., for PKC or CDK9)
This protocol describes a general method to determine the inhibitory activity of the analogs against specific kinases.
Materials:
-
Purified recombinant kinase (e.g., PKC isoform or CDK9/cyclin T)
-
Kinase-specific substrate peptide
-
ATP
-
7-Deazapurine nucleoside analogs
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 7-deazapurine nucleoside analogs in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted compounds, the purified kinase, and the substrate peptide.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
RIG-I Activation Assay (Reporter Gene Assay)
This protocol can be used to assess the ability of compounds to activate the RIG-I pathway.
Materials:
-
HEK293 cells stably expressing an IFN-β promoter-luciferase reporter construct
-
Complete cell culture medium
-
7-Deazapurine nucleoside analogs
-
Positive control (e.g., poly(I:C) or a known RIG-I agonist)
-
Luciferase assay system
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-deazapurine nucleoside analogs. Include a positive control and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Lysis: Lyse the cells according to the luciferase assay system protocol.
-
Luciferase Measurement: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates the activation of the IFN-β promoter and thus the RIG-I pathway.
Conclusion
The 7-deazapurine nucleoside analogs Tubercidin, Toyocamycin, and Sangivamycin, while structurally related, possess distinct and compelling biological activities. Toyocamycin's dual inhibition of XBP1 splicing and CDK9, Sangivamycin's potent and selective inhibition of PKC, and Tubercidin's potential to modulate the innate immune response via the RIG-I pathway highlight their individual strengths as research tools and potential therapeutic agents. The choice of analog will be dictated by the specific biological question and the cellular context of the investigation. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these fascinating molecules. As research in this area continues, a deeper understanding of their mechanisms of action will undoubtedly pave the way for novel therapeutic strategies in oncology and virology.
References
- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of C-5 substituted tubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [scholarshare.temple.edu]
- 9. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new biological role of sangivamycin; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulation of RIG-I Activation by K63-Linked Polyubiquitination [frontiersin.org]
A Multi-Pronged Approach to Validating Target Engagement of 6-Chloro-7-deazapurine-beta-D-riboside in Cells
<
A Senior Application Scientist's Guide to Confirming Adenosine Kinase Inhibition
In the realm of drug discovery, identifying a potent molecule is only the beginning. The critical next step, and a frequent point of failure, is confirming that the compound engages its intended target within the complex milieu of a living cell.[1][2][3] This guide provides a comprehensive framework for validating the cellular target engagement of 6-Chloro-7-deazapurine-beta-D-riboside, a known inhibitor of Adenosine Kinase (ADK).[4][5]
Adenosine kinase is a pivotal enzyme that regulates cellular adenosine levels by phosphorylating it to adenosine monophosphate (AMP).[6][7] As an upstream regulator of complex homeostatic and metabolic networks, ADK dysfunction has been implicated in a range of pathologies, making it a compelling therapeutic target.[6][8] Here, we present a multi-assay strategy to build a robust case for the on-target activity of this compound, moving from direct biophysical evidence of binding to the functional consequences of target modulation.
The Strategy: An Orthogonal, Three-Tiered Validation
To confidently assert target engagement, we will employ three distinct, complementary methods. This approach ensures that the observed cellular effects are not artifacts of a single experimental system but are instead a direct consequence of the compound binding to ADK.
-
Direct Biophysical Engagement: The Cellular Thermal Shift Assay (CETSA®) will be used to directly measure the physical interaction between the compound and ADK in intact cells.[9][10][11]
-
Functional Enzymatic Activity: An in-lysate ADK activity assay will quantify the compound's ability to inhibit the enzymatic function of its target after cellular treatment.
-
Downstream Pathway Modulation: Western blotting for phosphorylated CREB (pCREB) will assess the physiological consequence of ADK inhibition, linking target engagement to a known downstream signaling event.
Tier 1: Direct Target Binding via Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method based on the principle of ligand-induced thermal stabilization.[9][12] When a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[10] By measuring the amount of soluble ADK remaining after heating cells to various temperatures, we can determine if our compound increases the protein's melting temperature (Tagg), providing direct evidence of engagement.[9][13]
Experimental Protocol: CETSA
-
Cell Treatment: Plate cells (e.g., HEK293) and grow to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1 hour.
-
Heating: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Transfer the supernatant (soluble fraction) to new tubes. Denature the samples in SDS-PAGE sample buffer. Analyze the amount of soluble ADK by Western blotting using a specific anti-ADK antibody.[10]
-
Analysis: Quantify the band intensities and plot the percentage of soluble ADK relative to the non-heated control against the temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target stabilization.
Expected Data & Interpretation
| Treatment | Tagg (°C) of ADK | ΔTagg (°C) |
| Vehicle (DMSO) | 52.1 | - |
| 1 µM Compound | 54.3 | +2.2 |
| 10 µM Compound | 57.8 | +5.7 |
| 100 µM Compound | 58.1 | +6.0 |
Table 1: Representative CETSA data showing a dose-dependent thermal stabilization of Adenosine Kinase (ADK) upon compound treatment.
A positive and dose-dependent thermal shift (ΔTagg) provides strong, direct evidence that the compound is physically binding to ADK inside the cell.
Tier 2: Quantifying Target Inhibition in Cell Lysates
While CETSA confirms binding, it doesn't directly measure the impact on the enzyme's catalytic function. To bridge this gap, we will measure ADK activity in lysates from cells pre-treated with the compound. This assay directly quantifies the compound's inhibitory effect on the native enzyme in a near-physiological context.
Experimental Protocol: ADK Activity Assay
This protocol is adapted from commercially available kinase assay kits that measure ADP production, a direct product of the ADK reaction.[14][15]
-
Cell Treatment & Lysis: Treat cells with vehicle or compound as described for CETSA. After treatment, wash cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Clear the lysate by centrifugation and determine the total protein concentration (e.g., via BCA assay).
-
Kinase Reaction: In a microplate, combine a standardized amount of cell lysate with an assay buffer containing ATP and adenosine.[6][14]
-
ADP Detection: After a set incubation period (e.g., 60 minutes), stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., Transcreener® ADP² Assay).[14][15] The signal is inversely proportional to the amount of ADP produced, and therefore, to ADK activity.
-
Analysis: Calculate the percentage of ADK inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the cellular IC50 value.
Expected Data & Interpretation
| Compound Conc. (µM) | ADK Activity (% of Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 52 |
| 10 | 15 |
| 100 | 8 |
Table 2: Representative data from an in-lysate ADK activity assay. The calculated cellular IC50 from this data would be approximately 1 µM.
This result demonstrates that the compound not only binds to ADK (from CETSA) but also functionally inhibits its enzymatic activity in a cellular context.
Tier 3: Probing Downstream Signaling Consequences
The ultimate validation of target engagement is to demonstrate a predictable effect on a downstream signaling pathway.[2] Inhibiting ADK should lead to an accumulation of intracellular adenosine.[6][8] This adenosine can then activate adenosine receptors, which often signal through G-proteins to modulate adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels. A key downstream effector of the cAMP pathway is the transcription factor CREB (cAMP response element-binding protein), which is activated by phosphorylation at Serine-133.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. scbt.com [scbt.com]
- 5. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Dynamic Regulation of the Adenosine Kinase Gene during Early Postnatal Brain Development and Maturation [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. annualreviews.org [annualreviews.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Analysis of the Antifungal Spectrum of 6-Chloro-7-deazapurine-beta-D-riboside: A Proposed Investigative Guide
Introduction: The Pressing Need for Novel Antifungal Agents and the Potential of 6-Chloro-7-deazapurine-beta-D-riboside
The landscape of invasive fungal infections presents a formidable challenge to modern medicine. A rising tide of immunocompromised individuals, coupled with the emergence of drug-resistant fungal strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. In this context, nucleoside analogues represent a promising class of molecules for therapeutic development. This compound, a synthetic nucleoside derivative, has emerged as a compound of interest due to its documented antifungal properties.[1][2]
This guide provides a comprehensive framework for a comparative analysis of the antifungal spectrum of this compound. While existing data primarily highlights its efficacy against plant pathogenic fungi, its structural similarity to other bioactive 7-deazapurine nucleosides suggests a broader potential against clinically relevant human pathogens. This document will synthesize the available information, propose a robust experimental plan for a thorough comparative investigation, and provide the detailed methodologies necessary for such a study.
Current Understanding of the Antifungal Activity of this compound and Related Compounds
Initial investigations into this compound have demonstrated its inhibitory activity against a range of plant pathogenic fungi, including Cochliobolus miyabeanus, Pyricularia oryzae, Colletotrichum lagenarium, and Phytophthora infestans.[1] This foundational data establishes the compound's intrinsic antifungal potential.
To infer its potential activity against human fungal pathogens, we can examine the well-documented antifungal profiles of structurally related 7-deazapurine nucleosides, such as tubercidin and toyocamycin. These compounds have shown notable activity against Candida albicans, a prevalent human fungal pathogen.[3][4] The mechanism of action for these related nucleosides is believed to involve their active transport into the fungal cell via nucleoside transporters, followed by intracellular phosphorylation by enzymes like adenosine kinase.[5] This metabolic activation can lead to the inhibition of essential cellular processes, including nucleic acid and protein synthesis. The structural resemblance of this compound to these compounds strongly suggests a similar mechanism of action and a potential for activity against a spectrum of human fungal pathogens.
Proposed Experimental Framework for a Comprehensive Comparative Analysis
To rigorously evaluate the antifungal potential of this compound in a clinical context, a systematic and comparative in vitro analysis is essential. The following experimental plan outlines a head-to-head comparison against established antifungal agents across a panel of clinically significant fungal species.
I. Selection of Fungal Pathogens
The panel of fungal isolates should encompass a diverse range of species commonly associated with human infections, including both yeasts and molds. This selection will provide a comprehensive overview of the compound's spectrum of activity.
Table 1: Proposed Panel of Fungal Species for Antifungal Susceptibility Testing
| Fungal Species | Rationale for Inclusion |
| Candida albicans | Most common cause of candidiasis. |
| Candida glabrata | Often exhibits resistance to azoles. |
| Candida parapsilosis | Frequently associated with catheter-related infections. |
| Candida krusei | Intrinsically resistant to fluconazole. |
| Cryptococcus neoformans | A primary cause of fungal meningitis. |
| Aspergillus fumigatus | The leading cause of invasive aspergillosis. |
| Aspergillus flavus | A common cause of aspergillosis and a producer of aflatoxins. |
| Fusarium solani | An opportunistic pathogen causing a range of infections. |
| Rhizopus oryzae | A common agent of mucormycosis. |
II. Selection of Comparator Antifungal Agents
The antifungal activity of this compound should be benchmarked against a panel of standard-of-care antifungal drugs representing different mechanistic classes.
Table 2: Proposed Comparator Antifungal Agents
| Antifungal Agent | Class | Mechanism of Action |
| Fluconazole | Azole | Inhibits ergosterol biosynthesis |
| Voriconazole | Azole | Inhibits ergosterol biosynthesis |
| Amphotericin B | Polyene | Binds to ergosterol, disrupting cell membrane integrity |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthesis in the cell wall |
III. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi. This standardized approach ensures the reproducibility and comparability of the results.
A. Materials
-
This compound (test compound)
-
Comparator antifungal agents (Fluconazole, Voriconazole, Amphotericin B, Caspofungin)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Fungal isolates
-
Sterile saline
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
B. Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve this compound and comparator antifungal agents in DMSO to create high-concentration stock solutions.
-
Further dilute the stock solutions in RPMI-1640 medium to prepare working solutions at twice the final desired concentrations.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working drug solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 will serve as a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Yeasts: Culture the yeast isolates on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Molds: Culture filamentous fungi on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C. Incubation times will vary depending on the fungal species (typically 24-48 hours for yeasts and 48-72 hours for molds).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free growth control well.
-
For most antifungals, this is determined visually as the well with a prominent decrease in turbidity (e.g., ≥50% inhibition). For some agents like echinocandins against molds, the minimum effective concentration (MEC), characterized by the growth of abnormal, small, rounded, and compact hyphal forms, is determined.
-
IV. Data Analysis and Interpretation
The resulting MIC values for this compound should be tabulated and directly compared with the MICs of the comparator drugs for each fungal species. This will provide a clear and quantitative assessment of its antifungal spectrum and potency.
Table 3: Example of a Comparative MIC Data Table
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| C. albicans | |||||
| C. glabrata | |||||
| A. fumigatus | |||||
| ... |
Visualizing the Experimental Workflow
A clear visual representation of the experimental process is crucial for understanding and replicating the proposed study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Chloro-7-deazapurine-β-D-riboside | Maxim Biomedical, Inc. [mbidiagnostic.com]
- 3. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Chloro-7-deazapurine-beta-D-riboside and Standard-of-Care Antifungals
A Guide for Researchers and Drug Development Professionals
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. This guide provides a comparative benchmark of the investigational compound 6-Chloro-7-deazapurine-beta-D-riboside against current standard-of-care antifungals. As direct comparative data for this compound is limited, this analysis will draw upon the known activities of the broader class of 7-deazapurine nucleosides to provide a foundational comparison.
The Emerging Challenge of Fungal Infections
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal arsenal is primarily limited to three major classes: polyenes, azoles, and echinocandins, alongside the pyrimidine analog flucytosine. However, the efficacy of these drugs is increasingly challenged by the emergence of resistant strains, highlighting the urgent need for new antifungals with novel mechanisms of action.
Introduction to this compound and its Analogs
This compound is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class. The replacement of the N7 atom with a carbon atom in the purine ring alters the electronic properties of the molecule and allows for further substitutions, often leading to enhanced biological activity.[1] While its specific antifungal properties are not extensively documented in publicly available literature, the broader class of 7-deazapurine nucleosides, including naturally occurring antibiotics like tubercidin and sangivamycin, have demonstrated cytotoxic and antimicrobial activities.[2][3]
Mechanisms of Action: A Comparative Overview
A key differentiator for any new antifungal is its mechanism of action. Below is a comparison of the presumed mechanism of 7-deazapurine nucleosides and the established mechanisms of standard-of-care antifungals.
This compound and 7-Deazapurine Nucleosides
The mechanism of action for many 7-deazapurine nucleosides involves a multi-step intracellular process.[2][4] This class of compounds typically requires activation via phosphorylation by cellular kinases. The resulting nucleotide analogs can then interfere with nucleic acid synthesis.[2]
Presumed Mechanism of Action:
-
Cellular Uptake: The nucleoside analog is transported into the fungal cell.
-
Phosphorylation: Intracellular kinases, such as adenosine kinase, phosphorylate the nucleoside to its active triphosphate form.[4]
-
Inhibition of Nucleic Acid Synthesis: The triphosphate analog competes with natural nucleosides for incorporation into RNA and DNA by polymerases.[2]
-
Disruption of Cellular Processes: Incorporation of the fraudulent nucleotide can lead to premature chain termination, inhibition of protein synthesis, and DNA damage, ultimately resulting in cell death.[2][4]
Caption: Presumed mechanism of action for 7-deazapurine nucleosides.
Standard-of-Care Antifungals
The mechanisms of action of established antifungal drug classes are well-defined and target different components of the fungal cell.[5]
-
Polyenes (e.g., Amphotericin B): Bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores, ion leakage, and cell death.[5]
-
Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is essential for ergosterol biosynthesis. Disruption of the cell membrane integrity and function follows.[5]
-
Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis.
-
Flucytosine: A pyrimidine analog that is converted intracellularly to 5-fluorouracil, which then interferes with DNA and RNA synthesis.[6]
Caption: Mechanisms of action for standard-of-care antifungals.
In Vitro Activity: A Comparative Table
| Antifungal Agent | Class | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) |
| This compound | 7-Deazapurine Nucleoside | Data Not Available | Data Not Available |
| Fluconazole | Azole | 0.25 - 4[7] | Not Active |
| Voriconazole | Azole | 0.015 - 0.25[7] | 0.25 - 1[8] |
| Amphotericin B | Polyene | 0.25 - 1[9] | 0.5 - 2[10] |
| Caspofungin | Echinocandin | 0.015 - 0.25[7] | 0.015 - 0.125[11] |
| Micafungin | Echinocandin | ≤0.002 - 0.015[12] | 0.004 - 0.015[12] |
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methods are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols for broth microdilution assays.
Broth Microdilution Method (Adapted from CLSI M27/M38)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
Workflow:
Caption: Workflow for antifungal susceptibility testing by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.
-
Adjust the suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Further dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
-
Preparation of Microtiter Plates:
-
Perform a serial two-fold dilution of the antifungal agent in RPMI 1640 medium directly in a 96-well microtiter plate.
-
The final volume in each well is typically 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.
Potential and Future Directions
While direct evidence is currently lacking, the unique mechanism of action of 7-deazapurine nucleosides presents a promising avenue for the development of new antifungals. Their mode of action, which targets fundamental cellular processes of nucleic acid synthesis, could be effective against fungal strains that have developed resistance to agents targeting the cell wall or membrane.
However, a significant consideration for this class of compounds is their potential for cytotoxicity against mammalian cells, as they can also interfere with host cell DNA and RNA synthesis.[2][13] Future research should focus on:
-
Selective Toxicity: Designing analogs with a higher affinity for fungal-specific enzymes or transport systems to minimize off-target effects.
-
In Vitro and In Vivo Studies: Conducting comprehensive in vitro susceptibility testing against a broad panel of clinically relevant fungi and progressing promising candidates to in vivo efficacy and toxicity studies.
Conclusion
This compound belongs to a class of compounds with a mechanism of action that is distinct from current standard-of-care antifungals. This offers the potential to overcome existing resistance mechanisms. However, the lack of specific antifungal and cytotoxicity data for this particular compound necessitates further investigation. The protocols and comparative data presented in this guide provide a framework for the systematic evaluation of this compound and other novel antifungal candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New anticancer therapeutics impact fungal pathobiology, infection dynamics, and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Antifungal Agents and Their Activity against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal activity of micafungin against Candida and Aspergillus spp. isolated from pediatric patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Chloro-7-deazapurine-beta-D-riboside
This document provides essential procedural guidance for the safe handling and disposal of 6-Chloro-7-deazapurine-beta-D-riboside (CAS No. 16754-80-6). As a chlorinated heterocyclic nucleoside analog, this compound requires meticulous management to ensure laboratory safety, protect environmental health, and maintain regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and established safety protocols to foster a culture of safety and responsibility in the laboratory.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the first step toward safe handling and disposal. According to its Safety Data Sheet (SDS), the compound presents several hazards that necessitate careful management.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet
The primary routes of occupational exposure are inhalation of dust, skin absorption, and ingestion.[1][2] Given its classification and its nature as a nucleoside analog, it is prudent to handle this compound with the same level of caution as other potent biological agents or cytotoxic drugs, where minimizing exposure is the paramount goal.[1][3]
Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[6]
While this compound is not specifically listed as a "P-listed" (acutely toxic) or "U-listed" hazardous waste, it must be treated as a hazardous waste due to its toxic characteristics.[7][8] Furthermore, as a chlorinated organic compound, any solvent waste containing it would likely be classified as an "F-listed" hazardous waste, requiring specific disposal procedures.[6] All disposal activities must comply with federal, state, and local regulations.[5][9]
Core Disposal Principles: Segregation, Containment, and Labeling
A robust waste management plan is founded on three core principles. Adherence to these steps is mandatory to prevent accidental chemical reactions, ensure proper handling, and maintain regulatory compliance.
-
Segregation: Never mix incompatible waste streams.[10][11]
-
Solid vs. Liquid: Keep solid and liquid wastes in separate containers.[11]
-
Halogenated vs. Non-Halogenated: Solutions containing this compound are considered halogenated waste and must be segregated from non-halogenated organic solvents.
-
Avoid Incompatibles: Do not mix this compound's waste with strong acids, bases, or oxidizers to prevent violent reactions or the generation of toxic fumes.[7][10]
-
-
Containment: The integrity of your waste container is critical for safety.
-
Compatibility: Use containers made of materials that are chemically resistant to the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[7][10][11]
-
Secure Closure: Containers must have a secure, leak-proof screw-top cap and must be kept closed at all times except when adding waste.[7][10]
-
Headroom: Leave at least one inch of headroom in liquid waste containers to allow for vapor expansion.[10]
-
-
Labeling: Clear and accurate labeling prevents dangerous errors.
-
Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Required Information: The label must clearly state "Hazardous Waste" and list the full chemical name of all contents, including their approximate percentages. The accumulation start date and the Principal Investigator's name and lab location are also required.
-
Step-by-Step Disposal Protocols
Follow these specific procedures for different waste streams containing this compound.
Protocol 1: Solid Waste Disposal
This category includes unused or expired solid compounds, contaminated personal protective equipment (PPE) like gloves and gowns, weigh boats, and bench paper.
-
Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant nitrile gloves.
-
Waste Collection: Place all solid waste contaminated with this compound into a designated, compatible solid waste container. This should be a sturdy container with a secure lid, lined with a heavy-duty plastic bag.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and lists "Solid this compound contaminated debris" along with any other components.
-
Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) until it is ready for pickup by your institution's Environmental Health & Safety (EHS) department.[7][10]
Protocol 2: Liquid Waste Disposal
This category includes solutions containing dissolved this compound, such as reaction mixtures, stock solutions, and instrument effluent.
-
PPE: Wear appropriate PPE, including eye protection, a lab coat, and nitrile gloves.
-
Waste Collection: Pour liquid waste into a dedicated, leak-proof, and chemically compatible container (e.g., glass or HDPE). This container must be designated for "Halogenated Organic Waste."
-
Segregation: Do not mix with non-halogenated, acidic, or basic waste streams.
-
Labeling and Storage: Secure the cap tightly. Ensure the container is properly labeled with all chemical constituents and stored in secondary containment (such as a spill tray) within the SAA.[11]
Protocol 3: Spill Cleanup and Disposal
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Secure the Area: Restrict access to the spill area. Ensure the area is well-ventilated.
-
Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and safety goggles. For larger spills or airborne dust, a respirator may be necessary.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material compatible with the chemical to avoid raising dust.
-
For Liquids: Surround the spill with absorbent pads or other appropriate absorbent material.
-
-
Clean the Spill: Working from the outside in, carefully collect the absorbent material and contaminated debris.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and then rinse with water. All materials used for cleaning are now considered hazardous waste.
-
Dispose: Place all contaminated materials (absorbent pads, PPE, etc.) into a sealed, labeled hazardous waste container for disposal as solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policy.
Protocol 4: Empty Container Disposal
Empty containers that once held this compound must be managed as hazardous waste unless properly decontaminated.[12]
-
Empty Thoroughly: Ensure the container is as empty as possible, with all residual chemical removed.
-
Triple Rinse: Because of the compound's hazardous characteristics, it is best practice to triple rinse the empty container with a suitable solvent (one that can dissolve the compound).[12]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected and disposed of as liquid waste.[12]
-
Deface Label: After triple-rinsing, completely deface or remove the original manufacturer's label.[12]
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for clean glassware or plastic recycling.
Waste Accumulation and Storage
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][10] Strict limits apply to the amount of waste that can be stored and for how long.
Table 2: Standard Satellite Accumulation Area (SAA) Limits
| Waste Category | Maximum Accumulation Volume | Action Required |
| Hazardous Waste (General) | 55 gallons | Arrange for EHS pickup within 3 days of the container becoming full.[7] |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Arrange for EHS pickup within 3 days of reaching this limit.[7] |
Note: While this compound is not P-listed, these limits illustrate the stringent controls on hazardous waste accumulation. Always consult your institution's specific EHS guidelines.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. epa.gov [epa.gov]
- 5. alsglobal.com [alsglobal.com]
- 6. epa.gov [epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. vumc.org [vumc.org]
Comprehensive Handling Guide: Personal Protective Equipment for 6-Chloro-7-deazapurine-beta-D-riboside
This guide provides essential safety and logistical information for the handling and disposal of 6-Chloro-7-deazapurine-beta-D-riboside (CAS No. 16754-80-6). As a chlorinated purine nucleoside analog, this compound belongs to a class of molecules with significant potential for potent biological activity.[1][2] The structural similarities to endogenous nucleosides mean these analogs can interfere with critical cellular processes like DNA and RNA synthesis.[1][2] Consequently, this compound must be handled with the highest degree of care, assuming potential cytotoxicity, and adhering to stringent safety protocols to mitigate exposure risks for all laboratory personnel.
The following procedures are grounded in the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals in the laboratory.[3]
Hazard Assessment and Risk Analysis
Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The Globally Harmonized System (GHS) classification provides a clear, immediate summary of its known hazards.[4]
Table 1: GHS Hazard Classification for this compound | Hazard Class | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning |
| | Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning |
| | Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| | Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Warning |
| Source: Information derived from supplier Safety Data Sheets.[4]
The primary routes of occupational exposure include inhalation of aerosolized particles, dermal contact, and accidental ingestion.[5] The causality is clear: because purine analogs are designed to be biologically active, any unintended exposure presents a tangible risk to the researcher.
The Core Principle: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final and most personal line of defense. However, it must be integrated into a broader safety framework known as the Hierarchy of Controls. This systemic approach ensures that reliance is not placed on a single point of failure.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
